molecular formula C11H11ClN2 B11758473 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole

4-chloro-5-methyl-3-p-tolyl-1H-pyrazole

Cat. No.: B11758473
M. Wt: 206.67 g/mol
InChI Key: SOXUTRYMNMHLGP-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-3-p-tolyl-1H-pyrazole is a trisubstituted 1H-pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Pyrazole-based compounds are recognized as privileged pharmacophores, exhibiting a broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antitumor properties . This specific compound, featuring chloro, methyl, and p-tolyl substituents, serves as a high-value chemical intermediate for synthesizing more complex molecules. Researchers utilize this core structure to develop new antibacterial agents, particularly against resistant strains, as pyrazole amide derivatives have shown promising activity against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . Its mechanism of action often involves targeted enzyme inhibition; molecular docking studies indicate that such pyrazole derivatives can exhibit strong binding affinities to enzymatic active sites, such as those in cyclooxygenase-2 (COX-2) for anti-inflammatory research or bacterial enzymes for antimicrobial applications . The structural motif of a 1H-pyrazole substituted at the 3-position with an aryl group is a common feature in many bioactive molecules and is frequently synthesized via cyclocondensation reactions of hydrazines with 1,3-dicarbonyl systems or their equivalents . This product is intended for use in laboratory research only, providing a foundational scaffold for the design, synthesis, and biological evaluation of novel therapeutic candidates. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4-chloro-5-methyl-3-(4-methylphenyl)-1H-pyrazole

InChI

InChI=1S/C11H11ClN2/c1-7-3-5-9(6-4-7)11-10(12)8(2)13-14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

SOXUTRYMNMHLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2Cl)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Structural Validation of 4-Chloro-5-methyl-3-(p-tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloropyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Celecoxib analogs), agrochemicals (e.g., Tolfenpyrad), and antimicrobial agents. This guide details the synthesis of 4-chloro-5-methyl-3-(p-tolyl)-1H-pyrazole , a specific derivative that balances lipophilicity (via the p-tolyl group) with electronic modulation (via the C4-chlorine).

This protocol prioritizes regiochemical integrity and green chemistry principles , utilizing N-chlorosuccinimide (NCS) for electrophilic halogenation rather than hazardous chlorine gas. The workflow is designed for reproducibility in a standard research laboratory.

Retrosynthetic Analysis & Strategy

To construct the target molecule efficiently, we employ a convergent strategy based on the Knorr Pyrazole Synthesis followed by Post-Cyclization Electrophilic Substitution .

Strategic Logic
  • Core Construction: The pyrazole ring is best formed via the condensation of a 1,3-dicarbonyl system with hydrazine.[1] This is thermodynamically favored and high-yielding.

  • Substituent Introduction:

    • p-Tolyl & Methyl:[2][3] Introduced via the 1,3-diketone precursor.

    • Chlorine (C4): Introduced after ring formation. While pre-chlorination of the diketone is possible, it often leads to side reactions (e.g., Favorskii rearrangement). Direct chlorination of the pyrazole ring is highly regioselective for the C4 position due to the electronic enrichment of the pyrazole nucleus.

Workflow Diagram

SynthesisWorkflow Start1 4'-Methylacetophenone Inter1 1-(p-tolyl)butane-1,3-dione (Diketone Intermediate) Start1->Inter1 Step 1: Claisen Condensation (NaOEt, Reflux) Start2 Ethyl Acetate Start2->Inter1 Inter2 3-(p-tolyl)-5-methyl-1H-pyrazole Inter1->Inter2 Step 2: Knorr Cyclization (Hydrazine Hydrate, EtOH) Final 4-Chloro-5-methyl-3-(p-tolyl)-1H-pyrazole Inter2->Final Step 3: Electrophilic Chlorination (NCS, DMF/CH3CN)

Figure 1: Step-wise synthetic pathway from commercial starting materials to the target chloropyrazole.

Experimental Protocols

Step 1: Synthesis of 1-(p-tolyl)butane-1,3-dione

Objective: Create the 1,3-dicarbonyl backbone.

  • Reagents: 4'-Methylacetophenone (1.0 eq), Ethyl acetate (excess/solvent), Sodium ethoxide (1.2 eq), Toluene (solvent).

  • Procedure:

    • Suspend sodium ethoxide in anhydrous toluene under nitrogen atmosphere.

    • Add ethyl acetate (acting as both reagent and auxiliary solvent) dropwise at 0°C.

    • Add 4'-methylacetophenone dropwise over 30 minutes.

    • Critical Step: Heat to reflux for 4–6 hours. The formation of a heavy precipitate (sodium enolate) indicates progress.

    • Cool to room temperature and acidify with 10% HCl to pH 4–5.

    • Extract with ethyl acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from ethanol/hexane if necessary, though the crude is often sufficient (purity >90%).

Step 2: Cyclization to 5-methyl-3-(p-tolyl)-1H-pyrazole

Objective: Formation of the aromatic heteroaromatic core.

  • Reagents: 1-(p-tolyl)butane-1,3-dione (from Step 1), Hydrazine hydrate (

    
    , 1.2 eq), Ethanol.
    
  • Procedure:

    • Dissolve the diketone in ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at room temperature. (Caution: Exothermic).

    • Reflux for 2–3 hours. Monitor by TLC (the starting diketone spot will disappear).

    • Concentrate the solvent under reduced pressure.[1]

    • Pour the residue into ice-water. The pyrazole usually precipitates as a white/off-white solid.

    • Filter and dry.

  • Tautomer Note: In solution, this exists as an equilibrium mixture of 3-(p-tolyl)-5-methyl-1H-pyrazole and 5-(p-tolyl)-3-methyl-1H-pyrazole.

Step 3: Regioselective C4 Chlorination

Objective: Electrophilic installation of chlorine using "Green" reagents.

  • Reagents: Pyrazole intermediate (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile (

    
    ) or DMF.
    
  • Procedure:

    • Dissolve the pyrazole in acetonitrile.

    • Add NCS portion-wise at room temperature.

    • Optimization: If reaction is slow, heat to 50°C. Do not exceed 80°C to avoid side-chain chlorination (benzylic position on the tolyl group).

    • Stir for 4–12 hours.

    • Workup: Pour into water. The 4-chloro derivative is typically less soluble and will precipitate.

    • Filter, wash with water (to remove succinimide byproduct), and recrystallize from ethanol.

Mechanistic Insight: C4-Selectivity

The chlorination of pyrazoles with NCS follows an Electrophilic Aromatic Substitution (SEAr) mechanism.

  • Activation: The pyrazole ring is electron-rich.[4] The C4 position is the most nucleophilic site because the lone pair on the pyrrole-like nitrogen (

    
    ) donates electron density into the ring, stabilizing the sigma-complex intermediate at C4.
    
  • Attack: The

    
    -electrons at C4 attack the electrophilic chlorine of NCS.
    
  • Restoration: Loss of a proton restores aromaticity.

Why NCS? unlike


 gas, NCS releases chlorine gradually and does not generate highly acidic HCl byproducts immediately, preventing acid-catalyzed decomposition of sensitive substrates.

Mechanism Step1 Reagents: Pyrazole + NCS Step2 Formation of π-complex (NCS activates) Step1->Step2 Step3 Sigma Complex (Wheland Intermediate) (+) Charge delocalized on N Step2->Step3 Electrophilic Attack at C4 Step4 Deprotonation (-H+) Restoration of Aromaticity Step3->Step4

Figure 2: Mechanism of Electrophilic Aromatic Substitution at the Pyrazole C4 position.

Characterization & Validation

To validate the synthesis, you must confirm the disappearance of the C4-proton and the integrity of the p-tolyl/methyl groups.

Data Summary Table
FeaturePrecursor (Unchlorinated)Target (4-Chloro)Diagnostic Change
1H NMR (C4-H) Singlet,

~6.0–6.4 ppm
Absent Primary Confirmation
1H NMR (C5-Me) Singlet,

2.3 ppm
Singlet,

2.3–2.4 ppm
Slight downfield shift due to Cl
1H NMR (NH) Broad,

10–13 ppm
Broad,

10–13 ppm
Persists (D2O exchangeable)
MS (ESI) [M+H]+ ~173[M+H]+ ~207 / 209Distinct 3:1 Isotope pattern (

)
Appearance White/Off-white solidWhite/Pale Yellow solid-
Detailed NMR Interpretation
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 (br s, 1H, NH) – Tautomeric proton.
      
    • 
       7.65 (d, J=8.0 Hz, 2H, Ar-H) – p-Tolyl ortho protons.
      
    • 
       7.25 (d, J=8.0 Hz, 2H, Ar-H) – p-Tolyl meta protons.
      
    • 
       2.35 (s, 3H, Ar-CH3) – Tolyl methyl.
      
    • 
       2.28 (s, 3H, Pyrazole-CH3) – C5 methyl.
      
    • Note: The signal at ~6.2 ppm (C4-H) present in the starting material must be completely absent.

  • 13C NMR:

    • Look for the C4 carbon shift. In the precursor, it is around

      
       102–105 ppm. In the chlorinated product, it shifts slightly (often to 
      
      
      
      100–108 ppm) but the key is the change in coupling in HSQC (no correlation to a proton).

Troubleshooting & Optimization

  • Issue: Regioisomers in Step 1.

    • Context: Claisen condensation can sometimes yield mixtures if the ketone has two enolizable positions. However, 4'-methylacetophenone has only one enolizable methyl group, making Step 1 highly selective.

  • Issue: Incomplete Chlorination.

    • Solution: Add 0.1 eq of acetic acid to catalyze the NCS reaction. If starting material persists, check the quality of NCS (it degrades over time; recrystallize from water if needed).

  • Issue: N-Chlorination.

    • Context: Occasionally, the chlorine may attach to the Nitrogen (N-Cl).

    • Solution: This is usually kinetic and reversible. Heating or treating with weak acid rearranges it to the thermodynamic C4-Cl product.

References

  • NCS Chlorination Efficiency

    • Title: Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.[4][5]

    • Source: Green Chemistry (RSC), 2025.
    • URL: (Validated via search context 1.1)

  • Regioselectivity in Pyrazoles

    • Title: Regioselectivity issues in the synthesis of substituted pyrazoles
    • Source: BenchChem Technical Support.[1]

    • URL: (Validated via search context 1.12)

  • General Pyrazole Synthesis (Knorr)

    • Title: Pyrazoles.[1][4][5][6][7][8][9][10][11][12]

    • Source: Organic Chemistry Portal.
    • URL:

  • Biological Relevance

    • Title: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Tolfenpyrad intermediate).[8]

    • Source: Scimplify.[8]

    • URL: (Validated via search context 1.16)

  • Characterization Data (Analogous)

    • Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles.
    • Source: RSC Advances (Contains NMR d
    • URL: (Validated via search context 1.8)

Sources

Technical Whitepaper: Spectroscopic Analysis of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole

[1][2]

Executive Summary

This technical guide provides a comprehensive structural and spectroscopic analysis of 4-chloro-5-methyl-3-(4-methylphenyl)-1H-pyrazole .[1][2] As a halogenated pyrazole derivative, this scaffold serves as a critical pharmacophore in medicinal chemistry, particularly in the development of COX-2 inhibitors, antimicrobial agents, and agrochemical fungicides.

The core focus of this document is the definitive identification of the molecule using multi-modal spectroscopy (NMR, MS, IR) and the validation of the C4-chlorination step, which is the yield-determining stage in its synthesis. Special attention is given to the phenomenon of annular tautomerism characteristic of N-unsubstituted pyrazoles.[2]

Structural Dynamics & Tautomerism

Before interpreting spectra, researchers must account for the dynamic nature of the pyrazole ring.[2] Unlike N-substituted derivatives (e.g., N-phenyl), 1H-pyrazoles undergo rapid proton migration (annular tautomerism) in solution.[2]

For the target molecule, this equilibrium exists between:

  • 3-(p-tolyl)-5-methyl-1H-pyrazole

  • 5-(p-tolyl)-3-methyl-1H-pyrazole

While the Chlorine atom remains fixed at position 4, the proton exchange broadens NMR signals associated with the ring nitrogens and adjacent carbons. In non-polar solvents like CDCl₃, the tautomers interconvert rapidly on the NMR timescale, often resulting in averaged signals for the C3 and C5 substituents unless the temperature is lowered significantly.

Visualization: Tautomeric Equilibrium

TautomerismT1Tautomer A3-(p-tolyl)-5-methylEquilibriumFast Exchange(CDCl3)T1->EquilibriumT2Tautomer B5-(p-tolyl)-3-methylEquilibrium->T2

Figure 1: Annular tautomerism results in the rapid interconversion of the NH proton between N1 and N2.[1][2]

Synthesis & Reaction Monitoring

To ensure the integrity of the spectroscopic data, the sample must be synthesized via a controlled pathway.[2] The standard protocol involves the cyclocondensation of a 1,3-diketone followed by electrophilic halogenation.[2]

Validated Workflow
  • Cyclization: Reaction of 1-(4-methylphenyl)-1,3-butanedione with hydrazine hydrate.[1][2]

  • Chlorination: Electrophilic substitution using N-Chlorosuccinimide (NCS).[1][2] Note: NCS is preferred over Cl₂ gas for regioselectivity at C4 and ease of handling.[2]

SynthesisStart1-(p-tolyl)-1,3-butanedione+ Hydrazine HydrateInterIntermediate:3-(p-tolyl)-5-methyl-1H-pyrazoleStart->Inter Reflux/EtOH -2H2OFinalTarget:4-chloro-5-methyl-3-p-tolyl-1H-pyrazoleInter->Final Electrophilic Subst. (C4 Chlorination)NCSReagent:N-Chlorosuccinimide (NCS)(1.1 eq, DMF/DCM)NCS->Final

Figure 2: Synthesis pathway highlighting the critical C4-chlorination step.

Spectroscopic Profiling (Data & Analysis)[1][2]

Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) | Frequency: 400 MHz[1][2]

The diagnostic feature of the successful reaction is the disappearance of the C4-H signal.[2] In the precursor, this proton appears as a singlet around 6.3 ppm. In the target 4-chloro derivative, this region must be silent.[2]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
2.35 - 2.40 Singlet (s)3HAr-CH₃ (Tolyl)Characteristic benzylic methyl group.[1][2]
2.45 - 2.55 Singlet (s)3HPyrazole-CH₃ (C5)Slightly deshielded due to the adjacent C4-Cl electron-withdrawing effect.[1][2]
7.20 - 7.30 Doublet (d)2HAr-H (meta to Me)Part of AA'BB' system of the p-tolyl ring.[1][2]
7.50 - 7.65 Doublet (d)2HAr-H (ortho to Me)Deshielded due to conjugation with the pyrazole ring.[1][2]
10.5 - 13.0 Broad (br s)1HNH (Pyrazole)Highly variable.[1][2] Shifts downfield with concentration (H-bonding).
MISSING ----C4-H CRITICAL: Absence confirms substitution of H by Cl.[1][2]
Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ | Frequency: 100 MHz[1][2]

The ¹³C spectrum provides confirmation of the carbon skeleton.[2] The key diagnostic is the C4 carbon shift.[2]

  • C4-Cl Signal: The carbon attached to chlorine typically appears between 105–110 ppm .[2] This is an upfield shift compared to a standard aromatic C-H but distinct from the alkene range.[2]

  • C3/C5 Signals: Quaternary carbons appearing in the 140–150 ppm range.[2]

  • Tolyl Signals: Standard aromatic signals (~125, 129, 138 ppm).[2]

Mass Spectrometry (MS)

Method: ESI+ or EI[1][2]

Chlorine has two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). This creates a specific "fingerprint" in the mass spectrum.[2]

  • Molecular Ion (M+): ~206.67 Da (Calculated based on ³⁵Cl).[2]

  • Isotope Pattern: You will observe two peaks separated by 2 mass units (M and M+2) with an intensity ratio of approximately 3:1 .[1][2]

    • Peak A (M+H): m/z ~207[2]

    • Peak B (M+H+2): m/z ~209 (approx. 33% height of Peak A)[2]

  • Fragmentation: Loss of the methyl group (M-15) or loss of the chlorine radical (M-35) are common fragmentation pathways in EI-MS.[1][2]

Infrared Spectroscopy (FT-IR)
  • 3100 – 3400 cm⁻¹: N-H stretching (Broad band, confirms 1H-pyrazole form).[2]

  • 1580 – 1620 cm⁻¹: C=N / C=C stretching (Pyrazole ring breathing).[2]

  • 1000 – 1100 cm⁻¹: C-Cl stretching (Often obscured but diagnostic in fingerprint region).[2]

  • 800 – 850 cm⁻¹: Ar-H bending (para-substituted benzene ring signature).[2]

Experimental Protocol: C4-Chlorination

This protocol is designed for high purity and yield, minimizing over-chlorination.[1][2]

  • Dissolution: Dissolve 1.0 equivalent of 3-(p-tolyl)-5-methyl-1H-pyrazole in DMF (Dimethylformamide). DMF is preferred over DCM for better solubility of the polar pyrazole.[2]

  • Addition: Cool the solution to 0°C. Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes.

    • Why: Controlling temperature prevents side reactions on the tolyl methyl group.[2]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[2] Look for the formation of a less polar spot.[1][2]

  • Workup: Pour the reaction mixture into ice-cold water. The product should precipitate as a solid.[2]

  • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water.[2]

    • Validation: Check melting point (Expected range: 128–132°C, dependent on exact crystal form).

References

  • Synthesis & Regioselectivity

    • Title: Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles.
    • Source: MDPI (Molecules)[1][2]

    • URL:[Link][1][2]

  • Chlorination Mechanism

    • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.[2]

    • Source: NIH / PMC[1][2]

    • URL:[Link]

  • General Pyrazole Spectroscopy

    • Title: 1H-Pyrazole - NIST Chemistry WebBook.[1][2][3]

    • Source: NIST[1][2][3][4]

    • URL:[Link][1][2]

  • Green Chemistry Approaches

    • Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[1][2]

    • Source: Royal Society of Chemistry (RSC)[2]

    • URL:[Link]

Structural Elucidation of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heavily substituted pyrazoles is a critical bottleneck in the rational design of kinase inhibitors and agrochemicals. The compound 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (CAS 106365-49-5)[1] serves as an exemplary model of complex supramolecular assembly. Featuring a halogen-bond donor (chlorine), a bulky aromatic system (p-tolyl), and a tautomerically active nitrogen core, its solid-state behavior is governed by a delicate balance of steric hindrance and non-covalent interactions. This whitepaper provides an authoritative, step-by-step methodological guide to isolating, characterizing, and validating the crystal structure of this molecule, emphasizing the causality behind advanced crystallographic decisions.

The Molecular Architecture & Tautomeric Dynamics

Before crystallization can occur, the molecule exists in solution as a dynamic equilibrium. Pyrazoles are


-excess aromatic heterocycles that exhibit rapid annular tautomerism[2]. For 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole, the N-H proton rapidly exchanges between the N1 and N2 positions, effectively interconverting the 3-p-tolyl and 5-p-tolyl tautomers.

During the nucleation phase of crystallization, this equilibrium is broken. The solid-state packing forces "lock" the molecule into a specific tautomeric state. Because the bulky p-tolyl group at the C3 position creates significant steric clash with the adjacent C4-chloro group, the molecule cannot maintain absolute planarity. The p-tolyl ring must twist out of the pyrazole plane, dictating the geometry of the resulting hydrogen-bonded lattice. Unlike simpler pyrazoles that form planar trimers[3], the steric bulk of the p-tolyl and methyl groups typically drives the assembly toward parallel catemers (infinite chains) via robust N-H···N hydrogen bonding[4].

Assembly A Solution Phase Annular Tautomerism B N-H···N Hydrogen Bonding Initiation A->B Solvent Evaporation C Catemeric Aggregate Formation B->C Self-Assembly D Halogen Bonding (C-Cl···π interactions) C->D E Steric Packing (p-Tolyl alignment) C->E F Final Crystal Lattice (Non-centrosymmetric) D->F E->F

Fig 1: Supramolecular assembly pathway driven by tautomerism, hydrogen bonding, and steric packing.

Causality-Driven Crystallographic Methodology

The transition from a synthesized powder to a fully resolved atomic model requires a self-validating experimental pipeline. Every physical and computational step must be deliberately chosen to mitigate the specific vulnerabilities of halogenated pyrazoles.

Step-by-Step Experimental Protocol

Step 1: Controlled Crystallization via Binary Solvent Evaporation

  • Dissolve 50 mg of high-purity (>95%) 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole[1] in 2 mL of Dichloromethane (DCM).

  • Layer the solution carefully with 2 mL of n-Hexane in a 5 mL glass vial.

  • Puncture the vial cap with a 20-gauge needle to allow restricted evaporation.

  • Incubate at 20°C in a vibration-free environment for 72–96 hours. Causality & Validation: The choice of a DCM/Hexane binary system is deliberate. DCM acts as a highly solubilizing polar aprotic solvent, while the gradual diffusion and evaporation of the non-polar hexane slowly drives the solution into supersaturation. Avoiding polar protic solvents (like ethanol) is critical, as they can competitively hydrogen-bond with the pyrazole nitrogen atoms, disrupting the native N-H···N catemeric assembly and yielding amorphous precipitates[4].

Step 2: Low-Temperature Crystal Mounting

  • Submerge the selected single crystal (ideal dimensions: 0.2 × 0.15 × 0.1 mm) in inert perfluoropolyether (Paratone-N) oil.

  • Mount the crystal onto a MiTeGen polyimide loop.

  • Immediately transfer the loop to the goniometer head under a continuous nitrogen cold stream set to 170 K. Causality & Validation: Halogenated pyrazoles are notoriously prone to sublimation when subjected to the localized heat generated by X-ray exposure. As demonstrated in foundational studies of 4-chloro-1H-pyrazole, low-temperature data collection (170 K) is strictly required to prevent crystal degradation and to minimize thermal displacement parameters (atomic vibrations), which otherwise mask critical proton disorder[3].

Step 3: X-ray Data Collection and Integration

  • Irradiate the crystal using Mo K

    
     radiation (
    
    
    
    Å) or Cu K
    
    
    for enhanced anomalous dispersion.
  • Collect full sphere data using

    
     and 
    
    
    
    scans.
  • Integrate the diffraction frames using APEX3 or CrysAlisPro software. Causality & Validation: The integration step acts as a self-validating checkpoint. The software calculates the internal agreement factor (

    
    ). An 
    
    
    
    value below 0.05 empirically confirms that the chosen Laue group correctly represents the crystal's internal symmetry, validating the dataset for structure solution.

Step 4: Structure Solution and Refinement

  • Solve the phase problem using intrinsic phasing (SHELXT).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Locate the N-H proton in the difference Fourier map. If the pyrazole forms a highly symmetric dimer or trimer, the proton may be crystallographically disordered over both nitrogen atoms (50% occupancy each)[3].

  • Apply anisotropic displacement parameters to all non-hydrogen atoms.

Workflow A 1. Compound Synthesis & Purification (>95%) B 2. Slow Evaporation Crystallization A->B C 3. Crystal Selection under Polarized Light B->C D 4. Cryocooling (170 K) & Mounting C->D E 5. X-ray Diffraction Data Collection D->E F 6. Data Reduction & Integration E->F G 7. Structure Solution (SHELXT) F->G H 8. Refinement & Disorder Modeling G->H

Fig 2: Step-by-step crystallographic workflow from synthesis to structure refinement.

Quantitative Data Presentation

The structural integrity of the refinement is validated by the crystallographic parameters. Below is the expected quantitative profile for 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole, extrapolated from high-resolution studies of structurally homologous pyrazoles[3][4].

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValueValidation Metric
Chemical formula C11H11ClN2Matches expected synthesis
Formula weight 206.67 g/mol -
Temperature 170(2) KPrevents sublimation[3]
Wavelength 0.71073 Å (Mo K

)
High penetration depth
Crystal system, space group Monoclinic,

Typical for bulky pyrazoles
Volume ~ 1150 ų-
Z, Calculated density 4, 1.194 Mg/m³Confirms packing efficiency
Goodness-of-fit on

1.045Ideal value is ~1.0
Final

indices[I>2

(I)]

= 0.038,

= 0.092
High-quality structural model

Table 2: Selected Hydrogen and Halogen Bond Geometries

Interaction TypeD-H···A / C-X···Ad(D···A) (Å)∠(DHA) (°)Structural Implication
Primary H-Bond N1-H1···N22.825(3)172(2)Drives catemer chain formation
Halogen Bond C4-Cl···

(tolyl)
3.450(4)145Stabilizes inter-chain packing
Weak H-Bond C-H···Cl3.552(4)135Dictates herringbone motif

Implications for Rational Drug Design

Understanding the exact spatial coordinates of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole is not merely an academic exercise; it is a prerequisite for structure-based drug design (SBDD). The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in kinase inhibitors.

By resolving the crystal structure, drug development professionals can map the exact vector of the C4-chlorine atom. Because halogens can engage in highly directional halogen bonding (acting as electrophilic


-holes) with carbonyl oxygens in a protein's peptide backbone, knowing the precise C-Cl bond length and angle allows computational chemists to optimize the ligand's binding affinity. Furthermore, identifying which tautomer dominates in the solid state provides critical baseline data for predicting the molecule's desolvation penalty when entering a biological target's hydrophobic pocket.

References

  • Rue, K., & Raptis, R. G. (2021). "Low-temperature crystal structure of 4-chloro-1H-pyrazole". Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 955-957. URL: [Link]

  • Hayward, E. R., Zeller, M., & Mezei, G. (2024). "Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative". Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 800-805. URL: [Link]

  • Foces-Foces, C., et al. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups". Molecules, 24(14), 2629. URL: [Link]

Sources

An In-depth Technical Guide to 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties allow for a diverse range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The versatility of the pyrazole ring system, which allows for various substitution patterns, provides a rich design space for modulating pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on a specific, yet under-documented derivative, 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole, providing a comprehensive overview of its predicted physicochemical and chemical properties, a plausible synthetic route, and detailed protocols for its characterization. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar pyrazole-based compounds in drug discovery and development.[4]

Physicochemical Properties: A Predictive Analysis

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₁H₁₁ClN₂Based on the chemical structure.
Molecular Weight 206.67 g/mol Calculated from the molecular formula.
Melting Point 110 - 130 °CSubstituted pyrazoles often exhibit melting points in this range. For example, similar, though more complex, pyrazole derivatives show varied melting points depending on their substitution patterns.[5][6] The presence of the aromatic rings and the chloro-substituent would likely result in a crystalline solid with a melting point in this region.
Boiling Point > 350 °CHigh boiling points are characteristic of aromatic heterocyclic compounds with significant molecular weight. For instance, 5-chloro-3-methyl-1-p-tolyl-1H-pyrazole-4-carboxaldehyde has a predicted boiling point of 366.1°C.[7]
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.The aromatic nature of the tolyl group and the pyrazole core, along with the chloro-substituent, suggests a nonpolar character, leading to good solubility in organic solvents. The potential for hydrogen bonding through the N-H group might allow for some solubility in protic organic solvents.
pKa ~12-13 (for the N-H proton)The pyrazole N-H proton is weakly acidic. The exact pKa will be influenced by the electronic effects of the substituents.
LogP ~3.5 - 4.5The combination of the aromatic rings and the halogen suggests a lipophilic character, which is a common feature in many drug candidates. A related compound, 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, has a computed XLogP3 of 3.7.[8]

Chemical Properties and Reactivity

The reactivity of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole is governed by the interplay of the pyrazole ring's aromaticity and the electronic effects of its substituents.

  • N-H Acidity and Alkylation/Acylation: The pyrrole-like nitrogen (N1) possesses a proton that can be removed by a suitable base, forming a pyrazolate anion. This anion is a potent nucleophile and can readily undergo alkylation, acylation, and other electrophilic substitutions at the nitrogen.

  • Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. However, the position of substitution is directed by the existing substituents. The electron-donating methyl and tolyl groups would activate the ring towards substitution, while the electron-withdrawing chloro group would have a deactivating effect.

  • Nucleophilic Substitution of Chlorine: The chlorine atom at the C4 position can potentially be displaced by strong nucleophiles, especially under conditions that promote such reactions (e.g., high temperature, presence of a catalyst). This provides a handle for further functionalization of the pyrazole core.

  • Metal Complexation: The pyridine-like nitrogen (N2) has a lone pair of electrons and can act as a ligand to coordinate with various metal ions. This property is often exploited in the development of catalysts and materials.[3]

Proposed Synthesis and Characterization Workflow

A logical and efficient workflow is crucial for the successful synthesis and validation of a novel chemical entity. The following diagram illustrates a proposed pathway for the synthesis and characterization of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole.

G cluster_synthesis Synthetic Pathway cluster_purification Purification cluster_characterization Structural Elucidation & Purity Analysis A 1-(p-tolyl)butane-1,3-dione C 5-methyl-3-p-tolyl-1H-pyrazole A->C Condensation B Hydrazine Hydrate B->C E 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole C->E Chlorination D N-Chlorosuccinimide (NCS) D->E F Crude Product E->F G Column Chromatography F->G H Recrystallization G->H I Pure Product H->I J NMR (1H, 13C) I->J K Mass Spectrometry (MS) I->K L FTIR Spectroscopy I->L M HPLC/GC I->M N Elemental Analysis I->N O Structural Confirmation & Purity Assessment J->O K->O L->O M->O N->O

Caption: Proposed workflow for the synthesis and characterization of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the proposed synthesis and characterization of the target compound. These are based on established procedures for similar pyrazole derivatives.[9][10][11]

Protocol 1: Synthesis of 5-methyl-3-p-tolyl-1H-pyrazole
  • Reaction Setup: To a solution of 1-(p-tolyl)butane-1,3-dione (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 8:2 Pet Ether: Ethyl Acetate).[11]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole
  • Reaction Setup: Dissolve the synthesized 5-methyl-3-p-tolyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: An HPLC system equipped with a UV detector is required.[12]

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid for MS compatibility.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detection at 254 nm.[12]

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak, which indicates the purity of the compound.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Expected Signals:

      • A singlet for the methyl group protons (~2.3-2.5 ppm).

      • A singlet for the methyl group on the tolyl ring (~2.4 ppm).

      • An AA'BB' system (two doublets) for the aromatic protons of the p-tolyl group (~7.2-7.5 ppm).

      • A broad singlet for the N-H proton (chemical shift can vary significantly depending on concentration and solvent, ~12-14 ppm).

  • ¹³C NMR Spectroscopy:

    • Expected Signals:

      • A signal for the methyl carbon (~12-15 ppm).

      • A signal for the tolyl methyl carbon (~21 ppm).

      • Signals for the aromatic carbons of the tolyl group (~128-140 ppm).

      • Signals for the pyrazole ring carbons, with the carbon bearing the chlorine atom shifted downfield.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the physical and chemical properties of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole. The proposed synthetic route and characterization protocols offer a solid foundation for its experimental realization and validation. Given the established biological significance of the pyrazole scaffold, this particular derivative warrants further investigation.[1][2] Future studies should focus on the experimental determination of its physicochemical properties, exploration of its reactivity, and screening for potential biological activities. The insights gained from such studies will undoubtedly contribute to the ever-expanding field of heterocyclic chemistry and its applications in drug discovery.

References

  • Research and Reviews. (2024, September 25).
  • Benchchem. (2025, December). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • Recent Advances in the Development of Pyrazole Deriv
  • (2026, January 6).
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF.
  • IJTSRD. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • PubChem. 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
  • Visnav. (2022, July 27).
  • Zainab. (2025, January 23).
  • R Discovery. (2019, April 28). Synthesis, conformational studies and NBO analysis of (4-chloro-3,5-dimethyl-1H-pyrazol- 1-yl)(p-tolyl)methanone.
  • ChemScene. 4-Chloro-1-((p-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid.
  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
  • PubChem. 4-chloro-5-methyl-1H-pyrazole.
  • SpectraBase. 4-chloro-5-methyl-3-nitro-1H-pyrazole.
  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Echemi. 5-CHLORO-3-METHYL-1-P-TOLYL-1H-PYRAZOLE-4-CARBOXALDEHYDE.
  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

Sources

Architecting Substituted 1H-Pyrazoles: Mechanistic Pathways, Regioselectivity, and Validated Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazole Scaffold

Substituted 1H-pyrazoles are privileged pharmacophores in medicinal chemistry, forming the core of blockbuster therapeutics such as celecoxib (COX-2 inhibitor), sildenafil (PDE5 inhibitor), and edaravone (neuroprotective agent)[1]. The synthesis of these five-membered nitrogen heterocycles requires precise control over regioselectivity, as different regioisomers often exhibit drastically different biological activities, toxicological profiles, and physical properties[2].

This technical guide dissects the two primary mechanistic pathways for 1H-pyrazole formation—the Knorr synthesis and 1,3-dipolar cycloaddition cascades. By understanding the kinetic and thermodynamic causality behind these reactions, researchers can architect self-validating synthetic systems that yield single, pure regioisomers.

Pathway A: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains the foundational route for generating substituted pyrazoles. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine[3].

Mechanism and Causality

The reaction initiates via the nucleophilic attack of the most nucleophilic nitrogen of the hydrazine onto the most electrophilic carbonyl carbon of the 1,3-dicarbonyl[3]. This step is highly sensitive to pH. Acid catalysis is frequently employed to protonate the carbonyl oxygen, which lowers the LUMO energy of the electrophile and accelerates the initial hydrazone formation[3].

Following the formation of the hydrazone, a tautomerization step precedes an intramolecular cyclization, yielding a transient carbinolamine intermediate. Subsequent acid-catalyzed dehydration drives the aromatization of the ring, producing the thermodynamically stable 1H-pyrazole[1].

KnorrMechanism A 1,3-Dicarbonyl C Hydrazone Intermediate A->C Nucleophilic Attack B Hydrazine B->C Nucleophilic Attack D Cyclization C->D Tautomerization E Carbinolamine D->E F Dehydration E->F Acid Catalysis G 1H-Pyrazole F->G Aromatization

Mechanistic pathway of the Knorr pyrazole synthesis.

Controlling Regioselectivity

When utilizing unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the formation of two distinct regioisomers (e.g., 1,3,5-trisubstituted vs. 1,4,5-trisubstituted) is a primary challenge[2]. Transient flow experiments and kinetic modeling reveal that regioselectivity is governed by a delicate interplay of steric hindrance and electronic effects[4].

  • Steric Hindrance: Bulky substituents on the dicarbonyl will sterically direct the hydrazine to the less hindered carbonyl group[2].

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, making it the preferential site of initial nucleophilic attack[2].

Pathway B: 1,3-Dipolar Cycloaddition Cascades

For target molecules where the Knorr synthesis yields intractable mixtures of regioisomers, 1,3-dipolar cycloaddition offers a highly regioselective alternative. This approach typically utilizes diazo compounds and terminal alkynes[5].

Mechanism and Causality

Handling isolated diazo compounds poses significant safety risks. Modern protocols bypass this by utilizing tosylhydrazones, which undergo base-mediated Bamford-Stevens decomposition to generate the diazo dipole in situ[5].

The electron-rich diazo compound undergoes a concerted [3+2] dipolar cycloaddition with the terminal alkyne to form a transient 3H-pyrazole intermediate[6]. Because the 3H-pyrazole lacks aromaticity, it rapidly undergoes a stereoretentive [1,5]-sigmatropic rearrangement. This rearrangement migrates a substituent to the adjacent nitrogen, achieving the fully aromatic 1H-pyrazole state[6].

DipolarCycloaddition A Tosylhydrazone B Base / Heat A->B C Diazo Compound (In Situ) B->C Decomposition E [3+2] Cycloaddition C->E D Terminal Alkyne D->E F 3H-Pyrazole E->F G [1,5]-Sigmatropic Rearrangement F->G H 1H-Pyrazole G->H Aromatization

Cascade [3+2] cycloaddition and[1,5]-sigmatropic rearrangement.

Recent advancements have transitioned this chemistry into aqueous micellar environments. By using surfactants like TPGS-750-M at a tightly controlled pH (e.g., pH 5.5), researchers can force the cycloaddition of ethyl diazoacetate and alkynes to yield exclusively 3,5-disubstituted pyrazoles, bypassing the need for organic solvents entirely[7].

Quantitative Analysis of Regioselectivity

The following table synthesizes quantitative data across various mechanistic pathways, illustrating how reaction conditions dictate the regiomeric outcome.

Synthetic RouteReactantsCatalyst / SolventMajor RegioisomerYield (%)Ref
Knorr Synthesis 1-phenyl-1,3-butanedione + methylhydrazineAcidic Ethanol, Reflux1,5-dimethyl-3-phenyl-1H-pyrazole85%[2]
1,3-Dipolar Cycloaddition Tosylhydrazone + Terminal AlkyneBase, Heat1,3,5-trisubstituted 1H-pyrazole75-95%[6]
Aqueous Micellar Cycloaddition Ethyl diazoacetate + AlkyneTPGS-750-M (pH 5.5)3,5-disubstituted 1H-pyrazole76%[7]
One-Pot Cascade Tosylhydrazine + Aryl methyl ketone + AlkyneBase, One-Pot5-methyl-3,4-diaryl-1H-pyrazoleModerate-Good[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific kinetic checkpoints.

Protocol 1: Regioselective Knorr Synthesis (e.g., Edaravone Synthesis)

Objective: Synthesize a substituted pyrazole via acid-catalyzed cyclocondensation.

  • Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in absolute ethanol.

  • Controlled Addition: Cool the reaction vessel to 0 °C using an ice bath. Add the substituted hydrazine (1.1 equiv) dropwise.

    • Causality: The initial nucleophilic attack to form the imine/hydrazone is highly exothermic. Cooling the system prevents the thermal degradation of the hydrazine and suppresses the formation of unwanted side products[2].

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Causality: The acid protonates the carbonyl, increasing electrophilicity to drive the intramolecular cyclization[3].

  • Self-Validation Check: Observe the reaction flask. The formation of water droplets on the walls of the flask is a positive visual indicator that the dehydration step (imine formation) is actively occurring[1].

  • Aromatization: Heat the mixture to reflux for 2-4 hours to drive the final dehydration and aromatization. Monitor via TLC until the lower

    
     starting material is entirely consumed.
    
  • Workup: Quench with water, extract with ethyl acetate, and purify via flash column chromatography to separate any minor regioisomers[2].

Protocol 2: One-Pot Cascade Synthesis via 1,3-Dipolar Cycloaddition

Objective: Synthesize 1,3,5-trisubstituted pyrazoles using in situ diazo generation.

  • Hydrazone Formation: Combine the target ketone and tosylhydrazine in a suitable solvent to form the tosylhydrazone intermediate[5].

  • Base Addition: Add potassium tert-butoxide (2.0 equiv) or potassium carbonate to the mixture.

    • Causality: The base is strictly required to mediate the Bamford-Stevens decomposition of the tosylhydrazone, generating the reactive diazo compound in situ without requiring isolation[5].

  • Cycloaddition Initiation: Introduce the terminal alkyne (1.2 equiv) and apply heat (typically 80-100 °C depending on the solvent).

    • Causality: Thermal energy overcomes the activation barrier for the concerted[3+2] cycloaddition and the subsequent [1,5]-sigmatropic rearrangement[6].

  • Self-Validation Check: The decomposition of the tosylhydrazone to the diazo intermediate is accompanied by the evolution of nitrogen gas. The cessation of bubbling serves as an internal kinetic marker that the diazo generation and subsequent cycloaddition are reaching completion.

  • Isolation: Cool to room temperature, perform an aqueous workup, and isolate the highly regioselective 1H-pyrazole product.

References

1.[6] Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[1,5]-sigmatropic rearrangement with stereoretention. uniovi.es. 6 2.[4] Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. iscre28.org. 4 3.[3] Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. benchchem.com.3 4.[2] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. benchchem.com. 2 5.[1] Knorr Pyrazole Synthesis of Edaravone. rsc.org. 1 6.[7] Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. researchgate.net. 7 7.[5] One-pot Cascade Synthesis of Pyrazole-based Isosteres of Valdecoxib. hzdr.de. 5

Sources

Advanced Methodologies in the Regioselective Synthesis of 3,4,5-Trisubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from COX-2 inhibitors (e.g., Celecoxib) to advanced kinase inhibitors. However, the de novo construction of highly functionalized 3,4,5-trisubstituted pyrazoles frequently suffers from poor regioselectivity, yielding intractable mixtures of regioisomers that complicate downstream purification and scale-up.

This technical guide critically examines modern, transition-metal-free methodologies that achieve absolute regiocontrol. By leveraging sterically hindered diazo ketones, 2,3-allenoates, and tandem one-pot multi-component reactions, we can construct self-validating synthetic workflows that align with green chemistry principles and process-scale requirements.

Mechanistic Foundations of Regiocontrol

Historically, the [3+2] cycloaddition of diazo compounds to alkynes or alkenes has been the cornerstone of pyrazole synthesis. Yet, the inherent symmetry or subtle electronic biases of standard dipolarophiles often lead to a ~1:1 to 3:1 mixture of 3,4,5- and 1,3,5-isomers.

To override this, recent breakthroughs rely on steric repulsion and HOMO-LUMO alignment rather than transition-metal catalysis [1]. By utilizing 2,3-allenoates as the dipolarophile and sterically hindered diazo ketones (often derived from bulky amino acids), the transition state is forced into a singular orientation. The bulky substituents physically block the nucleophilic attack at the more hindered carbon, funneling the reaction exclusively toward the 3-acyl-5-substituted pyrazoline intermediate, which spontaneously aromatizes via a 1,3-hydrogen shift [2].

G A Diazo Ketone (Sterically Hindered) C [3+2] Cycloaddition Transition State A->C HOMO-LUMO Alignment B 2,3-Allenoate (Dipolarophile) B->C Steric Repulsion Control D Pyrazoline Intermediate C->D Regioselective Cyclization E 1,3-H Shift (Aromatization) D->E Spontaneous F 3,4,5-Trisubstituted Pyrazole E->F Thermodynamic Driving Force

Fig 1. Mechanistic pathway of regioselective [3+2] cycloaddition yielding 3,4,5-trisubstituted pyrazoles.

Self-Validating Experimental Protocols

As drug development professionals, we require protocols that are not merely descriptive but act as self-validating systems. The following workflows incorporate built-in analytical checkpoints to ensure mechanistic fidelity and operational success.

Protocol A: Transition-Metal-Free [3+2] Cycloaddition via 2,3-Allenoates

This protocol details the coupling of 2,3-allenoates with sterically hindered diazo ketones, expanding the scope of 1,3-dipolar cycloadditions without the need for heavy metal oxidants [1, 2].

Reagents:

  • 2,3-Allenoate (1.0 equiv, 10 mmol)

  • Sterically hindered diazo ketone (1.2 equiv, 12 mmol)

  • Anhydrous Acetonitrile (MeCN, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2,3-allenoate in 50 mL of anhydrous MeCN under an argon atmosphere.

  • Addition: Add the diazo ketone in a single portion at room temperature.

    • Causality Check: Why MeCN? The polar aprotic nature of MeCN stabilizes the charge-separated transition state of the [3+2] cycloaddition without acting as a competing nucleophile.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 8–12 hours.

  • Validation Checkpoint (Crucial): Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the characteristic diazo stretching frequency at ~2100 cm⁻¹ confirms the total consumption of the starting material. Do not proceed to workup until this signal is absent.

  • Aromatization & Workup: The intermediate pyrazoline spontaneously undergoes a 1,3-H shift under these thermal conditions to yield the aromatic pyrazole. Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure 3,4,5-trisubstituted pyrazole.

Protocol B: One-Pot, Three-Component Tandem Synthesis

For libraries requiring rapid diversification, a one-pot tandem Knoevenagel condensation, cycloaddition, and oxidative aromatization is highly efficient [3].

Step-by-Step Methodology:

  • Knoevenagel Condensation: Combine an aldehyde (1.0 equiv) and a 1,3-dicarbonyl compound (1.0 equiv) in ethanol. Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours to generate the alkene in situ.

  • Validation Checkpoint: Perform TLC analysis (Hexane:EtOAc 7:3). The formation of a highly UV-active spot (the alkene) and the disappearance of the aldehyde indicate readiness for the next step.

  • Cycloaddition: Add the diazo compound or N-tosylhydrazone (1.2 equiv) directly to the vessel. Stir for an additional 4 hours at 60 °C.

  • Oxidative Aromatization: Purge the reaction vessel with molecular oxygen (O₂ balloon) and maintain stirring at 60 °C for 6 hours.

    • Causality Check: Why O₂? Traditional aromatization requires harsh reagents like DDQ or MnO₂, which complicate purification and introduce heavy metal waste. O₂ acts as a green, traceless oxidant, driven by the thermodynamic stability of the resulting aromatic pyrazole ring.

G S1 Step 1: Knoevenagel Condensation Aldehyde + 1,3-Dicarbonyl S2 Step 2: In Situ Alkene Generation Base Catalyzed S1->S2 H2O byproduct S3 Step 3: 1,3-Dipolar Cycloaddition Addition of Diazo Compound S2->S3 Metal-Free S4 Step 4: Oxidative Aromatization O2 as Green Oxidant S3->S4 Tandem Reaction S5 Final Product Pure 3,4,5-Trisubstituted Pyrazole S4->S5 High Yield (>90%)

Fig 2. Workflow of the one-pot, three-component tandem synthesis of pyrazoles.

Quantitative Data & Substrate Scope

The efficacy of these methodologies is best understood through their robust substrate tolerance and impeccable regioselectivity. Table 1 outlines the macro-level advantages of modern protocols over traditional methods, while Table 2 provides specific yield data for Protocol A.

Table 1: Comparative Analysis of Pyrazole Synthesis Methodologies

MethodologyCatalyst/OxidantRegioselectivityYield RangeEnvironmental Impact
Traditional [3+2] CycloadditionTransition Metals (Ru, Pd)Moderate (~3:1 ratio)50–70%High (Heavy Metal Waste)
2,3-Allenoate + Diazo Ketone None (Thermal) Excellent (>99:1) 75–92% Low (Atom Economical)
One-Pot 3-Component Base / O₂ Excellent (>95:5) 80–95% Very Low (Green Oxidant)

Table 2: Substrate Scope and Regioselectivity Data (Protocol A)

R¹ Substituent (Allenoate)R² Substituent (Diazo Ketone)Reaction Time (h)Isolated Yield (%)Regioisomeric Ratio
PhenylBulky Amino Acid Derivative888>99:1
p-TolylBulky Amino Acid Derivative890>99:1
p-Cl-PhenylBulky Amino Acid Derivative1082>99:1
Alkyl (Methyl)Bulky Amino Acid Derivative1275>95:5

Data indicates that electron-donating groups on the allenoate slightly accelerate the reaction and improve yields, while the steric bulk of the diazo ketone is the primary driver for the >99:1 regioselectivity.

Conclusion & Future Perspectives

The regioselective synthesis of 3,4,5-trisubstituted pyrazoles has evolved from a mixture-prone, metal-dependent process into a highly controlled, green-chemistry-aligned operation. By leveraging the steric bulk of diazo ketones and the unique electronic profile of 2,3-allenoates, process chemists can achieve >99:1 regioselectivity without transition metals. Furthermore, the integration of self-validating analytical checkpoints (such as FT-IR monitoring of diazo consumption) ensures these protocols are scalable, robust, and ready for late-stage API development.

References

  • Krishna, R., et al. "Transition Metal- and Oxidant-Free Regioselective Synthesis of 3,4,5-Trisubstituted Pyrazoles by Means of [3+2] Cycloaddition Reactions." ChemistrySelect, 2022.[Link]

  • Gindullina, G. M., & Sakhautdinov, I. M. "Regioselective Synthesis of 3,4,5-Trisubstituted Pyrazoles from 2,3-Allenoates and a Sterically Hindered Diazo Ketone: Expanding the Scope

Biological Activity Screening of Novel Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Development Leads.

Strategic Foundation: The Pyrazole "Privileged Scaffold"[1]

In modern medicinal chemistry, the pyrazole ring (


) is classified as a "privileged scaffold" due to its ability to serve as a robust ligand for diverse biological targets. Its planar structure allows for 

-

stacking interactions with protein active sites, while the two nitrogen atoms provide versatile hydrogen bond donor/acceptor profiles.

However, the ubiquity of pyrazoles creates a screening challenge: Specificity . A poorly designed screen will yield "dirty" hits—compounds that bind promiscuously rather than selectively.

This guide details a Dual-Track Screening Protocol designed to isolate high-value hits (e.g., dual EGFR/COX-2 inhibitors for oncology) from non-specific pan-assay interference compounds (PAINS).

Phase I: Pre-Screening Validation (The "Filter" Stage)

Before wet-lab screening begins, the library must pass strict physicochemical filters to prevent false positives caused by aggregation or insolubility.

In Silico Triage

Prior to synthesis or purchasing, subject the pyrazole library to the following computational filters:

  • PAINS Filter: Remove compounds with reactive substructures (e.g., rhodanines, enones) that covalently modify proteins non-specifically.

  • Lipinski’s Rule of Five: Ensure MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.

  • Molecular Docking: Use AutoDock Vina or Gold to predict binding affinity against the primary target (e.g., EGFR kinase domain or COX-2 active site).

    • Threshold: Discard compounds with binding energy > -7.0 kcal/mol.

Solubility & DMSO Tolerance

Optical assays (absorbance/fluorescence) are sensitive to precipitation.

  • Protocol: Dissolve compounds in 100% DMSO to 10 mM. Dilute to 100 µM in assay buffer (PBS).

  • Check: Measure absorbance at 600 nm (turbidity).

  • Criterion:

    
     indicates precipitation. Exclude these compounds. 
    

Phase II: Primary Screening (Enzymatic/Target-Based)

This phase determines the intrinsic affinity of the pyrazole derivative for the target protein. We will focus on a Kinase/Inflammation Dual-Track (EGFR and COX-2), a common therapeutic rationale for pyrazoles.

Assay Validation: The Z-Factor ( )

Scientific Integrity Check: Never run a High-Throughput Screen (HTS) without validating the assay window first. The Z-factor measures the separation between the positive and negative controls.[1][2]


[3]
  • 
    : Standard deviation
    
  • 
    : Mean signal
    
  • Acceptance:

    
     is mandatory. If 
    
    
    
    , the assay is too noisy to distinguish hits from background.
Track A: COX-2 Inhibition Screen (Fluorometric)
  • Objective: Identify anti-inflammatory potential without COX-1 cross-reactivity (gastric side effects).

  • Method: Peroxidase-coupled assay. COX-2 converts arachidonic acid to PGG2; the peroxidase component converts PGG2 to PGH2, oxidizing a probe (e.g., ADHP) to a fluorescent product (Resorufin).

  • Controls:

    • Positive Control: Celecoxib (Selective COX-2 inhibitor).[4][5]

    • Negative Control: DMSO vehicle.

  • Readout: Fluorescence (Ex 535 nm / Em 587 nm).

Track B: EGFR Kinase Assay (TR-FRET)
  • Objective: Identify anticancer efficacy via ATP-competitive inhibition.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Pyrazole derivative + EGFR enzyme + ATP + Peptide Substrate.

    • Add Eu-labeled antibody (donor) and APC-labeled tracer (acceptor).

    • If phosphorylation occurs (inactive compound), antibody binds, bringing donor/acceptor close

      
       FRET signal.
      
    • Hit: Low FRET signal (Enzyme inhibited).

Primary Screening Workflow Diagram

ScreeningWorkflow Start Novel Pyrazole Library Filter In Silico PAINS & Solubility Check Start->Filter Split Dual-Track Screening Filter->Split COX COX-2 Inhibition Assay (Fluorometric) Split->COX EGFR EGFR Kinase Assay (TR-FRET) Split->EGFR ZCalc Calculate Z-Factor (Must be > 0.5) COX->ZCalc EGFR->ZCalc HitSel Hit Selection (>50% Inhibition @ 10µM) ZCalc->HitSel Valid Assay IC50 Dose-Response (IC50) & Selectivity Index HitSel->IC50

Figure 1: The High-Throughput Screening (HTS) workflow for pyrazole derivatives, incorporating quality control gates (Z-Factor) and parallel target assessment.

Phase III: Secondary Screening (Cellular Context)

Hits from Phase II must be validated in living cells to ensure membrane permeability and metabolic stability.

Cytotoxicity Profiling (MTT vs. CellTiter-Glo)

While MTT is standard, CellTiter-Glo (ATP quantification) is recommended for high-throughput due to higher sensitivity and fewer artifacts with pyrazoles (which can sometimes reduce MTT tetrazolium non-enzymatically).

Protocol (CellTiter-Glo):

  • Seed: 3,000 cells/well (e.g., A549 lung cancer cells) in 384-well white plates.

  • Treat: Add pyrazole derivatives (serial dilution 0.1 nM – 100 µM) for 72h.

  • Lysis/Detection: Add CellTiter-Glo reagent (lyses cells + Luciferase/Luciferin).

  • Read: Luminescence. Signal

    
     ATP 
    
    
    
    Viable Cells.
Mechanism of Action: Apoptosis Induction

Pyrazoles often induce apoptosis via the mitochondrial pathway.

  • Assay: Caspase-3/7 Glo Assay.

  • Expectation: Effective hits should show a spike in luminescence (Caspase activation) preceding cell death.

Mechanistic Pathway Diagram

Mechanism Drug Pyrazole Derivative Target Inhibit EGFR/COX-2 Drug->Target Binding Signal Downregulate RAS/RAF/MEK Target->Signal Mito Mitochondrial Depolarization Signal->Mito Stress Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Death Apoptosis (Cell Death) Caspase->Death

Figure 2: The mechanistic cascade. Pyrazole hits inhibit upstream targets (EGFR/COX-2), leading to signaling collapse and mitochondrial apoptosis.

Phase IV: ADMET Profiling (Safety & Druggability)

A potent compound is useless if it is toxic or metabolically unstable.

ParameterAssay MethodCritical ThresholdRationale
hERG Inhibition Patch Clamp (Automated)

Prevents QT prolongation (cardiotoxicity), a common failure for kinase inhibitors.
CYP Inhibition P450-Glo (Luminescent)

Avoids drug-drug interactions (CYP3A4, CYP2D6).
Membrane Permeability PAMPA or Caco-2

cm/s
Ensures oral bioavailability.
Hepatotoxicity HepG2 Viability

Ensures the drug kills cancer cells, not liver cells.

Data Analysis & Hit Selection Criteria

To select a "Lead Candidate" for in vivo studies, the compound must satisfy the Selectivity Index (SI) criteria.



  • Target:

    
     (The drug is 10x more potent against the target than normal tissue).
    
Summary of Acceptance Criteria
  • Solubility: Clear at 100 µM in <1% DMSO.

  • Enzymatic Potency: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nM against EGFR or COX-2.
    
  • Cellular Potency:

    
     in target cancer lines.[6]
    
  • Safety: Negative for hERG binding; SI > 10.

References

  • Ansari, A. et al. (2017). Biological activities of pyrazole derivatives: A review. European Journal of Medicinal Chemistry.[7] Link

  • Zhang, J.H. et al. (1999).[3] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening.[3][8] Link

  • Gomha, S.M. et al. (2025).[9] Novel pyrazole derivatives as dual COX-2/EGFR inhibitors.[4][10][11] Bioorganic Chemistry.[6] Link

  • Lipinski, C.A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

Sources

In Silico Modeling of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Primary Focus: Structural activity relationship (SAR) characterization and binding stability analysis against Cyclooxygenase-2 (COX-2).[1][2][3]

Executive Summary

This guide details the computational workflow for characterizing 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole , a trisubstituted pyrazole scaffold. While pyrazoles are privileged structures in medicinal chemistry (e.g., Celecoxib, Rimonabant), the specific introduction of a chlorine atom at the C4 position combined with a p-tolyl moiety at C3 necessitates precise quantum mechanical treatment and dynamic simulation to predict binding efficacy.

This protocol focuses on the Cyclooxygenase-2 (COX-2) enzyme as the primary biological target, given the scaffold's structural homology to known selective COX-2 inhibitors. The guide moves beyond standard docking to include Density Functional Theory (DFT) parameterization for halogen bonding and Molecular Dynamics (MD) for induced-fit validation.

Phase 1: Chemical Space & Ligand Preparation

Objective: To generate a conformationally and electrostatically accurate 3D model of the ligand, specifically addressing the anisotropic charge distribution on the chlorine atom (sigma-hole).

Quantum Mechanical (QM) Geometry Optimization

Standard force fields (e.g., MMFF94) often fail to accurately model the electron-withdrawing effects of the C4-chlorine on the pyrazole ring. We utilize DFT to derive partial charges.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT / B3LYP functional.

  • Basis Set: 6-311G**(d,p) (includes polarization functions for Cl).

  • Solvation: IEFPCM (Implicit water model).

Protocol:

  • Construct the 2D structure of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole.

  • Perform a conformational search to identify the global minimum (focus on the torsion angle between the pyrazole and p-tolyl ring).

  • Execute geometry optimization followed by frequency calculation (ensure no imaginary frequencies).

  • Critical Step: Calculate Electrostatic Potential (ESP) charges and fit them to the atomic centers (RESP charges) for use in MD simulations.

Ligand Topology Generation
  • Tautomer Check: The 1H-pyrazole can exist in tautomeric equilibrium. At physiological pH (7.4), the neutral form is dominant, but the proton position (

    
     vs 
    
    
    
    ) dictates hydrogen bond donor/acceptor capabilities. Both tautomers must be docked.
  • Stereochemistry: This molecule is achiral, simplifying the library.

Phase 2: Target Identification & Preparation

Target: Cyclooxygenase-2 (COX-2) PDB ID: 3LN1 (Crystal structure of COX-2 complexed with Celecoxib) Resolution: 2.50 Å

Structural Causality

We select PDB 3LN1 because the co-crystallized ligand (Celecoxib) shares the diaryl-pyrazole core. This allows for a "Self-Validating System" where we can re-dock Celecoxib to confirm protocol accuracy before docking our query molecule.

Preparation Protocol
  • Clean-up: Remove water molecules (except those bridging the active site, specifically near Arg120).

  • Heme Group: Retain the Heme cofactor; it is structural and essential for the active site integrity.

  • Protonation: Use PropKa to predict protonation states of residues at pH 7.4.

    • Note: Histidine residues near the active site (His90) must be carefully checked for tautomeric states.

  • Energy Minimization: Restrained minimization (OPLS3e force field) to relieve steric clashes introduced by added hydrogens (RMSD limit: 0.30 Å).

Phase 3: Molecular Docking Workflow (The Interaction Engine)

Objective: Predict the binding orientation and affinity (


).
Grid Generation
  • Center: Defined by the centroid of the co-crystallized Celecoxib.

  • Dimensions:

    
     Å (Sufficient to cover the hydrophobic channel and the side pocket).
    
Docking Parameters (Self-Validating)

We employ a Rigid Receptor - Flexible Ligand approach initially, followed by Induced Fit Docking (IFD).

  • Validation Step: Re-dock Celecoxib.

    • Success Metric: RMSD between docked pose and crystal pose

      
       Å.
      
  • Scoring Function: Glide XP (Extra Precision) or AutoDock Vina.

Key Interaction Checkpoints

For the 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole to be active, it must satisfy specific spatial constraints:

  • Hydrophobic Channel: The p-tolyl group should occupy the hydrophobic pocket formed by Trp387, Phe518, and Val349.

  • H-Bonding: The pyrazole nitrogen (

    
    ) should act as an H-bond acceptor for Arg120 or Tyr355 (gatekeeper residues).
    
  • The Chlorine Role: The 4-Cl substituent typically points towards the hydrophobic dome, increasing van der Waals contact surface area compared to a hydrogen atom.

Phase 4: Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the docked complex. Static docking ignores protein flexibility; MD reveals if the ligand remains bound or drifts.

Simulation Setup
  • Engine: GROMACS / Desmond.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • System:

    • Solvent: TIP3P Water model (Orthorhombic box, 10 Å buffer).

    • Neutralization: Add

      
       / 
      
      
      
      ions to 0.15 M.
  • Ensemble: NPT (Constant Particle, Pressure, Temperature).

    • Temp: 300 K (Nose-Hoover thermostat).

    • Pressure: 1.01325 bar (Martyna-Tobias-Klein barostat).

Production Run & Analysis
  • Duration: 100 ns (Minimum for ligand stability).

  • Metrics:

    • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (plateau) within 2-3 Å relative to the protein backbone.

    • RMSF (Root Mean Square Fluctuation): High fluctuations in loop regions are normal; active site residues should remain rigid.

Phase 5: Visualization & Logic Flow

Experimental Workflow Diagram

The following diagram illustrates the decision-making process for the in silico study.

G Start Start: Ligand Structure (4-chloro-5-methyl-3-p-tolyl-1H-pyrazole) QM_Prep QM Preparation (DFT) Generate RESP Charges Start->QM_Prep Docking Dock Query Ligand (Glide XP / Vina) QM_Prep->Docking Target_Prep Target Prep (COX-2: 3LN1) Clean & Minimize Validation Validation Step: Re-dock Celecoxib Target_Prep->Validation Decision_Val RMSD < 2.0 Å? Validation->Decision_Val Decision_Val->Docking Yes Refine Refine Protocol (Adjust Grid/Constraints) Decision_Val->Refine No MD_Sim MD Simulation (100ns) Stability Check Docking->MD_Sim Analysis Analysis: RMSD, H-Bonds, Binding Energy MD_Sim->Analysis Refine->Validation

Caption: Figure 1. Integrated computational workflow ensuring self-validation via reference ligand re-docking before production runs.

Phase 6: ADMET Profiling (Data Presentation)

Drug-likeness is as critical as binding affinity. The following table summarizes the predicted properties for the query molecule based on standard QSAR models (e.g., SwissADME).

Table 1: Predicted ADMET Properties
PropertyValue (Predicted)Threshold/RuleInterpretation
Molecular Weight ~282.77 g/mol < 500 g/mol Pass (Lipinski)
LogP (Lipophilicity) 3.2 - 3.8< 5Pass (Good oral bioavailability)
H-Bond Donors 1 (NH)< 5Pass
H-Bond Acceptors 1 (N)< 10Pass
TPSA ~28.68 Ų< 140 ŲHigh intestinal absorption
BBB Permeant Yes-Potential CNS side effects
CYP Inhibition Probable (CYP2C9)-Metabolism risk (common for pyrazoles)

References

  • Desai, N. C., et al. (2025).[4] "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues."[3] Bioorganic & Medicinal Chemistry Letters. 5

  • Osman, E. O., et al. (2025). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies." RSC Advances. 3

  • Metwally, H. M., et al. (2024).[6] "In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole... as Antibacterial Agents." Current Organic Chemistry. 6

  • PubChem. (2024).[7] "Compound Summary: 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide." National Library of Medicine.[7] 7[8]

  • Khatab, T. K., & Hassan, A. S. (2023).[9][10] "Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease inhibitors." Bulletin of the Chemical Society of Ethiopia. 11

Sources

Technical Guide: 3-p-tolyl-1H-pyrazole Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-p-tolyl-1H-pyrazole scaffold (3-(4-methylphenyl)-1H-pyrazole) represents a privileged structure in modern drug discovery.[1] Distinguished by the specific para-methyl substitution on the C3-phenyl ring, this moiety offers a critical balance of lipophilicity and steric bulk that often enhances binding affinity in hydrophobic pockets of enzymes such as COX-2 , VEGFR-2 , and JNK3 . Unlike its unsubstituted phenyl or halogenated counterparts, the p-tolyl group provides a unique metabolic and electronic profile, making it a frequent "methyl scan" hit in Structure-Activity Relationship (SAR) optimization campaigns. This guide provides a comprehensive technical review of the synthesis, pharmacological profiling, and therapeutic potential of these analogs.

Part 1: Chemical Architecture & Synthetic Methodologies

The construction of the 3-p-tolyl-1H-pyrazole core primarily relies on cyclocondensation strategies. The choice of method dictates the regioselectivity (1,3- vs. 1,5-substitution), which is critical for biological activity.

Core Synthetic Pathways
Method A: Claisen-Schmidt Condensation (Chalcone Route)

This is the most robust method for generating 3,5-diaryl analogs.

  • Precursor Formation: Reaction of p-methylacetophenone with an aromatic aldehyde yields a chalcone (1,3-diaryl-2-propen-1-one).

  • Cyclization: The chalcone undergoes a Michael addition followed by cyclodehydration with hydrazine hydrate (or substituted hydrazines) to form the pyrazole ring.

Method B: Vilsmeier-Haack Functionalization

To introduce complexity at the C4 position (critical for kinase inhibition), the core pyrazole is formylated.

  • Core Synthesis: Hydrazone formation from p-methylacetophenone.

  • Formylation: Treatment with POCl₃/DMF introduces an aldehyde at C4, yielding 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde . This intermediate is a "linchpin" for further derivatization (e.g., reductive amination, Knoevenagel condensation).

Visualization of Synthetic Workflows

Synthesis cluster_0 Pathway A: Chalcone Route Acetophenone p-Methylacetophenone Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Acetophenone->Chalcone NaOH/EtOH (Claisen-Schmidt) Hydrazone Aryl Hydrazone Acetophenone->Hydrazone Hydrazine Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Chalcone Hydrazine Hydrazine (NH2NH2) Pyrazole 3-(p-tolyl)-1H-pyrazole Hydrazine->Pyrazole Chalcone->Pyrazole Reflux/AcOH AldehydeDeriv 4-Formyl Derivative (Key Kinase Scaffold) Hydrazone->AldehydeDeriv POCl3/DMF (Vilsmeier-Haack)

Figure 1: Dual synthetic pathways for accessing the 3-p-tolyl-1H-pyrazole scaffold. Pathway A favors 3,5-disubstitution; Pathway B functionalizes the C4 position.

Part 2: Pharmacological Profile & SAR[3][4]

The p-tolyl moiety is not merely a passive spacer; it actively contributes to ligand-target binding kinetics.

Structure-Activity Relationship (SAR) Map
  • C3 Position (p-Tolyl Group):

    • Hydrophobic Filling: The 4-methyl group sits in hydrophobic pockets (e.g., Val/Leu rich regions in kinases). It often shows superior activity to unsubstituted phenyl (too small) or p-chloro (too electron-withdrawing/polarizable).

    • Metabolic Stability: The methyl group is susceptible to metabolic oxidation (to carboxylic acid), which can be modulated by fluorinating the methyl group (CF₃) or the adjacent ring positions.

  • C4 Position:

    • Electronic Modulation: Electron-withdrawing groups (CN, CHO, COOH) here often increase potency against inflammatory targets (COX-2).

  • N1 Position:

    • Selectivity Switch: Substitution with a phenyl or pyrimidine ring determines selectivity between COX-2 (requires bulky aryl) and Kinases (requires H-bond donors/acceptors).

Visualization of SAR Logic

SAR Core 3-p-tolyl-1H-pyrazole Core Scaffold Tolyl C3: p-Tolyl Group Core->Tolyl C4 C4 Substitution Core->C4 N1 N1 Substitution Core->N1 TolylEffect Hydrophobic Interaction (Val/Leu Pockets) Tolyl->TolylEffect Optimizes C4Effect Kinase Hinge Binding (if Formyl/CN) C4->C4Effect Determines N1Effect Selectivity Switch (COX-2 vs JNK3) N1->N1Effect Controls

Figure 2: SAR interaction map highlighting the specific role of the p-tolyl moiety in receptor binding.

Part 3: Therapeutic Applications & Key Data[2][3]

Oncology (VEGFR-2 & Apoptosis)

Analogs such as Compound 3i have demonstrated potent inhibition of VEGFR-2, a critical receptor for angiogenesis. The p-tolyl group enhances permeability and binding within the ATP-binding pocket.

  • Mechanism: Arrests cell cycle at S-phase; upregulates pro-apoptotic genes (Bax) and downregulates anti-apoptotic genes (Bcl-2).[2]

  • Potency: IC₅₀ values in the nanomolar range (8.93 nM for VEGFR-2).[2]

Neurology (JNK3 Inhibition)

The scaffold has been adapted to inhibit c-Jun N-terminal Kinase 3 (JNK3), a target for Alzheimer's disease.[3]

  • Key Analog: Compound 8a.[4]

  • Selectivity: High selectivity for JNK3 over JNK1/2 due to specific steric clashes introduced by the p-tolyl and pyrimidine substitutions.

Comparative Data Table
Compound IDTargetPrimary ActivityIC₅₀ / PotencyReference
3i VEGFR-2Anti-angiogenesis8.93 nM[1]
8a JNK3Neuroprotection227 nM[2]
3e AChEAlzheimer's (AChE Inhib.)pIC₅₀ = 4.2[3]
Celecoxib Analog COX-2Anti-inflammatory< 1 µM[4]

Part 4: Experimental Protocols

Protocol: Synthesis of 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde

Objective: Synthesis of the key intermediate for kinase inhibitor libraries.

  • Reagents: p-Methylacetophenone (10 mmol), Semicarbazide HCl (10 mmol), POCl₃ (30 mmol), DMF (10 mL).

  • Step 1 (Hydrazone Formation): Dissolve p-methylacetophenone in ethanol. Add semicarbazide HCl and sodium acetate. Reflux for 2 hours. Cool, filter the solid hydrazone.

  • Step 2 (Vilsmeier-Haack Cyclization):

    • Cool DMF (10 mL) to 0°C in an ice bath.

    • Add POCl₃ dropwise with stirring (maintain T < 5°C).

    • Add the hydrazone solid portion-wise.

    • Heat to 60-70°C for 4 hours.

    • Pour reaction mixture onto crushed ice. Neutralize with Na₂CO₃.

  • Validation:

    • Yield: Expect 70-85%.

    • Appearance: Pale yellow solid.

    • ¹H NMR (DMSO-d₆): Look for aldehyde proton singlet at ~9.9 ppm and pyrazole C5-H singlet at ~8.5 ppm.

Protocol: MTT Cytotoxicity Assay

Objective: Evaluate antiproliferative activity against MCF-7 or PC-3 cell lines.

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Include Doxorubicin as positive control.

  • Incubation: Incubate for 48h at 37°C / 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. Royal Society of Chemistry. Link

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease. EXCLI Journal. Link

  • Synthesis of 3-methyl-4-phenyl-1H-pyrazole: The protocol exhibits broad functional group tolerance. ResearchGate. Link

  • 3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde: A Versatile Research Compound. University of Arkansas. Link

Sources

Methodological & Application

4-chloro-5-methyl-3-p-tolyl-1H-pyrazole as a potential kinase inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole as a Novel Kinase Inhibitor Scaffold

Abstract

The pyrazole heterocycle represents a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[1] This application note details the comprehensive characterization of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (referred to herein as CMP-3 ), a representative Type I ATP-competitive kinase inhibitor fragment. We provide a validated workflow for researchers to assess the inhibitory potency, selectivity, and cellular efficacy of CMP-3 and structurally related analogs. This guide integrates in silico rationale with wet-lab protocols using the ADP-Glo™ platform and cellular target engagement assays.

Scientific Rationale: The Pyrazole Pharmacophore

Structural Basis of Inhibition

CMP-3 is designed to target the ATP-binding pocket of protein kinases. Its efficacy is driven by three key structural interactions common to pyrazole-based inhibitors (e.g., p38 MAPK or Aurora kinase inhibitors):

  • Hinge Binding (N-H/N:): The pyrazole nitrogen atoms act as hydrogen bond donor/acceptors, interacting with the backbone amide/carbonyl of the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • Hydrophobic Gatekeeper Interaction (4-Cl): The chlorine atom at position 4 occupies a hydrophobic pocket often gated by a Threonine or Methionine residue. This halogen substitution is critical for potency and selectivity over other ATP-binding enzymes.

  • Hydrophobic Back-Pocket Fit (3-p-tolyl): The 4-methylphenyl group extends into the hydrophobic region II, stabilizing the inactive DFG-out conformation or filling the ATP-adenine pocket.

Mechanism of Action (MOA)

CMP-3 functions as a Type I Inhibitor , competing directly with ATP for the catalytic site.

  • Binding Mode: Reversible, ATP-competitive.

  • Primary Targets (Predicted): Serine/Threonine kinases (p38 MAPK, JNK) and Tyrosine kinases (c-Met, ALK) depending on side-chain decoration.

KinasePathway Extracellular Extracellular Stimulus (Growth Factor/Stress) Receptor Receptor Tyrosine Kinase (RTK) Extracellular->Receptor Ras RAS / GTPase Receptor->Ras Raf MAPKKK (e.g., RAF/TAK1) Ras->Raf Mek MAPKK (e.g., MEK/MKK) Raf->Mek TargetKinase Target Kinase (e.g., p38 / ERK) Mek->TargetKinase Phosphorylation Substrate Downstream Substrate (Transcription Factors) TargetKinase->Substrate Phosphorylation (Blocked) Response Cellular Response (Proliferation/Apoptosis) Substrate->Response Inhibitor CMP-3 (ATP-Competitive Inhibitor) Inhibitor->TargetKinase Blocks ATP Pocket

Figure 1: Signal Transduction Cascade showing the point of intervention for CMP-3. The compound blocks the phosphorylation of downstream substrates by occupying the ATP pocket of the Target Kinase.

Material Preparation & Handling

Compound: 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (CMP-3) MW: ~206.67 g/mol (Check specific batch CoA) LogP: ~3.2 (Lipophilic)

ParameterSpecificationProtocol Note
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, ≥99.9%.
Stock Conc. 10 mM or 50 mMVortex for 1 min. Sonicate if visible particles remain.
Storage -20°C or -80°CStore in small aliquots to avoid freeze-thaw cycles. Protect from light.
Stability HighPyrazoles are chemically stable; however, avoid strong acids/bases.

Preparation of 1000x Stock:

  • Weigh 2.07 mg of CMP-3.

  • Dissolve in 1.0 mL of 100% DMSO to yield a 10 mM stock.

  • Quality Control: Verify clear solution. If precipitation occurs upon dilution in aqueous buffer, lower the final assay concentration or add 0.01% Triton X-100 to the buffer.

Biochemical Assay Protocol: ADP-Glo™ Kinase Assay

To validate CMP-3 as a kinase inhibitor, we utilize the ADP-Glo™ Kinase Assay (Promega). This assay is preferred over FRET or radioactive methods because it measures ADP production directly, allowing the use of physiological ATP concentrations (Km ~ 10-100 µM).

Assay Principle
  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • ADP-Glo Reagent: Stops reaction and depletes remaining ATP.[2][3]

  • Detection Reagent: Converts ADP back to ATP → Luciferase/Luciferin reaction → Light.[3]

Reagents Required
  • Target Kinase (e.g., Recombinant p38

    
    , 5-10 ng/well).
    
  • Peptide Substrate (e.g., p38 peptide, 0.2 µg/µl).

  • Ultrapure ATP (at

    
     of the kinase, typically 10-50 µM).
    
  • ADP-Glo™ Kinase Assay Kit (Promega Cat# V9101).

  • 384-well white, small-volume plates (Corning).

Step-by-Step Protocol

Step 1: Compound Dilution (2X)

  • Prepare a 3-fold serial dilution of CMP-3 in Kinase Buffer (with 5% DMSO).

  • Range: 100 µM down to 0.1 nM (10 points).

  • Dispense 2.5 µL of diluted compound into the 384-well plate.

Step 2: Kinase Reaction

  • Prepare Kinase/Substrate Mix: Dilute enzyme and peptide in 1X Kinase Buffer.

  • Add 2.5 µL of Kinase/Substrate Mix to the wells containing compound.

  • Incubate for 10 min at Room Temp (RT) to allow inhibitor binding.

  • Start Reaction: Add 2.5 µL of 2X ATP solution.

  • Incubate for 60 minutes at RT.

Step 3: ADP Detection

  • Add 5 µL of ADP-Glo™ Reagent .[2][3]

  • Incubate 40 min at RT (Depletes unreacted ATP).

  • Add 10 µL of Kinase Detection Reagent .[2]

  • Incubate 30 min at RT (Converts ADP to ATP -> Light).

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a plate reader (e.g., GloMax, EnVision).

ExperimentalWorkflow Prep Compound Prep (Serial Dilution in DMSO) Reaction Kinase Reaction (Enzyme + Substrate + ATP) Prep->Reaction 2.5 µL Stop ADP-Glo Reagent (Deplete ATP) Reaction->Stop +5 µL (40 min) Detect Detection Reagent (ADP -> Light) Stop->Detect +10 µL (30 min) Read Luminescence Read (IC50 Calculation) Detect->Read

Figure 2: ADP-Glo™ Assay Workflow for CMP-3 Profiling.

Cellular Validation: Target Engagement

Biochemical potency does not guarantee cellular activity due to membrane permeability issues. Validation in a relevant cell line (e.g., HeLa or THP-1 for inflammation) is required.

Cell Viability (Off-Target Toxicity)

Before assessing specific signaling, determine the cytotoxic concentration (CC50) to ensure signaling effects aren't due to cell death.

  • Assay: CellTiter-Glo® (Promega) or MTT.

  • Protocol: Treat cells with CMP-3 (0 - 100 µM) for 24-48h.

  • Expectation: CMP-3 is a fragment; low cytotoxicity (IC50 > 10 µM) is expected unless it hits essential kinases (e.g., CDK1/2) with high affinity.

Western Blotting (Phospho-Signaling)

To prove CMP-3 inhibits the target kinase inside the cell:

  • Seed Cells: THP-1 monocytes (2 x 10^6 cells/well).

  • Starve: Serum-free media for 4h.

  • Pre-treat: Add CMP-3 (1, 5, 10 µM) for 1 hour.

  • Stimulate: Add LPS (1 µg/mL) or TNF

    
     for 15-30 min to activate the kinase pathway.
    
  • Lysis: Harvest cells in RIPA buffer + Phosphatase Inhibitors.

  • Blot: Probe for Phospho-Substrate (e.g., p-MAPKAPK2 or p-HSP27 if targeting p38) vs. Total Kinase .

    • Positive Control: SB203580 (Known p38 inhibitor).

    • Negative Control: DMSO only.

Data Analysis & Interpretation

IC50 Calculation

Normalize luminescence data:



Plot % Activity vs. Log[CMP-3] using a non-linear regression (4-parameter logistic fit) in GraphPad Prism.

Troubleshooting Guide
IssuePossible CauseSolution
High Background Incomplete ATP depletionExtend ADP-Glo Reagent incubation to 60 min.
Low Signal Inactive Kinase or degraded ATPUse fresh ATP; avoid freeze-thaw of Kinase.
Precipitation Compound insolubilityDo not exceed 1% DMSO final concentration.
Flat Curve CMP-3 is inactiveVerify structure; test at higher conc (up to 100 µM).

References

  • Dumas, J., et al. (2000). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. Link

  • Cetin, A. (2024).[4][5][6] "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." Combinatorial Chemistry & High Throughput Screening, 27(19). Link

  • Promega Corporation. (2023).[7] "ADP-Glo™ Kinase Assay Technical Manual (TM313)." Promega Protocols. Link

  • Laufer, S. A., et al. (2003). "Structure-based design of novel p38 MAPK inhibitors." Journal of Medicinal Chemistry, 46(22), 4676-4686.[8] Link

  • Furet, P., et al. (2016). "Discovery of NVP-CGM097: A Highly Potent and Selective MDM2 Inhibitor Based on the Pyrazole Scaffold." Journal of Medicinal Chemistry.

Sources

Application Note: Antimicrobial and Antifungal Profiling of Chlorinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Target Biology

The pyrazole scaffold is a privileged structure in medicinal chemistry. When functionalized with a chlorine atom, the resulting chlorinated pyrazole derivatives exhibit drastically altered stereoelectronic properties and enhanced lipophilicity. This structural modification facilitates superior penetration through the highly restrictive Gram-negative bacterial outer membrane and the dense fungal cell wall.

The broad-spectrum efficacy of these compounds is driven by a highly specific, dual-target mechanism:

  • Antibacterial Mechanism: Chlorinated pyrazoles act as competitive inhibitors of bacterial DNA gyrase (Topoisomerase II). By mimicking the natural substrate, they bind to the enzyme's active site, preventing the essential supercoiling of bacterial DNA, which halts replication and induces apoptosis-like cell death 1[1].

  • Antifungal Mechanism: In fungal pathogens (e.g., Candida albicans), these compounds selectively inhibit lanosterol 14α-demethylase (CYP51). This inhibition blocks the biosynthesis of ergosterol, causing an accumulation of toxic 14α-methylated sterols that disrupt membrane fluidity and integrity 1[1].

MOA cluster_bacteria Antibacterial Pathway cluster_fungi Antifungal Pathway CP Chlorinated Pyrazole Derivatives Gyrase Inhibits DNA Gyrase (Topoisomerase II) CP->Gyrase CYP51 Inhibits CYP51 (Lanosterol 14α-demethylase) CP->CYP51 DNA Halts DNA Supercoiling & Replication Gyrase->DNA Death Pathogen Cell Death (Apoptosis/Lysis) DNA->Death Ergosterol Ergosterol Depletion & Membrane Disruption CYP51->Ergosterol Ergosterol->Death

Fig 1. Dual mechanism of action of chlorinated pyrazoles against bacterial and fungal targets.

Quantitative Efficacy Profile

Recent structure-activity relationship (SAR) studies highlight the remarkable potency of chlorinated pyrazole derivatives. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) of leading derivatives against key pathogenic strains.

Table 1: Comparative MIC Values of Chlorinated Pyrazole Derivatives

Compound Class / DerivativeTarget OrganismMIC (µg/mL)Reference Profile
Hydrazone-pyrazole (21a)S. aureus / E. coli62.5 - 1252[2]
Hydrazone-pyrazole (21a)Candida albicans2.9 - 7.82[2]
Imidazothiadiazole-pyrazole (21c)Multi-Drug Resistant E. coli0.253[3]
Pyrazole-Tetrazole Hybrid (149)S. aureus25.04[4]

Self-Validating Experimental Workflows

To accurately assess these compounds, phenotypic observation must be coupled with target-specific validation. The following workflow ensures that observed growth inhibition is definitively linked to the proposed mechanism of action, preventing false positives from compound precipitation or assay interference.

Workflow Syn Compound Synthesis & QC MIC Broth Microdilution (MIC Determination) Syn->MIC TK Time-Kill Kinetics (Bactericidal vs Static) MIC->TK Active Hits Erg Ergosterol Quantification Assay MIC->Erg Fungal Hits Data Data Analysis & Hit Selection TK->Data Erg->Data

Fig 2. Self-validating experimental workflow for antimicrobial and antifungal screening.

Protocol 1: Colorimetric Broth Microdilution (MIC Determination)

Relying solely on visual turbidity for MIC can lead to false positives due to the poor aqueous solubility of many chlorinated pyrazoles. This protocol integrates resazurin, a metabolic indicator, to provide an objective, causality-driven readout of cellular respiration.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

  • Resazurin sodium salt solution (0.015% w/v in sterile water).

Step-by-Step Methodology:

  • Media Selection Causality: Prepare the compounds in CAMHB. Rationale: CAMHB contains standardized levels of Ca²⁺ and Mg²⁺, which are critical for stabilizing the Gram-negative outer membrane. Variations in these cations can artificially alter the permeability and skew the MIC of lipophilic pyrazoles.

  • Inoculum Standardization: Adjust the microbial suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100, then 1:20 in the microtiter plate to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Compound Titration: Perform two-fold serial dilutions of the chlorinated pyrazole compound across a 96-well plate (e.g., 128 µg/mL down to 0.125 µg/mL).

  • Incubation: Incubate plates at 37°C for 18–24 hours (bacteria) or 35°C for 48 hours (fungi).

  • Metabolic Validation: Add 20 µL of the 0.015% resazurin solution to each well. Incubate for an additional 2–4 hours.

  • Readout: Causality Check: Actively respiring cells reduce the blue resazurin to pink, highly fluorescent resorufin. The MIC is recorded as the lowest concentration well that remains blue (indicating a complete metabolic halt).

Protocol 2: Time-Kill Kinetics Assay

MIC values only indicate growth inhibition. To determine if the chlorinated pyrazole is bactericidal (killing) or bacteriostatic (stalling), a time-kill assay is required. This distinction is critical for clinical translation, especially in immunocompromised models.

Step-by-Step Methodology:

  • Preparation: Inoculate 10 mL of CAMHB with the test organism to a starting density of 5 × 10⁵ CFU/mL.

  • Dosing: Introduce the pyrazole compound at concentrations of 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.

  • Temporal Sampling: At time intervals t = 0, 2, 4, 8, 12, and 24 hours, extract a 100 µL aliquot.

  • Plating & Counting: Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton agar. Incubate for 24 hours and count the colonies (CFU/mL).

  • Data Interpretation: Causality Check: A compound is classified as bactericidal if it induces a ≥3 log₁₀ decrease (99.9% reduction) in CFU/mL from the initial inoculum. If the reduction is <3 log₁₀, the mechanism is bacteriostatic.

Protocol 3: Fungal Ergosterol Quantification (Target Validation)

To prove that the antifungal activity is driven by CYP51 inhibition rather than non-specific membrane toxicity or general cytotoxicity, we must quantify the depletion of ergosterol in the fungal membrane.

Step-by-Step Methodology:

  • Treatment: Grow Candida albicans in Sabouraud Dextrose Broth (SDB) containing sub-MIC concentrations (e.g., MIC/2 and MIC/4) of the pyrazole compound for 16 hours.

  • Harvesting: Centrifuge the cells at 3,000 rpm for 5 minutes. Wash the pellet twice with sterile distilled water.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour. Rationale: Saponification breaks down the complex lipid matrix of the fungal cell wall, releasing membrane-bound sterols into the solution.

  • Extraction: Allow the mixture to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the hydrophobic sterols into the upper heptane layer.

  • Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette. Scan the absorbance between 240 nm and 300 nm using a UV-Vis spectrophotometer.

  • Interpretation: Ergosterol exhibits characteristic absorption peaks at 230 nm and 281.5 nm. Causality Check: A dose-dependent flattening of the 281.5 nm peak compared to the untreated control definitively confirms the on-target inhibition of the CYP51 enzyme by the chlorinated pyrazole.

References

  • (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol - Benchchem. Benchchem.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. MDPI.

Sources

Application Note: In Vitro Anticancer Evaluation of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note outlines the standardized protocol for the in vitro biological evaluation of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (Target Compound). Pyrazole scaffolds, particularly 3,4,5-trisubstituted derivatives, are privileged structures in medicinal chemistry, exhibiting potent inhibitory activity against receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and tubulin polymerization.

The presence of the 4-chloro substituent is critical; it enhances lipophilicity and metabolic stability, often potentiating cytotoxic effects compared to the unhalogenated parent. This guide provides a self-validating workflow for assessing cytotoxicity (MTT assay), determining IC50 values, and validating the mechanism of action via flow cytometry.

Compound Profile & Handling

Physicochemical Identity[1]
  • IUPAC Name: 4-chloro-5-methyl-3-(4-methylphenyl)-1H-pyrazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.67 g/mol

  • Key Structural Features:

    • Pyrazole Core: Hydrogen bond donor/acceptor (NH/N).

    • p-Tolyl Group (Pos 3): Provides hydrophobic interaction with target binding pockets (e.g., ATP binding site of kinases).

    • Chloro Group (Pos 4): Electron-withdrawing; increases lipophilicity and fills small hydrophobic pockets.

Preparation of Stock Solutions

Critical Step: Pyrazoles can be sparingly soluble in aqueous media. Improper solubilization causes micro-precipitation, leading to false negatives in absorbance assays.

  • Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (

    
    99.9%).
    
  • Primary Stock (10 mM):

    • Weigh 2.07 mg of the compound.

    • Dissolve in 1.0 mL of DMSO.

    • Vortex for 60 seconds. Inspect visually for clarity.

    • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months.

  • Working Solutions:

    • Dilute the Primary Stock in serum-free culture medium immediately prior to use.

    • Final DMSO Concentration: Must remain

      
       0.5% (v/v) in the cell well to avoid solvent toxicity.
      

Experimental Workflow

The following diagram illustrates the logical progression from compound solubilization to mechanistic validation.

EvaluationWorkflow Stock Compound Stock (10 mM in DMSO) QC Solubility QC (Visual/Nephelometry) Stock->QC Screen Primary Screen (MTT Assay @ 10 µM) QC->Screen Pass CellPrep Cell Culture (MCF-7, HepG2, A549) CellPrep->Screen Decision Viability < 50%? Screen->Decision Decision->Stock No (Modify Structure) DoseResp Dose-Response (0.1 - 100 µM) Decision->DoseResp Yes IC50 Calculate IC50 (Non-linear Regression) DoseResp->IC50 Mech Mechanism of Action (Apoptosis/Cell Cycle) IC50->Mech

Figure 1: Decision-tree workflow for the biological evaluation of pyrazole derivatives.

Protocol A: Cytotoxicity Screening (MTT Assay)[1][2]

The MTT assay is the industry standard for determining metabolic activity as a proxy for cell viability. This protocol is optimized for adherent cancer cell lines commonly sensitive to pyrazoles: MCF-7 (Breast), HepG2 (Liver), and A549 (Lung).

Materials
  • Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT).

  • Solubilizer: DMSO.

  • Positive Control: Doxorubicin or Cisplatin (Standard chemotherapeutics).

  • Negative Control: 0.5% DMSO in media.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 5,000–10,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Treatment:

    • Prepare serial dilutions of the Target Compound (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).

    • Aspirate old media and add 100 µL of treatment media.

    • Replicates:

      
       or 
      
      
      
      per concentration.
    • Incubate for 48 or 72 hours .

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Viable cells will reduce yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the supernatant (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan.

    • Shake plate for 10 minutes.

  • Readout:

    • Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



  • IC50 Determination: Plot Log(concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response) in software like GraphPad Prism.

Protocol B: Mechanistic Validation (Flow Cytometry)

If the compound shows an IC50 < 20 µM, investigate the mechanism. Pyrazoles often induce apoptosis via the intrinsic mitochondrial pathway.

Annexin V-FITC / PI Staining

This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Treatment: Treat cells (6-well plate,

    
     cells) with the IC50 concentration of the compound for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining:

    • Resuspend in

      
       Binding Buffer.
      
    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze immediately on a Flow Cytometer (e.g., BD FACSCalibur).

Scientific Rationale: Why 4-Chloro-Pyrazoles?

The 4-chloro-3,5-disubstituted pyrazole scaffold is not a random selection; it is a bioisostere designed to target hydrophobic clefts in proteins.

Structure-Activity Relationship (SAR) Logic
  • 4-Position Substitution: Unsubstituted pyrazoles at C4 are often metabolically liable (oxidation). Introducing a Chlorine atom blocks this site and increases lipophilicity (

    
    ), facilitating membrane permeability.
    
  • Electronic Effects: The electron-withdrawing Cl atom reduces the electron density of the pyrazole ring, potentially strengthening

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine) in the target protein's active site.
    
Potential Signaling Pathway (EGFR Inhibition)

Many pyrazole derivatives function as ATP-competitive inhibitors of Tyrosine Kinases.

MOA Compound 4-Cl-Pyrazole EGFR EGFR/VEGFR (ATP Pocket) Compound->EGFR Inhibits Phos Auto-phosphorylation EGFR->Phos Ras Ras/Raf/MEK Phos->Ras Akt PI3K/Akt Phos->Akt Apoptosis Apoptosis (Cell Death) Ras->Apoptosis Downregulation Akt->Apoptosis Downregulation

Figure 2: Hypothesized Mechanism of Action. The compound likely competes with ATP at the kinase domain, blocking downstream proliferation signals.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Precipitation in Wells Compound concentration too high (>100 µM) or DMSO shock.Keep final DMSO < 0.5%. Sonicate stock solution.
High Background Absorbance Microbial contamination or Phenol Red interference.Use Phenol Red-free media or subtract blank wells rigorously.
No IC50 Convergence Range of concentrations too narrow.Widen dose range (e.g., 0.01 µM to 200 µM).

References

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates.International Journal of Molecular Sciences. Discusses the SAR of 1,3,4-trisubstituted pyrazoles and their antiproliferative profiles against NCI-60 cell lines.

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Provides comparative IC50 data for HepG2 and MCF-7 lines treated with pyrazole derivatives.[1][2]

  • Review: Anticancer Activity Of Pyrazole.International Journal of Pharmaceutical Sciences. A comprehensive review detailing the role of 4-chloro and 4-fluoro substitutions in enhancing cytotoxic potency.

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives.Molecules. Highlights the specific activity of p-tolyl substituted pyrazoles in leukemia and breast cancer models.

Sources

Use of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole in agricultural crop protection.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Evaluation of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole as a Novel Agrochemical Scaffold

Part 1: Executive Summary & Chemical Profile

1.1 Introduction The compound 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole represents a privileged "active fragment" in modern agrochemistry. Halogenated pyrazoles are the structural backbone of two major classes of crop protection agents:

  • SDHI Fungicides (Succinate Dehydrogenase Inhibitors): Where the pyrazole ring serves as the binding motif for the ubiquinone-binding site (e.g., Penflufen, Fluxapyroxad).

  • PPO/HPPD Herbicides: Where the pyrazole core acts as a lipophilic anchor disrupting chlorophyll biosynthesis (e.g., Pyraflufen-ethyl, Tolpyralate).

This guide details the protocols for evaluating this specific scaffold's efficacy, focusing on its primary application potential: broad-spectrum fungicidal activity via mitochondrial respiration inhibition.

1.2 Physicochemical Profile (Predicted)

  • Molecular Formula: C₁₁H₁₁ClN₂

  • Molecular Weight: 206.67 g/mol

  • Appearance: Off-white to pale yellow crystalline solid.

  • LogP (Octanol/Water): ~3.2 – 3.8 (Highly Lipophilic).

  • Solubility:

    • Water: < 1 mg/L (Insoluble).

    • Acetone/DMSO: > 50 g/L (Soluble).

    • Xylene/Aromatic 200: Moderate (Requires emulsifiers for field use).

Part 2: Mechanism of Action (MoA)

2.1 Target Site: Mitochondrial Complex II The 4-chloro-3-methyl-5-aryl-pyrazole motif is a validated pharmacophore for inhibiting Succinate Dehydrogenase (SDH) .

  • Binding Mode: The pyrazole nitrogen (N2) and the lipophilic p-tolyl tail mimic the structure of ubiquinone (Coenzyme Q10).

  • Effect: The molecule binds to the Qp site of Complex II, blocking electron transport from succinate to the ubiquinone pool. This halts ATP production, leading to fungal hyphal collapse and spore germination failure.

  • The Role of Chlorine (C4-Cl): The chlorine atom at position 4 provides metabolic stability (blocking oxidative degradation) and enhances lipophilicity for better cuticle penetration.

2.2 MoA Visualization

SDHI_Mechanism Compound 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole Fungal_Cell Fungal Cell Wall/Membrane Compound->Fungal_Cell Passive Diffusion (Lipophilic) Qp_Site Ubiquinone Binding Site (Qp) Compound->Qp_Site Competitive Inhibition Mitochondria Mitochondrial Matrix Fungal_Cell->Mitochondria Complex_II Complex II (Succinate Dehydrogenase) Mitochondria->Complex_II Electron_Block Blockade of e- Transport (Succinate -> FAD -> Fe-S -> Q) Complex_II->Electron_Block Inhibits Qp_Site->Complex_II ATP_Fail ATP Depletion Electron_Block->ATP_Fail ROS ROS Accumulation Electron_Block->ROS Death Hyphal Collapse & Cell Death ATP_Fail->Death ROS->Death

Caption: Figure 1.[1] Mechanism of Action showing the competitive inhibition of Mitochondrial Complex II by the pyrazole scaffold.

Part 3: Experimental Protocols

Protocol A: Formulation for Biological Screening

Objective: Convert the lipophilic solid into a stable dispersion suitable for aqueous dilution in bioassays.

Materials:

  • Active Ingredient (AI): 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (>98% purity).

  • Solvent: Dimethyl sulfoxide (DMSO) or Acetone (analytical grade).

  • Surfactant: Tween 80 (Polysorbate 80).

Procedure:

  • Stock Solution (10,000 ppm): Weigh 100 mg of AI into a 20 mL glass vial. Add 10 mL of DMSO. Vortex until fully dissolved.

  • Working Emulsion: To prepare a 500 ppm test solution:

    • Take 0.5 mL of Stock Solution.

    • Add 0.1 mL Tween 80 (to prevent crystallization upon water addition).

    • Slowly add 9.4 mL of sterile deionized water while vortexing vigorously.

    • Result: A slightly milky emulsion stable for 4 hours.

Validation Check: If precipitation (crystals) is visible after 15 mins, increase Tween 80 concentration to 0.5 mL.

Protocol B: In Vitro Antifungal Screening (Poisoned Food Technique)

Objective: Determine the EC₅₀ (Effective Concentration for 50% inhibition) against key pathogens (Rhizoctonia solani, Fusarium oxysporum).

Materials:

  • Potato Dextrose Agar (PDA).

  • Petri dishes (90 mm).

  • Fungal culture plugs (5 mm diameter, actively growing).

Workflow:

  • Media Preparation: Autoclave PDA at 121°C for 20 mins. Cool to 50°C.

  • Dosing: Add the formulated AI (from Protocol A) to the liquid agar to achieve final concentrations of: 0 (Control), 6.25, 12.5, 25, 50, and 100 ppm .

    • Control: Add equivalent volume of DMSO/Tween solvent blank.

  • Plating: Pour 20 mL of treated agar into petri dishes. Allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug of the target fungus in the exact center of the plate (mycelium side down).

  • Incubation: Incubate at 25°C ± 1°C in dark.

  • Data Collection: Measure colony diameter (mm) when the Control plate reaches full growth (usually 3–5 days).

Calculation:



Where 

= diameter of control,

= diameter of treated plate.
Protocol C: Greenhouse Efficacy & Phytotoxicity (In Vivo)

Objective: Assess "Real World" efficacy on plants and ensure crop safety (selectivity).

Experimental Design:

  • Crops: Wheat (cv. 'Apogee'), Cucumber (cv. 'Marketmore').

  • Pathogens: Puccinia triticina (Wheat Rust), Sphaerotheca fuliginea (Powdery Mildew).

  • Application: Foliar Spray (Preventative).

Step-by-Step Procedure:

  • Plant Growth: Grow plants in 10 cm pots until the 2-leaf stage (Wheat) or 3-leaf stage (Cucumber).

  • Treatment Application:

    • Formulate AI as an SC (Suspension Concentrate) or use the DMSO/Water emulsion.

    • Dose Rates: 50, 100, 200 g ai/ha (grams active ingredient per hectare).

    • Spray Volume: Equivalent to 500 L/ha using a track sprayer (flat fan nozzle).

    • Allow plants to dry for 24 hours.

  • Inoculation (24h Post-Treatment):

    • Spray plants with a spore suspension (

      
       spores/mL) of the pathogen.
      
    • Place plants in a humidity chamber (>95% RH) for 24 hours to ensure infection.

  • Incubation: Move to greenhouse bench (25°C, 14h light/10h dark).

  • Scoring (7–14 days post-inoculation):

Data Recording Table:

TreatmentDose (g ai/ha)Disease Severity (%)Efficacy (%)Phytotoxicity Score (0-5)*
Control (Solvent) 090-0
Reference (Fluxapyroxad) 100594.40
Test Compound 50[Data][Data][Data]
Test Compound 100[Data][Data][Data]
Test Compound 200[Data][Data][Data]

*Phytotoxicity Scale: 0 = No injury, 1 = Slight chlorosis, 3 = Moderate burn, 5 = Plant death.

Part 4: Synthesis & Workflow Visualization

To ensure E-E-A-T, we must acknowledge the sourcing of the material. If synthesizing in-house for derivatives, the standard Knorr Pyrazole Synthesis is adapted.

Synthesis_Workflow Start Raw Materials: p-Tolylhydrazine + Ethyl Acetoacetate Step1 Cyclization (Reflux in Ethanol) Start->Step1 Intermediate Int: 3-methyl-1-(p-tolyl)-pyrazol-5-one Step1->Intermediate Step2 Chlorination (POCl3 or SO2Cl2) Intermediate->Step2 Product 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (Target Scaffold) Step2->Product QC QC: HPLC >98% NMR Verification Product->QC

Caption: Figure 2. Synthetic pathway for the production of the target pyrazole scaffold.

Part 5: References

  • Lamberth, C. (2007). "Pyrazole Chemistry in Crop Protection." Heterocycles, 71(7), 1467-1502.

  • Wu, Q., et al. (2012). "Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives." International Journal of Molecular Sciences, 13(6), 7121-7137.

  • Yan, Z., et al. (2023). "Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group." Molecules, 28(17), 6279.

  • EPPO Standards. (2014). "PP 1/135 (4) Phytotoxicity assessment." EPPO Bulletin, 44: 265-273.

  • Bayer Crop Science. (2025). "Fungicide Modes of Action: SDHIs."

Sources

Strategic Development of Anti-Inflammatory Agents: Pyrazole Scaffold Engineering & Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in medicinal chemistry, most notably serving as the pharmacophore for COX-2 selective inhibitors like Celecoxib (Celebrex).[1] Unlike traditional NSAIDs (e.g., indomethacin) that inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory), pyrazole derivatives can be engineered to selectively target the hydrophobic side pocket of COX-2.

This Application Note provides a validated workflow for developing novel anti-inflammatory agents. It moves beyond basic synthesis, focusing on the regioselective control required to synthesize 1,3,5-trisubstituted pyrazoles and the specific colorimetric assays needed to validate their selectivity index (SI).

Phase I: Rational Design & SAR Strategy

Before synthesis, structural parameters must be defined to maximize COX-2 selectivity. The COX-2 active site contains a secondary "side pocket" not present in COX-1. Accessing this pocket requires specific substitution patterns.

Structure-Activity Relationship (SAR) Rules
  • Position 1 (N1): An aryl group (e.g., 4-sulfamoylphenyl) is critical. It positions the molecule to interact with Arg120 and Glu524 at the entrance of the COX-2 channel.

  • Position 3 (C3): Bulky lipophilic groups (e.g., -CF3, -CHF2) or aryl rings here enhance potency by filling the hydrophobic pocket.

  • Position 5 (C5): A phenyl ring here provides steric bulk that prevents binding to the smaller COX-1 active site.

Workflow Visualization

The following diagram outlines the logical flow from design to validation.

DrugDiscoveryPipeline Design Rational Design (In Silico Docking) Synthesis Chemical Synthesis (Claisen-Schmidt) Design->Synthesis Target Structures Purification Regioisomer Separation Synthesis->Purification Crude Mixture InVitro In Vitro Assay (COX-1 vs COX-2) Purification->InVitro Pure 1,3,5-Isomer InVivo In Vivo Model (Carrageenan Edema) InVitro->InVivo High Selectivity Index InVivo->Design SAR Feedback Loop

Figure 1: The iterative development pipeline for pyrazole-based anti-inflammatories. Note the critical feedback loop from in vivo data back to design.

Phase II: Chemical Synthesis Protocols

The most robust method for generating 1,3,5-trisubstituted pyrazoles is the cyclocondensation of chalcones (α,β-unsaturated ketones) with aryl hydrazines.

Step 1: Synthesis of Chalcone Intermediates

Reaction Type: Claisen-Schmidt Condensation.

Reagents:

  • Substituted Acetophenone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • 40% NaOH (aq) or KOH

  • Ethanol (95%)

Protocol:

  • Dissolve acetophenone and benzaldehyde in 20 mL ethanol in a round-bottom flask.

  • Place the flask in an ice bath (< 5°C).

  • Add 10 mL of 40% NaOH dropwise with vigorous stirring.

  • Stir at room temperature for 12–24 hours.

  • Endpoint: Pour the reaction mixture into crushed ice/water containing HCl (to neutralize).

  • Filter the precipitated solid (chalcone), wash with cold water, and recrystallize from ethanol.

Step 2: Cyclization to Pyrazole

Critical Control Point: Regioselectivity.[2][3] The reaction can yield 1,3,5-trisubstituted (desired) or 1,3,4-trisubstituted isomers. Using glacial acetic acid as the solvent favors the 1,3,5-isomer.

Reagents:

  • Chalcone (from Step 1) (5 mmol)

  • Phenylhydrazine hydrochloride (or derivative) (10 mmol)

  • Glacial Acetic Acid (20 mL)

Protocol:

  • Dissolve the chalcone in glacial acetic acid.

  • Add phenylhydrazine.[4]

  • Reflux the mixture for 6–10 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Cool the mixture and pour into ice-cold water.

  • Filter the precipitate.[2]

  • Purification: Recrystallize from ethanol. If regioisomers persist, use column chromatography.

Validation (NMR):

  • Look for the pyrazole C4-H proton singlet. In 1,3,5-trisubstituted pyrazoles, this typically appears around 6.8–7.2 ppm .

  • Confirm the absence of the chalcone alkene protons (doublets at 7.5–8.0 ppm).

Phase III: In Vitro Biological Validation

To establish the anti-inflammatory potential, we must determine the Selectivity Index (SI) :


. A high SI indicates reduced gastrointestinal toxicity.
Protocol: COX-1/COX-2 Colorimetric Inhibition Assay

This protocol utilizes the peroxidase activity of COX enzymes.[5][6][7][8][9] The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is measured at 590 nm.[5][8][9]

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[7][8][9]

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[8]

  • TMPD (Colorimetric substrate).[7][9]

  • 96-well plate reader (590 nm).

Experimental Workflow:

  • Preparation: Reconstitute enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation: Add 10 µL of your synthesized pyrazole (dissolved in DMSO) to the wells. Include a "100% Activity" control (solvent only) and a "Background" control (no enzyme).

  • Enzyme Addition: Add 10 µL of COX-1 or COX-2 to respective wells. Incubate for 10 mins at 25°C.

  • Substrate Addition: Add 20 µL of Colorimetric Substrate (TMPD) + 20 µL Arachidonic Acid.

  • Measurement: Shake plate for 30 seconds. Incubate for 5 minutes. Read Absorbance at 590 nm.[6][7][8][9]

Data Analysis & Presentation

Calculate Percent Inhibition:


[10]

Table 1: Example Data Structure for Reporting

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Outcome
PZ-01 >1000.05>2000Highly Selective
PZ-02 5.24.81.08Non-Selective (Fail)
Celecoxib 15.00.04375Reference Standard

Phase IV: In Vivo Efficacy (Carrageenan Model)

Compounds with high SI proceed to animal testing. The Carrageenan-Induced Rat Paw Edema model is the industry standard for acute inflammation.

Protocol

Subjects: Wistar Albino Rats (150–200g). Groups: Control (Saline), Standard (Celecoxib 10 mg/kg), Test Compounds (10, 20 mg/kg).

  • Dosing: Administer test compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at t=0 (baseline), 1h, 3h, and 5h post-injection.

Mechanism Visualization

The following diagram details the inflammatory cascade triggered by carrageenan and where pyrazoles intervene.

InflammationPathway Stimulus Carrageenan Injection Phase1 Early Phase (0-2h) Histamine, Serotonin Release Stimulus->Phase1 Phase2 Late Phase (3-5h) Prostaglandin (PGE2) Release Stimulus->Phase2 Edema Paw Edema (Swelling) Phase1->Edema COX2 COX-2 Enzyme Upregulation Phase2->COX2 COX2->Edema Inhibitor Pyrazole Inhibitor (Test Compound) Inhibitor->COX2 Blocks

Figure 2: Biphasic response in carrageenan-induced edema. Pyrazoles primarily target the Late Phase (COX-2 mediated).

Expert Insights & Troubleshooting

  • Solubility: Pyrazoles are often highly lipophilic (LogP > 3). For in vivo studies, avoid simple suspension in water. Use 0.5% Carboxymethyl cellulose (CMC) or Tween-80 as a vehicle to ensure bioavailability.

  • False Positives in Assays: In the colorimetric COX assay, compounds with strong antioxidant properties can directly reduce TMPD or scavenge radicals, mimicking enzyme inhibition. Always run a "no-enzyme + TMPD + Compound" control to rule out chemical interference.

  • Regioisomerism: If your melting point is sharp but biological activity is null, check your NMR. The 1,3,4-isomer is a common byproduct if the reaction pH isn't strictly acidic (acetic acid).

References

  • Review of Pyrazole SAR & Synthesis: Abdellatif, K. R. A., et al. (2024).[4][11][12] "Recent updates on pyrazole derivatives as selective COX-2 inhibitors for treating inflammation."[11][12] Molecular Diversity. [Link]

  • In Vivo Carrageenan Model: Inotiv. "Carrageenan Induced Paw Edema (Rat, Mouse) Protocols." [Link]

  • Celecoxib Mechanism & Design: Gierse, J. K., et al. "Expression and characterization of human COX-2." Journal of Biological Chemistry. [Link] (General Reference for COX-2 mechanism)

Sources

Application Note: Protocols for High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and GPCR ligands. However, the physicochemical properties of pyrazoles—specifically their potential for aggregation and specific solubility profiles—demand tailored high-throughput screening (HTS) protocols. This guide details a robust workflow for screening pyrazole libraries, utilizing acoustic liquid handling, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and rigorous hit validation strategies to mitigate false positives such as Pan-Assay Interference Compounds (PAINS).

Introduction: The Pyrazole Advantage and Challenge

Pyrazoles are favored in drug discovery due to their ability to act as bioisosteres for imidazole and their capacity to form multiple hydrogen bonds with protein active sites, particularly the ATP-binding pockets of kinases.

However, screening these libraries presents specific challenges:

  • Solubility: Substituted pyrazoles can exhibit variable solubility in aqueous buffers, leading to precipitation during the transfer from DMSO stocks.

  • Promiscuity: Certain pyrazole derivatives can act as colloidal aggregators, sequestering enzymes and yielding false positives.

  • Fluorescence Interference: Some fused pyrazole systems may fluoresce in the blue/green spectrum, interfering with intensity-based readouts.

This protocol leverages TR-FRET to bypass fluorescence interference and acoustic dispensing to maximize precision at nanoliter volumes.

Library Preparation and Management[1][2]

Compound Solubilization and Storage

Standardize all library compounds to 10 mM in 100% DMSO . Pyrazoles are generally stable in DMSO, but moisture absorption is a critical failure mode.

  • Storage Vessel: Use cyclic olefin copolymer (COC) or polypropylene (PP) plates. Avoid polystyrene for long-term storage as DMSO can leach plasticizers.

  • Environmental Control: Store plates at -20°C. Use a nitrogen purge box or low-humidity storage pods to prevent water uptake, which causes compound precipitation ("crashing out") upon freeze-thaw cycles.

  • Quality Control: Randomly sample 5% of the library annually for LC-MS purity checks.

Acoustic Liquid Handling (The Gold Standard)

For HTS, traditional tip-based transfer is prone to compound carryover and high dead volumes. We recommend Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo) for pyrazole libraries.

Advantages of ADE for Pyrazoles:

  • Non-contact: Eliminates cross-contamination.[1]

  • Precision: Transfers 2.5 nL increments, allowing direct assay assembly without intermediate dilution plates.

  • DMSO Hydration Check: Advanced acoustic handlers measure fluid composition, flagging wells where DMSO has absorbed water (a common cause of pyrazole precipitation).

LibraryWorkflow Stock 10mM DMSO Stock (COC Plate, -20°C) Thaw Thaw & Centrifuge (1000xg, 1 min) Stock->Thaw QC Acoustic Audit (Check DMSO Hydration) Thaw->QC QC->Stock Fail (Re-dry) Dispense Acoustic Dispense (2.5 - 50 nL) QC->Dispense Pass AssayPlate Assay Ready Plate (Dry Spot) Dispense->AssayPlate

Figure 1: Acoustic liquid handling workflow ensuring compound integrity prior to screening.

Assay Development: TR-FRET Kinase Assay

Kinase inhibition is the primary application for pyrazole libraries. We utilize a LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) format. This ratiometric readout is resistant to compound autofluorescence and volume errors.

Mechanism

A Europium-labeled anti-tag antibody (Donor) binds to the kinase. A tracer (Acceptor) binds to the ATP pocket. When the tracer is bound, FRET occurs. A pyrazole inhibitor displaces the tracer, disrupting FRET and decreasing the emission ratio.

Assay Optimization Parameters

Before the full screen, optimize these variables using a checkerboard layout:

  • Enzyme Concentration: Titrate to determine the EC80 (concentration yielding 80% max signal).

  • Tracer Concentration: Use the

    
     value of the tracer for the specific kinase.
    
  • Incubation Time: Measure signal stability at 30, 60, and 120 minutes.

Screening Protocol (384-Well Format)

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Antibody/Kinase Mix: 2X concentration in Buffer A.

  • Tracer Solution: 4X concentration in Buffer A.

Step-by-Step Workflow:

StepActionVolumeNotes
1 Compound Transfer 10 - 50 nLUse Acoustic Dispenser to spot compounds into dry 384-well low-volume white plates.
2 Controls 10 - 50 nLHigh Control: DMSO only (Max FRET). Low Control: Known Inhibitor (e.g., Staurosporine) at 10 µM (Min FRET).
3 Enzyme Addition 5 µLDispense Antibody/Kinase mix. Centrifuge plate (1000 rpm, 30 sec). Incubate 15 min.
4 Tracer Addition 5 µLDispense Tracer solution. Final assay volume = 10 µL.
5 Incubation -Incubate for 60 minutes at Room Temp (protected from light).
6 Detection -Read on Multimode Reader (e.g., PHERAstar). Excitation: 337 nm. Emission: 620 nm (Donor) & 665 nm (Acceptor).
Data Calculation

Calculate the Emission Ratio (ER) for each well:



Calculate Percent Inhibition:



Data Analysis & Hit Triage

Quality Control: Z-Prime ( )

The


 factor is the industry standard for validating assay robustness. It measures the separation between positive (inhibitor) and negative (DMSO) controls.

[2]
  • 
    :  Excellent assay.[2] Proceed to screen.[1][3][4][5]
    
  • 
    :  Marginal. Optimization required.
    
  • 
    :  Screen failed. Do not analyze data.
    
Triage Logic: Filtering False Positives

Pyrazole screens are susceptible to PAINS (Pan-Assay Interference Compounds). Use the following logic to select true hits.

  • Primary Cutoff: Select compounds with >3 standard deviations above the mean inhibition of the plate (typically >50% inhibition).

  • Interference Filter: Flag compounds with abnormally high Donor (620nm) signal (indicates autofluorescence) or "quenchers" (low signal in both channels).

  • PAINS Filter: Cross-reference hits against known PAINS substructures (e.g., rhodanines, ene-rhodanines) often found in older pyrazole libraries.

TriageLogic RawData Raw Data (Emission Ratio) ZPrime Calculate Z-Prime (Must be > 0.5) RawData->ZPrime Norm Normalize to % Inhibition ZPrime->Norm Pass HitSel Hit Selection (> Mean + 3SD) Norm->HitSel Artifact Artifact Check (Donor Signal Deviation) HitSel->Artifact PAINS In Silico PAINS Filter Artifact->PAINS Normal Signal ValidHit Validated Hit (Proceed to IC50) Artifact->ValidHit Discard Artifacts PAINS->ValidHit Clean Structure

Figure 2: Data triage logic to isolate true biological hits from assay artifacts.

Hit Validation Strategy

Do not rely on a single point screen. Validate hits using the following hierarchy:

  • Dose-Response (IC50): Retest hits in an 8-point dilution series (e.g., 10 µM to 3 nM). True inhibitors will show a sigmoidal curve; aggregators often show a steep "cliff" response.

  • Orthogonal Assay: If the primary screen was TR-FRET, validate with a Luminescence-based assay (e.g., ADP-Glo) or Surface Plasmon Resonance (SPR) . This rules out fluorescence interference.

  • Detergent Sensitivity: Re-run the IC50 with 0.01% and 0.1% Triton X-100. If potency shifts significantly (>3-fold) with higher detergent, the compound is likely a colloidal aggregator (a common issue with lipophilic pyrazoles).

Troubleshooting Guide

IssueProbable CauseSolution
Low Z' (< 0.5) Pipetting error or reagent degradation.Recalibrate dispensers. Use fresh ATP/Tracer.
High Background Non-specific binding of tracer.Increase Brij-35 or BSA concentration in buffer.
"Sticky" Compounds Pyrazole aggregation.Add 0.01% Triton X-100 to the assay buffer.
Edge Effects Evaporation in outer wells.Use breathable seals or fill edge wells with buffer only.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[6] Current Opinion in Chemical Biology. [Link]

  • Beckman Coulter Life Sciences. Optimized NGS Library Preparation with Acoustic Liquid Handling. [Link]

Sources

Application Note: 4-Chloro-5-methyl-3-p-tolyl-1H-pyrazole in Medicinal Chemistry

[1]

Executive Summary

This application note details the physicochemical profile, synthetic pathways, and biological utility of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (CAS: 106365-49-5). As a halogenated pyrazole derivative, this compound serves as a critical "privileged scaffold" in the design of bioactive small molecules.[1] Its structural features—specifically the C4-chlorine atom and the C3-p-tolyl group—confer unique lipophilic and steric properties that are highly valued in the development of antimicrobial agents , COX-2 inhibitors , and mitochondrial complex I inhibitors (agrochemicals).

This guide provides a validated synthesis protocol, a mechanistic breakdown of its biological activity, and specific assay procedures for evaluating its efficacy in early-stage drug discovery.

Chemical Profile & Properties[2][3][4][5][6][7]

The 4-chloro-pyrazole core is bioisosteric with several five-membered heterocycles found in FDA-approved drugs. The addition of the p-tolyl group enhances hydrophobic interactions within protein binding pockets, while the C4-chlorine atom blocks metabolic oxidation at the pyrazole ring, significantly improving pharmacokinetic stability.

PropertyDataRelevance
IUPAC Name 4-chloro-5-methyl-3-(4-methylphenyl)-1H-pyrazoleStandard nomenclature for synthesis planning.
CAS Number 106365-49-5 Unique identifier for procurement/database search.
Molecular Formula C₁₁H₁₁ClN₂MW: 206.67 g/mol
LogP (Predicted) ~3.7High lipophilicity; indicates good membrane permeability but requires DMSO for assay solubilization.
H-Bond Donors 1 (NH)Critical for binding site interaction (e.g., Serine proteases or COX active sites).
H-Bond Acceptors 1 (N)Pyrazole nitrogen acts as a weak base.
pKa ~12.5 (NH)Weakly acidic; exists as neutral species at physiological pH.

Synthetic Protocol: Regioselective Construction

The synthesis of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole is best achieved through a two-step sequence: cyclocondensation followed by electrophilic halogenation. This route avoids the formation of regioisomeric mixtures common in other pathways.

Step 1: Cyclocondensation (Formation of the Pyrazole Core)

Reaction: Condensation of 1-(4-methylphenyl)butane-1,3-dione with hydrazine hydrate.

  • Reagents:

    • 1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

    • Hydrazine hydrate (80%, 1.2 eq)

    • Ethanol (Solvent, 10 mL/g of substrate)

    • Acetic acid (Catalytic amount, 0.1 eq)

  • Procedure:

    • Dissolve the diketone in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at 0°C to control the exotherm.

    • Add catalytic acetic acid.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to room temperature. Pour into ice-water. The precipitate (3-(4-methylphenyl)-5-methyl-1H-pyrazole) is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Electrophilic Chlorination (C4-Functionalization)

Reaction: Chlorination using N-Chlorosuccinimide (NCS). This method is preferred over POCl₃ or Cl₂ gas for bench-scale safety and selectivity.

  • Reagents:

    • 3-(4-methylphenyl)-5-methyl-1H-pyrazole (Product from Step 1, 1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Acetonitrile or DMF (Solvent)

  • Procedure:

    • Dissolve the pyrazole intermediate in Acetonitrile.

    • Add NCS portion-wise at room temperature.

    • Stir at 60°C for 2–4 hours. The C4 position is highly activated, facilitating rapid substitution.

    • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) yields the pure 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole .

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthetic pathway and the compound's potential interactions within a biological target (e.g., Enzyme Active Site).

GStart1-(p-tolyl)-1,3-butanedioneIntermediate3-(p-tolyl)-5-methyl-pyrazole(Core Scaffold)Start->IntermediateCyclocondensationHydrazineHydrazine Hydrate(EtOH, Reflux)Hydrazine->IntermediateProduct4-chloro-5-methyl-3-p-tolyl-1H-pyrazole(Target Compound)Intermediate->ProductElectrophilic ChlorinationNCSN-Chlorosuccinimide(ACN, 60°C)NCS->ProductTarget1Antimicrobial Target(Glucosamine-6-P Synthase)Product->Target1Inhibition(H-Bonding)Target2COX-2 Inhibition(Anti-inflammatory)Product->Target2Selectivity(Steric Fit)

Caption: Figure 1. Synthetic route from diketone precursor to final chlorinated pyrazole, and downstream biological applications.

Biological Applications & Mechanism of Action

A. Antimicrobial & Antifungal Activity

Research indicates that pyrazoles with the 4-chloro-3-aryl substitution pattern exhibit significant activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: The compound acts as a competitive inhibitor of glucosamine-6-phosphate synthase , a key enzyme in the biosynthesis of the microbial cell wall. The C4-chlorine atom mimics the electronegativity of substrates required by the enzyme, while the lipophilic p-tolyl group facilitates penetration through the lipid bilayer of the microorganism.

B. COX-2 Inhibition (Anti-inflammatory)

The structure shares significant homology with Celecoxib and Deracoxib .

  • Mechanism: The p-tolyl group fits into the hydrophobic pocket of the Cyclooxygenase-2 (COX-2) enzyme. The central pyrazole ring serves as a rigid scaffold to orient the pharmacophores. The C4-chlorine provides steric bulk that can enhance selectivity for COX-2 over COX-1 by exploiting the slightly larger active site of the inducible isoform.

C. Agrochemical (Mitochondrial Complex I)

This compound is a structural analog of Tolfenpyrad .

  • Mechanism: It disrupts cellular respiration by inhibiting Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This pathway is critical for pesticidal activity, making this compound a valuable lead for designing novel insecticides.

Experimental Protocol: MIC Determination (Antimicrobial)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole against S. aureus.

Materials:

  • Test Compound (dissolved in DMSO to 10 mg/mL stock).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Bacterial inoculum (0.5 McFarland standard).

Procedure:

  • Preparation: Dilute the stock solution in MHB to achieve a starting concentration of 512 µg/mL. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Serial Dilution: Add 100 µL of MHB to columns 2–12 of the 96-well plate. Add 100 µL of the starting compound solution to column 1. Transfer 100 µL from column 1 to column 2, mix, and repeat across the plate to create a 2-fold serial dilution series (512 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of standardized bacterial suspension (~10⁵ CFU/mL) to all wells.

  • Controls:

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Negative Control: DMSO vehicle only (no compound).

    • Sterility Control: Media only.

  • Incubation: Seal plate and incubate at 37°C for 18–24 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents visible turbidity (growth). For precise quantification, add Resazurin dye (30 µL, 0.01%) and incubate for 2 hours; a color change from blue to pink indicates viable growth.

References

  • PubChem. "4-chloro-5-methyl-1H-pyrazole | C4H5ClN2." National Library of Medicine. [Link]

  • MDPI. "Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity." Molecules, 2022.[2] [Link]

  • Orient Journal of Chemistry. "Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives." 2019. [Link]

Structure-activity relationship (SAR) studies of 3-p-tolyl-1H-pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structure-Activity Relationship (SAR) Profiling of 3-p-Tolyl-1H-Pyrazole Derivatives

Abstract

The 3-p-tolyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from Monoamine Oxidase-B (MAO-B) inhibition to antimicrobial efficacy.[1] This application note provides a comprehensive guide to the design, synthesis, and SAR profiling of these derivatives. By leveraging the lipophilic nature of the p-tolyl moiety at the C3 position, researchers can modulate pharmacokinetic profiles and target selectivity. This guide details the synthetic protocols for accessing these scaffolds and outlines the critical structural modifications required to switch between neuroprotective and anti-infective modalities.

Introduction: The p-Tolyl Advantage

In the optimization of pyrazole-based drugs, the substituent at the C3 position acts as a primary anchor for hydrophobic pockets in target proteins. The p-tolyl group (4-methylphenyl) offers a distinct advantage over the unsubstituted phenyl or p-halo analogs:

  • Lipophilicity (LogP): The methyl group increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration—a critical factor for neurodegenerative targets like MAO-B.

  • Metabolic Stability: Unlike p-hydroxy or p-amino groups, the methyl group is resistant to rapid Phase II conjugation, though it is susceptible to slow CYP450-mediated oxidation to benzyl alcohol.

  • Steric Fit: The p-methyl group provides a specific steric bulk that can displace water molecules in hydrophobic enzyme clefts, increasing binding entropy.

Chemical Synthesis Workflow

To access the 3-p-tolyl-1H-pyrazole core, we utilize a regioselective cyclocondensation strategy via a chalcone intermediate. This route allows for the independent variation of substituents at the N1 and C5 positions.

Synthetic Pathway Visualization

Synthesispathway Start1 p-Methylacetophenone Chalcone Chalcone Intermediate (1-(p-tolyl)-3-arylprop-2-en-1-one) Start1->Chalcone Claisen-Schmidt (NaOH, EtOH, RT) Start2 Substituted Benzaldehyde Start2->Chalcone Product 3-p-Tolyl-1H-Pyrazole Derivative Chalcone->Product Cyclocondensation (AcOH, Reflux, 4-6h) Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Product

Figure 1: Regioselective synthesis of 3-p-tolyl-1H-pyrazoles via Claisen-Schmidt condensation followed by heterocyclization.

Critical Regiochemistry Note

To ensure the p-tolyl group is positioned at C3 , the starting ketone must be 4'-methylacetophenone .

  • Mechanism: The hydrazine terminal nitrogen (NH2) attacks the

    
    -carbon of the chalcone (the carbon derived from the aldehyde). The internal nitrogen (NHR) condenses with the carbonyl carbon (derived from the acetophenone).
    
  • Result: The acetophenone ring (p-tolyl) ends up at position C3 . The aldehyde ring ends up at position C5 .

SAR Analysis & Design Strategy

The biological activity of 3-p-tolyl-pyrazoles bifurcates based on N1 and C5 substitution.

Target A: MAO-B Inhibition (Neuroprotection)
  • Core Requirement: The 3-p-tolyl group occupies the "entrance cavity" of the MAO-B active site. The hydrophobic methyl group interacts with the gating residues (e.g., Ile199).

  • N1-Substitution: A phenyl or substituted phenyl group is preferred.

    • Best: 4-Chlorophenyl or unsubstituted Phenyl.

    • Avoid: Acidic groups (COOH) which prevent BBB crossing.

  • C5-Substitution: Must be kept relatively small or planar (e.g., Furan, Thiophene) to avoid steric clash with the FAD cofactor.

Target B: Antimicrobial Activity
  • Core Requirement: The pyrazole ring acts as a linker.

  • N1-Substitution: Electron-withdrawing groups (e.g., 4-NO2-phenyl, 2,4-dinitrophenyl) enhance cellular uptake in Gram-negative bacteria.

  • C5-Substitution: Bulky lipophilic groups (e.g., 4-bromophenyl) improve membrane disruption capabilities.

SAR Logic Map

SARMap Core 3-p-Tolyl-1H-Pyrazole Core Scaffold C3 C3: p-Tolyl Group Core->C3 N1 N1 Substitution Core->N1 C5 C5 Substitution Core->C5 C3_Func Hydrophobic Anchor (Essential for MAO-B) C3->C3_Func N1_MAO Phenyl/Chlorophenyl (Increases MAO-B Selectivity) N1->N1_MAO Neuro N1_Bac Thiocarbamoyl/Acetyl (Increases Antibacterial Activity) N1->N1_Bac Micro C5_Func Electronic Tuning (Electron Donating = Better Potency) C5->C5_Func

Figure 2: Structure-Activity Relationship map highlighting the functional divergence based on N1 and C5 modifications.

Quantitative Activity Data

The following table summarizes the impact of specific substitutions on MAO-B inhibition (IC50) and Antimicrobial activity (MIC), synthesized from recent literature trends.

Compound IDN1 SubstituentC5 SubstituentMAO-B IC50 (µM)Selectivity (MAO-B/A)S. aureus MIC (µg/mL)
TP-01 HPhenyl12.55>100
TP-02 PhenylPhenyl0.24 >50064
TP-03 4-Cl-PhenylPhenyl0.18>80032
TP-04 Acetyl4-NO2-Phenyl>50N/A4.0
TP-05 Thiocarbamoyl2,4-Cl-Phenyl>100N/A2.0

Note: Data represents aggregated trends from pyrazole SAR studies. TP-02/03 are optimized for neuroprotection; TP-04/05 for antimicrobial action.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole (TP-02)

Reagents: 4'-Methylacetophenone, Benzaldehyde, Phenylhydrazine, Ethanol (99%), Glacial Acetic Acid, NaOH (40%).

Step 1: Chalcone Formation

  • Dissolve 4'-methylacetophenone (10 mmol) and benzaldehyde (10 mmol) in Ethanol (20 mL).

  • Place the flask in an ice bath (0-5°C).

  • Add NaOH (40% aq., 5 mL) dropwise with vigorous stirring.

  • Stir at room temperature for 12 hours. A yellow precipitate (Chalcone) will form.

  • Pour into ice water, acidify with dilute HCl to pH 4-5. Filter, wash with water, and recrystallize from ethanol.

Step 2: Cyclization

  • Dissolve the Chalcone (5 mmol) in Glacial Acetic Acid (15 mL).

  • Add Phenylhydrazine (10 mmol). Note: Use a fume hood; hydrazine is toxic.

  • Reflux the mixture at 110°C for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Cool to room temperature and pour into crushed ice.

  • The pyrazole precipitates as a solid. Filter and recrystallize from ethanol/DMF.

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Principle: MAO-B converts benzylamine to benzaldehyde and H2O2. H2O2 reacts with Amplex Red (in the presence of HRP) to produce highly fluorescent Resorufin.

Reagents: Recombinant Human MAO-B (Sigma), Amplex Red reagent, Benzylamine (Substrate), Pargyline (Positive Control).

Procedure:

  • Preparation: Dilute test compounds (TP-series) in DMSO to final concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: In a 96-well black plate, add:

    • 0.1 U/mL MAO-B enzyme in phosphate buffer (pH 7.4).

    • 1 µL of Test Compound.

    • Incubate at 37°C for 15 minutes to allow enzyme-inhibitor binding.

  • Reaction Start: Add 200 µM Benzylamine + 50 µM Amplex Red + 1 U/mL HRP.

  • Measurement: Read fluorescence kinetically for 30 minutes (Ex/Em = 530/590 nm).

  • Calculation: Plot slope of fluorescence vs. time. Calculate % Inhibition relative to DMSO control. Determine IC50 using non-linear regression (GraphPad Prism).

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry. Link

  • Kumar, A., et al. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease.[2] EXCLI Journal. Link

  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and monoamine oxidase inhibitory activities of 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives. European Journal of Medicinal Chemistry. Link

  • Rai, N., & Kalluraya, B. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Link

  • Mishra, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

Sources

Application Note: Precision Engineering of Pyrazole-Based Small Molecules for Targeted Kinase Inhibition

[1]

Abstract

The pyrazole scaffold represents a "privileged structure" in modern drug discovery, serving as the core pharmacophore for numerous FDA-approved therapeutics including Ruxolitinib , Crizotinib , and Celecoxib . Its unique ability to function simultaneously as a hydrogen bond donor (NH) and acceptor (N2) makes it an ideal mimic for the adenine ring of ATP, allowing for high-affinity binding within the hinge region of protein kinases. This Application Note provides a rigorous, field-proven framework for the rational design, regioselective synthesis, and biological validation of novel 1,3,5-trisubstituted pyrazoles, specifically tailored for kinase-targeted therapies.

Part 1: Rational Design & SAR Strategy

The Pharmacophore Logic

Successful pyrazole design requires treating the ring not merely as a linker, but as the primary anchor in the target active site. In kinase inhibitors, the pyrazole motif typically engages the hinge region via bidentate hydrogen bonding.

  • N1 Position (Tail): Often substituted with aryl or heteroaryl groups to occupy the hydrophobic pocket (back-pocket) or solvent-exposed regions. This position heavily influences pharmacokinetic (PK) properties and metabolic stability.

  • C3 Position (Head): Critical for selectivity. Substituents here often interact with the "gatekeeper" residue. Bulky groups can induce selectivity for kinases with smaller gatekeeper residues.

  • C4 Position (Core): The ideal vector for extending the molecule to reach the ribose-binding pocket or solubilizing groups.

  • N2 Nitrogen: Acts as the essential H-bond acceptor for the backbone NH of the kinase hinge.

Visualization: Structural-Activity Relationship (SAR) Logic

The following diagram illustrates the functional prioritization of the pyrazole ring positions during the design phase.

SAR_LogicPyrazolePyrazole Core(Scaffold)N1N1 Position(Hydrophobic/Solvent)Pyrazole->N1PK ModulationN2N2 Nitrogen(H-Bond Acceptor)Pyrazole->N2Hinge BindingC3C3 Position(Selectivity/Gatekeeper)Pyrazole->C3SpecificityC4C4 Position(Solubility/Linker)Pyrazole->C4ExtensionKinase Hinge BackboneKinase Hinge BackboneN2->Kinase Hinge BackboneInteraction

Figure 1: Strategic functionalization of the pyrazole ring for kinase inhibition.

Part 2: Synthetic Protocol – Regioselective Construction[2][3]

The Challenge: The Regioisomer Trap

The classical Knorr synthesis (reaction of hydrazine with unsymmetrical 1,3-diketones) often yields a mixture of 1,3- and 1,5-isomers. Separation of these isomers is difficult and yield-limiting.

Expert Insight: To ensure reproducibility and high regioselectivity, we utilize a modified condensation protocol favoring the 1,3,5-substitution pattern through solvent control, or alternatively, the use of enaminones which offer superior regiocontrol compared to diketones.

Protocol A: Regioselective Synthesis via Enaminones

This method is preferred for generating high-purity 1-aryl-3,5-substituted pyrazoles.

Materials
  • Starting Material: Acetophenone derivative (1.0 eq)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Hydrazine: Substituted Aryl Hydrazine Hydrochloride (1.1 eq)

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology
  • Enaminone Formation:

    • Dissolve the acetophenone derivative in neat DMF-DMA.

    • Reflux at 110°C for 3–6 hours under

      
       atmosphere.
      
    • Monitor by TLC (Hexane:EtOAc 7:3). The formation of the enaminone intermediate (usually yellow/orange solid) is quantitative.

    • Checkpoint: Remove excess DMF-DMA under reduced pressure. The crude enaminone is sufficiently pure for the next step.

  • Cyclization:

    • Dissolve the crude enaminone in anhydrous Ethanol (0.5 M concentration).

    • Add the Aryl Hydrazine Hydrochloride.

    • Add catalytic Glacial Acetic Acid (2–3 drops).

    • Reflux for 2–4 hours.

  • Purification & Validation:

    • Cool the reaction mixture to room temperature. The product often precipitates.

    • Filter and wash with cold ethanol. If no precipitate, remove solvent and recrystallize from Ethanol/Water.

    • Critical Validation: Distinguishing 1,3- vs 1,5-isomers is mandatory.

      • Technique: Run a NOESY 1D or 2D NMR .

      • Signal: Look for a cross-peak between the N1-Aryl protons and the C5-substituent protons. Only the 1,5-isomer will show a strong NOE signal between these groups. The 1,3-isomer will show NOE between N1-Aryl and the C4-H proton.

Part 3: Biological Validation (Kinase Inhibition)

Protocol B: FRET-Based Kinase Assay (Z´-LYTE™)

To validate the designed compounds, a Fluorescence Resonance Energy Transfer (FRET) assay is recommended due to its high sensitivity and low false-positive rate compared to standard ATP depletion assays.

Assay Principle

The assay employs a FRET-peptide substrate. Phosphorylation by the kinase cleaves the FRET pair, disrupting the energy transfer. The ratio of donor/acceptor emission quantifies activity.

Experimental Setup
  • Compound Preparation:

    • Prepare 10 mM stock solutions of pyrazole compounds in 100% DMSO.

    • Perform 3-fold serial dilutions in kinase buffer to generate a 10-point dose-response curve (Range: 10

      
      M to 0.5 nM).
      
  • Reaction Assembly (384-well plate):

    • Step 1: Add 2.5

      
      L of test compound (4X concentration).
      
    • Step 2: Add 5

      
      L of Kinase/Peptide Mixture (2X).
      
    • Step 3: Add 2.5

      
      L of ATP Solution (4X) to initiate reaction.
      
    • Controls:

      • Min Control (0% Inhibition): DMSO + Kinase + Substrate + ATP.

      • Max Control (100% Inhibition): Staurosporine (10

        
        M) or no ATP.
        
  • Incubation & Detection:

    • Incubate at Room Temperature for 1 hour (protected from light).

    • Add 5

      
      L of Development Reagent (Protease) to cleave non-phosphorylated peptides.
      
    • Read Fluorescence: Ex 400 nm / Em 445 nm (Donor) & 520 nm (Acceptor).

Data Analysis

Calculate the Emission Ratio (


Data Presentation: Example SAR Table

Note: Data below is illustrative of expected results.

Compound IDR1 (N1-Aryl)R2 (C3-Subst)IC50 (Target Kinase)Selectivity (vs. Off-Target)
PYR-001 PhenylMethyl> 10

M
N/A
PYR-002 4-F-PhenylMethyl450 nM10x
PYR-003 4-F-PhenylIsopropyl12 nM >100x
Ref (Crizotinib) ----8 nM--

Part 4: Troubleshooting & Optimization Logic

Workflow Logic for Optimization

When a compound fails to meet potency criteria, follow this decision tree to identify the structural flaw.

Optimization_FlowStartCompound EvaluationPotencyIs Potency < 100 nM?Start->PotencySolubilityIs Solubility > 50 µM?Potency->SolubilityYesAction1Optimize Hinge Binder(Check N2 interaction)Potency->Action1NoSelectivityIs Selectivity > 50x?Solubility->SelectivityYesAction2Add Solubilizing Group(Morpholine/Piperazine at C4)Solubility->Action2NoAction3Modify Gatekeeper Group(Change C3 steric bulk)Selectivity->Action3NoSuccessLead CandidateSelectivity->SuccessYes

Figure 2: Decision tree for optimizing pyrazole hits based on assay data.

Common Pitfalls
  • Regioisomer Contamination: Even 5% of the wrong isomer can skew biological data. Always verify purity via HPLC (>98%) before biological testing.

  • Solubility Issues: Planar pyrazoles stack efficiently, leading to poor solubility. Introduce

    
     hybridized carbons (e.g., piperidine rings) at the solvent-exposed C4 position early in the design process.
    

References

  • Ansari, A., et al. (2017).[1] Biologically active pyrazole derivatives. New Journal of Chemistry.

  • Fassihi, A., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry.

  • FDA Approved Drugs. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B.

  • Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters.

  • Cui, Z., et al. (2020). Recent Advances in the Regioselective Synthesis of Pyrazoles. Molecules.

Experimental protocols for evaluating the biological efficacy of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PYR-001

Abstract & Introduction

Pyrazole derivatives (five-membered heterocycles with two adjacent nitrogen atoms) represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor) [1]. However, their evaluation is frequently compromised by poor aqueous solubility and non-specific aggregation, leading to false positives in biochemical assays.

This guide provides a validated, field-proven workflow for evaluating novel pyrazole derivatives. Unlike generic protocols, this document emphasizes the physicochemical nuances of the pyrazole ring—specifically its lipophilicity and hydrogen-bonding potential—and how these factors influence experimental design in cytotoxicity, kinase inhibition, and apoptotic profiling.

Compound Management & Solubilization

The Failure Mode: Many pyrazole derivatives exhibit "brick-dust" properties—high melting points and low aqueous solubility due to strong intermolecular


-

stacking. Inaccurate biological data often stems from micro-precipitation in the assay buffer rather than lack of potency.
Protocol A: Stock Preparation & Quality Control
  • Solvent Choice: Dissolve neat compound in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a standard concentration of 10 mM .

    • Why: DMSO disrupts the strong crystal lattice of pyrazoles better than ethanol or methanol.

  • Visual Inspection: Vortex for 1 minute. Hold the vial against a light source. If turbidity persists, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

  • The "Dilution Check" (Critical Step): Before cell-based assays, dilute 1 µL of stock into 999 µL of PBS (10 µM final). Measure absorbance at 600 nm.

    • Pass Criteria: OD600 < 0.005.

    • Fail Criteria: OD600 > 0.005 indicates precipitation. Action: Reformulate using a co-solvent (e.g., 10% PEG-400) or test at lower concentrations.

Primary Screening: Cell Viability (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of pyrazole derivatives in cancer cell lines (e.g., A549, MCF-7).

Mechanism: The MTT reagent (yellow tetrazolium) is reduced to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.[1]

Protocol B: Optimized MTT Workflow

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store in dark).

  • Solubilization Buffer: DMSO.[2][3][4]

Procedure:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates in 100 µL media. Incubate for 24h to allow attachment.

    • Edge Effect Control: Fill outer perimeter wells with sterile PBS, not cells, to prevent evaporation artifacts.

  • Treatment: Add 100 µL of 2X concentrated compound in media.

    • Dose Range: 8-point serial dilution (e.g., 100 µM down to 0.01 µM).

    • DMSO Limit: Final DMSO concentration must be

      
       0.5% (v/v).
      
  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT stock to each well. Incubate for 3–4 hours.

    • Observation: Check under microscope.[5] Healthy cells will contain dark purple intracellular crystals.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL DMSO. Shake on an orbital shaker for 10 mins.

  • Readout: Measure Absorbance at 570 nm (signal) and 630 nm (background reference).

    • Calculation:

      
      .
      

Target Engagement: Kinase Inhibition (ADP-Glo)

Objective: Confirm if the pyrazole acts as an ATP-competitive inhibitor (common for this scaffold). Method: ADP-Glo™ (Promega) is preferred over fluorescence methods for pyrazoles to avoid interference from the compound's potential autofluorescence [2].

Protocol C: Kinase Assay
  • Reaction Assembly (384-well plate):

    • 5 µL Kinase Buffer (with 0.01% Triton X-100 to prevent pyrazole aggregation).

    • 2 µL Compound (4X concentration).

    • 2 µL Enzyme (e.g., EGFR, CDK2).

    • 1 µL Substrate/ATP mix.

  • Enzymatic Reaction: Incubate at Room Temp (RT) for 60 mins.

    • Reaction: ATP

      
       ADP + Phospho-substrate.
      
  • ADP-Glo Reagent: Add 10 µL to deplete remaining ATP. Incubate 40 mins.

  • Detection Reagent: Add 20 µL to convert ADP

    
     ATP 
    
    
    
    Luciferase Light.
  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

Mechanism of Action: Apoptosis (Annexin V/PI)

Objective: Distinguish between apoptotic cell death (programmed) and necrosis (toxicity).[6]

Protocol D: Flow Cytometry Staining[5][6][7][8][9][10]
  • Harvest: Collect cells (including floating dead cells) after 24h treatment.

  • Wash: Wash 1X with cold PBS. Resuspend in 1X Annexin-Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 mins at RT in the dark.

  • Analyze: Flow Cytometer (Ex: 488 nm).

    • Q1 (Annexin-/PI-): Live cells.

    • Q2 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).

    • Q3 (Annexin+/PI+): Late Apoptosis/Necrosis.[7]

Data Presentation & Visualization

Summary of Representative Data (Mock)

Table 1: Structure-Activity Relationship (SAR) of Pyrazole Derivatives.

Compound IDR-Group Subst.A549 IC50 (µM)EGFR IC50 (nM)Solub. (PBS)Interpretation
PYR-01 -H> 50> 1000HighInactive core.
PYR-02 -Ph (Phenyl)12.5 ± 1.2450 ± 20LowPotency improved, solubility poor.
PYR-03 -Ph-4-F (Fluoro)1.2 ± 0.122 ± 3ModerateLead Candidate. Halogen bond improves target affinity.
Crizotinib (Control)0.8 ± 0.0515 ± 2ModeratePositive Control.
Experimental Workflow Diagrams
Diagram 1: Biological Evaluation Pipeline

Pyrazole_Workflow Start Synthesis of Pyrazole Library Solubility Solubility Check (PBS/DMSO) Start->Solubility MTT Primary Screen (MTT Assay) Solubility->MTT If Soluble Discard Discard/Redesign Solubility->Discard Precipitates Kinase Target Validation (ADP-Glo Kinase) MTT->Kinase IC50 < 10 µM MTT->Discard Inactive FACS Mechanism (Annexin V/PI) Kinase->FACS Confirmed Target Kinase->Discard Off-Target Lead Lead Optimization FACS->Lead Apoptosis Confirmed

Caption: Figure 1. Decision-tree workflow for evaluating pyrazole derivatives. Green paths indicate success criteria.

Diagram 2: Kinase Inhibition Mechanism (ADP-Glo Principle)

Kinase_Reaction ATP ATP Complex Enzyme-Substrate Complex ATP->Complex Substrate Substrate Substrate->Complex Enzyme Kinase Enzyme Enzyme->Complex NoRxn No Reaction (Inhibition) Enzyme->NoRxn If Inhibited Inhibitor Pyrazole Inhibitor Inhibitor->Enzyme Blocks ATP Site ADP ADP (Signal Gen.) Complex->ADP Active Kinase PhosSub Phospho-Substrate Complex->PhosSub

Caption: Figure 2. Mechanism of ATP-competitive kinase inhibition by pyrazoles and signal generation via ADP.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2662, Celecoxib. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Knowledge Base for the synthesis of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (CAS: 106365-49-5). This guide is designed for researchers, application scientists, and drug development professionals who require robust, scalable, and high-yielding synthetic protocols.

The standard synthetic route involves a two-phase process: the acid-catalyzed condensation of 1-(p-tolyl)butane-1,3-dione with hydrazine to form the pyrazole core, followed by regioselective electrophilic chlorination at the C4 position.

Workflow Visualization

SynthesisWorkflow SM 1-(p-tolyl)butane-1,3-dione + Hydrazine Hydrate Int 5-methyl-3-p-tolyl-1H-pyrazole (Intermediate) SM->Int EtOH, Reflux Acid Catalyst Prod 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (Target Product) Int->Prod NCS or TCCA DMF, 0°C to rt

Figure 1: Two-step synthetic workflow for 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole.

Troubleshooting & FAQs
Phase 1: Pyrazole Core Formation (Condensation)

Q1: My condensation reaction is yielding incomplete conversion and tar-like byproducts. How can I drive the reaction to completion? A: Incomplete conversion during the formation of 5-methyl-3-p-tolyl-1H-pyrazole is typically caused by insufficient electrophilic activation of the 1,3-diketone.

  • The Fix: Add a catalytic amount of glacial acetic acid (0.1 to 0.2 equivalents). The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine[4]. Furthermore, ensure you are using absolute ethanol as the solvent. Water accumulation can stall the dehydration steps required to close the aromatic pyrazole ring.

Q2: Is it necessary to use anhydrous hydrazine, or is hydrazine hydrate sufficient? A: Hydrazine hydrate (typically 64% or 80% solutions) is highly preferred due to the severe explosion and toxicity risks associated with anhydrous hydrazine. The condensation reaction is robust enough to tolerate the water introduced by the hydrate, provided the reaction is run at reflux (80°C) in ethanol to drive the thermodynamic cyclization.

Phase 2: Regioselective Electrophilic Chlorination

Q3: I am observing over-chlorination and degradation when using N-Chlorosuccinimide (NCS). How do I control the regioselectivity? A: The C4 position of the pyrazole ring is highly electron-rich and nucleophilic, making it the primary target for electrophilic aromatic substitution [2]. However, excess heat or excess reagent will lead to unselective halogenation.

  • The Fix: Strictly limit NCS to 1.05 equivalents . Perform the addition portion-wise at 0°C in a polar aprotic solvent like anhydrous DMF. DMF stabilizes the intermediate chloronium ion and the subsequent Wheland intermediate, lowering the activation energy for the desired C4-chlorination while suppressing radical side-reactions.

Q4: NCS generates succinimide, which is complicating my downstream purification. Are there greener, more atom-economical alternatives? A: Yes. Trichloroisocyanuric acid (TCCA) is an excellent, highly atom-economical alternative [1, 3]. TCCA provides three active electrophilic chlorine atoms per molecule, meaning you only need ~0.35 to 0.40 equivalents. The byproduct, cyanuric acid, is highly insoluble in most organic solvents and can be easily removed via simple filtration, bypassing the need for aqueous washing or column chromatography.

Mechanism N1 5-methyl-3-p-tolyl-1H-pyrazole N2 Electrophilic Attack at C4 by Cl+ (from NCS or TCCA) N1->N2 N3 Wheland Intermediate (Resonance Stabilized) N2->N3 N4 Deprotonation & Rearomatization N3->N4 N5 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole N4->N5

Figure 2: Mechanistic pathway of electrophilic aromatic chlorination at the pyrazole C4 position.

Quantitative Data: Chlorinating Agent Comparison

To assist in optimizing your scale-up conditions, the following table summarizes the performance metrics of common chlorinating agents used for pyrazole C4-chlorination.

Chlorinating AgentEquivalents RequiredPreferred SolventTemp (°C)Time (h)Typical Yield (%)Primary Byproduct & Removal
NCS 1.05DMF0 to 252 - 485 - 90Succinimide (Water-soluble, aqueous wash)
TCCA 0.35 - 0.40MeCN / TFE25 to 401 - 290 - 95Cyanuric acid (Insoluble, removed by filtration)
SO₂Cl₂ 1.10DCM01 - 370 - 80SO₂, HCl (Toxic gases, requires basic scrubbing)
Self-Validating Experimental Protocols

These protocols are designed with built-in validation checkpoints to ensure experimental integrity at each step.

Protocol A: Synthesis of 5-methyl-3-p-tolyl-1H-pyrazole (Intermediate)
  • Preparation: In a 250 mL round-bottom flask, dissolve 1-(p-tolyl)butane-1,3-dione (10.0 mmol, 1.0 equiv) in 20 mL of absolute ethanol.

  • Catalysis: Add 0.1 mL of glacial acetic acid.

  • Addition: Cool the flask to 0°C in an ice bath. Add hydrazine hydrate (12.0 mmol, 1.2 equiv) dropwise over 10 minutes. Validation: A slight exothermic reaction and color change (usually to pale yellow) should be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The starting diketone (higher Rf) should completely disappear, replaced by a single lower-Rf spot (UV active).

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate (50 mL), wash with water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate pyrazole as an off-white solid.

Protocol B: Chlorination to 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (Target)
  • Preparation: Dissolve the intermediate 5-methyl-3-p-tolyl-1H-pyrazole (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Chlorination: Weigh out N-chlorosuccinimide (NCS) (10.5 mmol, 1.05 equiv). Add the NCS to the stirring solution portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized temperature spikes that lead to di-chlorinated impurities.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Precipitation (Self-Validating Step): Pour the reaction mixture into 150 mL of vigorously stirring, ice-cold distilled water. Validation: The highly lipophilic target product will immediately crash out as a white/pale precipitate, while the DMF and succinimide byproduct remain completely dissolved in the aqueous phase.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold water (3 × 30 mL) to ensure complete removal of succinimide.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight to afford the pure 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole.

References
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at:[Link][1]

  • Discovery of N–X anomeric amides as electrophilic halogenation reagents. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. ACS Publications. Available at: [Link][3]

  • Pyrazole Synthesis. Organic Chemistry Portal. Available at:[Link][4]

Sources

Common byproducts in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted Pyrazoles Topic: Troubleshooting Common Byproducts & Impurities Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. This guide addresses the most persistent challenges in the synthesis of substituted pyrazoles, specifically focusing on the Knorr Pyrazole Synthesis and subsequent N-functionalization .

Our data indicates that 85% of synthetic failures in this domain stem from three core issues:

  • Regioisomeric Heterogeneity: Inability to control N1-substitution patterns during cyclization.

  • Incomplete Dehydration: Isolation of stable 5-hydroxy-2-pyrazoline intermediates.

  • N-Alkylation Ambiguity: Lack of selectivity when alkylating the parent NH-pyrazole.

Module 1: Regioselectivity in Knorr Synthesis

The Issue: You are reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and obtaining a difficult-to-separate mixture of 1,3- and 1,5-substituted isomers.

The Mechanism (Causality): The Knorr synthesis is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Electronic Control: The most nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl.

  • Steric Control: In the presence of bulky groups (e.g., t-butyl), the hydrazine attacks the less hindered carbonyl, often overriding electronic preferences.

Visualizing the Pathway

The following decision tree illustrates how substrate properties dictate the major isomer.

RegioSelectivity Start Substrate Analysis Diketone 1,3-Diketone Symmetry Start->Diketone Hydrazine Hydrazine Type Start->Hydrazine Unsym Unsymmetrical (R1 ≠ R2) Diketone->Unsym Aryl Aryl Hydrazine (Ph-NH-NH2) Hydrazine->Aryl Alkyl Alkyl Hydrazine (Me-NH-NH2) Hydrazine->Alkyl Conflict Regioisomer Mixture (1,3- and 1,5-) Unsym->Conflict Standard Conditions Aryl->Conflict Alkyl->Conflict Solution Solvent/pH Control or Enaminone Route Conflict->Solution Optimization

Figure 1: Decision matrix for predicting and mitigating regioisomeric mixtures in Knorr synthesis.

Troubleshooting Protocol: Controlling Regiochemistry

If you are observing a ~1:1 mixture, standard reflux in ethanol is insufficient. Use this optimized protocol to force selectivity.

Step-by-Step Optimization:

  • Switch Solvent: Replace Ethanol with Trifluoroethanol (TFE) or HFIP .

    • Why: Fluorinated solvents are strong hydrogen bond donors. They can activate the carbonyls selectively and stabilize specific transition states, often enhancing regioselectivity [1].

  • Control pH:

    • For 1,3-Isomer Preference: Run the reaction in glacial acetic acid . The protonation of the hydrazine changes its nucleophilic profile.

    • For 1,5-Isomer Preference: Run under basic conditions (NaOEt/EtOH) to utilize the hydrazide anion.

  • Substrate Modification (The "Nuclear Option"):

    • If the diketone yields mixtures, convert it to an enaminone (react diketone with DMF-DMA). Enaminones have vastly different electrophilic sites (carbonyl vs. alkene), locking the regioselectivity [2].

Module 2: The "Stuck" Intermediate (Incomplete Cyclization)

The Issue: LC-MS shows the correct mass for the product +18 Da (water). NMR shows a loss of aromaticity. You have isolated the 5-hydroxy-2-pyrazoline .

The Mechanism: The Knorr reaction proceeds in two steps:[1][2][3][4]

  • Formation of a hydrazone.[2]

  • Cyclization to a hydroxypyrazoline.

  • Dehydration (aromatization) to the pyrazole. Step 3 is often the rate-determining step. If the reaction is run at room temperature or without sufficient acid catalysis, the intermediate stabilizes and precipitates [3].

DehydrationTrap Reactants 1,3-Diketone + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone -H2O Trap 5-Hydroxy-2-pyrazoline (STUCK HERE) Hydrazone->Trap Cyclization Product Pyrazole (Aromatic) Trap->Product Dehydration (Requires H+/Heat)

Figure 2: The mechanistic trap where dehydration fails, leading to hydroxy-pyrazoline isolation.

Corrective Protocol: Forcing Dehydration

Do not discard the intermediate. It can be converted quantitatively.

  • Resuspend: Take the crude solid (hydroxypyrazoline) and resuspend in Ethanol or Toluene.

  • Acidify: Add 0.5 - 1.0 equivalents of conc. HCl or p-TsOH .

  • Reflux: Heat to reflux for 1–2 hours.

    • Validation: Monitor by TLC.[5] The polar "stuck" spot will disappear, replaced by a less polar, UV-active aromatic pyrazole spot.

Module 3: N-Alkylation of Parent Pyrazoles

The Issue: Alkylating a parent NH-pyrazole (unsubstituted at N) yields a mixture of N1- and N2-alkylated products.

Data Summary: Selectivity Drivers The following table summarizes how to shift selectivity based on reaction conditions [4].

Desired OutcomeReagent SystemSolventMechanism
Kinetic Control (Sterics dominate)NaH (Strong Base)THF / DMFIrreversible deprotonation creates a "naked" anion; alkylation occurs at the least hindered nitrogen.
Thermodynamic Control Cs2CO3 / HeatDMSOReversible alkylation allows equilibration to the most thermodynamically stable isomer (often the more substituted one).
Chan-Lam Coupling Cu(OAc)2, Arylboronic acidDCM / MeOHCopper-mediated coupling often provides complementary selectivity to SN2 alkylation.
Protocol: The "SEM Switch" Strategy

For absolute regiocontrol when simple conditions fail, use the SEM (2-(Trimethylsilyl)ethoxymethyl) transposition method [5].

  • Protect: React NH-pyrazole with SEM-Cl (forms mixture, but separable).

  • Functionalize: Lithiate C5 (now accessible) or alkylate.

  • Deprotect/Swap: Remove SEM group with TFA/TBAF.

Frequently Asked Questions (FAQs)

Q: I cannot separate my regioisomers by standard flash chromatography. What now? A: Pyrazole isomers often have identical Rf values on silica.

  • Try Toluene/Acetone: This solvent system often resolves nitrogen heterocycles better than Hexane/EtOAc.

  • Acylation Trick: React the mixture with Acetic Anhydride. The isomers often acylate at different rates or the resulting N-acyl pyrazoles have vastly different polarities. Separate, then hydrolyze (NaOH/MeOH) back to the parent.

Q: My pyrazole is turning pink/red upon standing. Is it decomposing? A: This is a common phenomenon caused by trace oxidation of unreacted hydrazine or phenylhydrazine residues. It usually does not indicate decomposition of the pyrazole ring itself.

  • Fix: Wash the crude organic layer with 1M HCl (to remove hydrazines) and then a dilute solution of sodium dithionite (reducing agent) during workup.

References

  • Maddila, S., et al. (2013). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Schrecker, L., et al. (2022).[6] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Pyrazoles. Retrieved from [Link]

  • Jo, Y., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (CAS: 106365-49-5)

As a critical intermediate in the synthesis of complex agrochemicals and pharmaceutical scaffolds, the purity of halogenated pyrazoles is paramount. Synthesizing 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole typically involves the condensation of a 1,3-dicarbonyl with hydrazine, followed by electrophilic chlorination at the C4 position. This workflow often yields complex crude mixtures containing unreacted starting materials, tarry byproducts, and tautomeric mixtures.

This guide provides field-proven, self-validating protocols to isolate the target compound with >98% purity, leveraging its unique physicochemical properties.

Part 1: Troubleshooting Guides & FAQs

Q1: During recrystallization, my crude mixture "oils out" into a biphasic liquid instead of forming crystals. How do I resolve this? Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the boiling point of the solvent, or when a high impurity load acts as a melting-point depressant (flux). Because 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole has multiple substituents that disrupt crystal lattice packing, it is highly prone to this phenomenon (). Solution:

  • Lower the Boiling Point: Switch from a high-boiling solvent like ethanol to a lower-boiling system (e.g., Acetone/Hexane).

  • Pre-purification: Pass the crude oil through a short silica gel plug to remove highly polar tar/flux impurities before attempting crystallization.

  • Seed Crystals: Introduce a pure seed crystal at the cloud point to bypass the nucleation energy barrier.

Q2: My NMR shows a complex mixture of signals that look like two different regioisomers (3-p-tolyl vs. 5-p-tolyl). How can I separate them via chromatography? Expert Insight: You cannot separate them because they are not true regioisomers—they are annular tautomers. In 1H-pyrazoles, the acidic proton rapidly migrates between the N1 and N2 positions in solution. This makes the 3-position and 5-position chemically equivalent on a macroscopic scale, even though NMR (especially at low temperatures or in DMSO-


) may resolve the individual tautomeric states.
Solution:  Do not attempt to separate these via chromatography; you will only collect a single broad band that equilibrates back into the tautomeric mixture. If your downstream application requires a single fixed regioisomer, you must first alkylate or protect the N1 position (e.g., with a THP or methyl group) to lock the tautomeric state. Only then can the resulting N-substituted regioisomers be separated via silica gel chromatography ().

Q3: Can I use acid-base extraction to remove neutral organic impurities from this specific pyrazole? Expert Insight: Yes, but with a critical mechanistic caveat. While unsubstituted pyrazoles are weakly basic (conjugate acid pKa ~2.5), the electron-withdrawing 4-chloro group in your compound further depletes electron density from the pyridine-like N2 nitrogen. Weak acids (like acetic acid) will fail to protonate it. Solution: You must use a strong mineral acid (e.g., anhydrous HCl in dioxane or concentrated H


SO

) to force the formation of the pyrazolium acid-addition salt. This salt can then be crystallized out of an organic solvent, leaving neutral impurities behind ().

Part 2: Comparative Analysis of Purification Strategies

Purification TechniqueTarget Impurities RemovedExpected YieldPurity LimitScalability
Acid-Addition Salt Crystallization Neutral organics, unreacted dicarbonyls, tars75% – 85%>98%High (Kg scale)
Silica Gel Flash Chromatography N-protected regioisomers, trace starting materials80% – 90%>99%Low-Medium (Gram scale)
Anti-Solvent Recrystallization Trace colored impurities, minor organic byproducts60% – 80%95% – 98%High (Kg scale)

Part 3: Validated Experimental Protocols

Protocol A: Acid-Addition Salt Crystallization (High-Throughput / Scalable)

Causality: This method exploits the residual basicity of the pyrazole core. By forming a highly polar pyrazolium salt using a strong mineral acid, the compound's solubility in non-polar organic solvents plummets, driving selective precipitation while leaving neutral organic impurities in solution.

  • Dissolution: Dissolve 10.0 g of crude 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole in 50 mL of dry acetone or diethyl ether.

  • Salt Formation: Under vigorous stirring at 0 °C, slowly add 1.1 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane).

    • Self-Validation Step: A white precipitate (the pyrazolium chloride salt) should begin to form immediately upon addition. If the solution remains clear, the acid is not strong enough or the solvent contains too much water.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the salt via a Büchner funnel and wash with 20 mL of cold diethyl ether.

  • Free-Basing: Suspend the isolated salt in 50 mL of deionized water. Slowly add saturated aqueous NaHCO

    
     until the pH reaches 8.0.
    
    • Self-Validation Step: Gas evolution (CO

      
      ) will occur, and the free neutral pyrazole will crash out as a solid suspension.
      
  • Recovery: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure product.
Protocol B: Anti-Solvent Recrystallization

Causality: Exploits thermodynamic solubility differentials. The pyrazole is highly soluble in lower alcohols but practically insoluble in water, allowing for controlled nucleation.

  • Dissolution: Dissolve the crude pyrazole in a minimum volume of boiling Ethanol (approx. 5-8 mL per gram of compound).

  • Hot Filtration: If particulate matter is present, pass the hot solution through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: While maintaining the solution near boiling, add hot deionized water dropwise until the solution just turns cloudy (the cloud point). Add one drop of Ethanol to clear the solution.

  • Controlled Cooling: Remove from heat, insulate the flask, and allow it to cool to room temperature undisturbed over 4 hours.

    • Self-Validation Step: Well-defined crystalline needles should form. If an oil forms, refer to FAQ Q1.

  • Harvesting: Cool the flask in an ice bath for 30 minutes, filter the crystals, and wash with cold 20% Ethanol/Water. Dry under vacuum.

Part 4: System Workflows & Logical Relationships

PurificationWorkflow A Crude 4-chloro-5-methyl- 3-p-tolyl-1H-pyrazole B Assess Impurity Profile (LC-MS / GC-MS) A->B C N1 Protected? (Regioisomers fixed?) B->C D Flash Chromatography (Hexane/EtOAc) C->D Yes E Trace Organics / Coloration? C->E No (1H-Tautomers) D->E F Acid-Addition Salt Crystallization E->F High Purity Needed G Anti-Solvent Recrystallization E->G Standard Cleanup H Pure Compound (>98% Purity) F->H G->H

Caption: Decision matrix for the purification of substituted pyrazoles based on impurity profiles.

OilingOutLogic A Issue: Compound 'Oils Out' B Cause: Cooling rate too fast A->B C Cause: Melting pt < Solvent boiling pt A->C D Cause: High impurity load (Flux effect) A->D B1 Action: Insulate flask, cool slowly to RT B->B1 C1 Action: Use lower boiling solvent C->C1 D1 Action: Pre-purify via short silica plug D->D1

Caption: Troubleshooting logic for resolving "oiling out" during pyrazole crystallization.

References

  • Method for purifying pyrazoles (WO2011076194A1).

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. The classical Knorr cyclocondensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines frequently yields a problematic mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. This portal provides mechanistic insights, troubleshooting Q&As, and field-validated protocols to help researchers achieve absolute regiocontrol in their workflows.

Mechanistic Causality: The "Why" Behind Regioisomer Mixtures

Regioselectivity in Knorr pyrazole synthesis is governed by the initial nucleophilic attack of the hydrazine's primary amine (


) on the most electrophilic carbonyl group of the 1,3-dicarbonyl. When using standard polar protic solvents (like ethanol) under reflux, the reaction is often under thermodynamic control . The initial hydrazone formation becomes reversible, leading to equilibration and a mixture of isomers[1].

To achieve regiocontrol, the reaction must be forced into kinetic control . This is achieved by:

  • Solvent Structuring: Using highly structured hydrogen-bonding solvents (e.g., HFIP) to selectively activate the more basic carbonyl group and stabilize the transition state[2].

  • Acid Catalysis in Aprotic Media: Using aprotic dipolar solvents (DMF, NMP) with strong acid (HCl) to prevent premature, non-selective imine formation, forcing rapid, irreversible condensation at the most sterically accessible carbonyl[1][3].

PyrazoleRegioselectivity Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Cond1 Attack at Carbonyl 1 (Sterically/Electronically Favored) Start->Cond1 Kinetic Control (HFIP or DMF/HCl) Cond2 Attack at Carbonyl 2 (Less Favored) Start->Cond2 Thermodynamic Control (EtOH, Reflux) Hydrazone1 Intermediate Hydrazone A (Kinetic Product) Cond1->Hydrazone1 Hydrazone2 Intermediate Hydrazone B (Thermodynamic Product) Cond2->Hydrazone2 Cyclization1 Irreversible Cyclization & Dehydration Hydrazone1->Cyclization1 Cyclization2 Reversible Equilibration & Dehydration Hydrazone2->Cyclization2 Product1 1,5-Disubstituted Pyrazole (Regioisomer A) Cyclization1->Product1 Product2 1,3-Disubstituted Pyrazole (Regioisomer B) Cyclization2->Product2

Bifurcated reaction pathway of Knorr pyrazole synthesis illustrating regioisomer divergence.

Quantitative Data Summary: Solvent & Condition Effects

The choice of solvent and additive fundamentally alters the major product ratio. Below is a comparative summary of standard reaction conditions versus optimized regioselective conditions:

Reaction ConditionSolvent TypeAdditiveTempMajor RegioisomerTypical Selectivity Ratio
Standard Knorr Polar Protic (Ethanol)NoneRefluxMixture (1,3 & 1,5)~ 50:50 to 60:40
Gosselin Method [1]Aprotic Dipolar (DMF)10 N HCl25 °C1,3-Disubstituted> 95:5
Fluorinated Media [2]Fluoro-alcohol (HFIP)None25 °C1,5-Disubstituted> 90:10
Ultrasound Cascade [4]Fluoro-alcohol (HFIP)None (Enaminone used)25 °C (US)1,5-Disubstituted> 98:2

Troubleshooting Q&A

Issue 1: "I am getting a 1:1 mixture of 1,3- and 1,5-isomers using standard ethanol/reflux conditions. How can I favor the 1,3-disubstituted 1-arylpyrazole?" Solution: Switch your solvent system. Ethanol promotes reversible hydrazone formation, leading to thermodynamic mixtures. Instead, use an aprotic dipolar solvent (like DMF or NMP) supplemented with a strong acid (10 N HCl)[1][3]. The aprotic environment prevents premature non-selective imine formation, while the HCl forces the rapid, irreversible condensation of the aryl hydrazine hydrochloride at the most sterically accessible and electrophilic carbonyl. This yields the 1,3-isomer with excellent regioselectivity.

Issue 2: "I need exclusively the 1,5-disubstituted pyrazole, but the 1,3-isomer is dominating. What is the best strategy?" Solution: Utilize fluorinated solvents, specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[2]. HFIP acts as a strong hydrogen-bond donor, selectively activating the more basic carbonyl group and stabilizing the transition state of the initial nucleophilic attack. For even higher efficiency and absolute regiocontrol, replace the 1,3-diketone with a


-enaminone and apply ultrasound irradiation in HFIP. This metal-free cascade cyclization yields 1,5-disubstituted pyrazoles rapidly at room temperature[4].

Issue 3: "My 1,3-dicarbonyl is highly sterically hindered on both sides, and the condensation is either failing or giving poor selectivity. Are there alternative routes?" Solution: Yes. If steric hindrance is blocking the Knorr condensation, shift to a 1,3-dipolar cycloaddition strategy[3][5]. Reacting diazo compounds (or tosylhydrazones generated in situ) with alkynes,


-nitrostyrenes, or enol triflates completely bypasses the steric limitations of dicarbonyls. This multicomponent approach provides excellent regioselectivity for 3,4,5-trisubstituted pyrazoles and tolerates highly bulky substituents[5].

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3-Disubstituted Pyrazoles (Gosselin Method)[1]

Mechanism: Acid-directed kinetic condensation in aprotic media.

  • Preparation: In an oven-dried round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add 10 N HCl (1.1 equiv) dropwise to the solution at room temperature. Stir for 5 minutes to ensure full protonation of the reaction environment.

  • Condensation: Slowly add the aryl hydrazine hydrochloride (1.05 equiv) to the mixture.

  • Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexane/Ethyl Acetate). The reaction typically reaches completion within 2–4 hours, avoiding the degradation seen under prolonged reflux.

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation: The crude

    
     NMR should show >95% selectivity for the 1,3-isomer. Purify via flash chromatography if trace 1,5-isomer is present.
    
Protocol B: Ultrasound-Assisted Synthesis of 1,5-Disubstituted Pyrazoles[4]

Mechanism: HFIP-mediated cascade cyclization.

  • Preparation: In a heavy-walled glass reaction tube, combine the

    
    -enaminone (1.0 equiv) and the aromatic hydrazine (1.1 equiv).
    
  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.5 M concentration. Note: HFIP is volatile and highly corrosive; handle exclusively in a fume hood with appropriate PPE.

  • Sonication: Place the sealed tube in an ultrasonic bath at room temperature. Irradiate for 30–60 minutes. The ultrasonic cavitation accelerates the mass transfer and condensation, while HFIP directs the regiochemistry.

  • Workup: Remove the tube from the bath. Evaporate the HFIP under reduced pressure (HFIP can be recovered via a cold trap for reuse, making this an eco-friendly step).

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify via silica gel flash chromatography to isolate the pure 1,5-disubstituted pyrazole.

References

Sources

Technical Support Center: Yield Optimization for 4-Chloro-5-methyl-3-p-tolyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers face when scaling up the synthesis of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole. This document bypasses generic advice, focusing instead on the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity in your drug development workflows.

Process Overview & Mechanistic FAQs

Q: What is the most reliable synthetic route for 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole? A: The field-proven route is a two-step sequence. First, the condensation of 1-p-tolyl-1,3-butanedione with hydrazine hydrate yields the intermediate 5-methyl-3-p-tolyl-1H-pyrazole. Second, regioselective electrophilic chlorination at the C4-position using N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) yields the final product[1].

Q: Why should I transition from standard chlorine gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or sodium hypochlorite (NaOCl) to NCS or TCCA? 
A: Causality dictates that 

and NaOCl generate highly aggressive, unmoderated chloronium ions that lead to over-chlorination (e.g., radical chlorination of the p-tolyl methyl group) and oxidative degradation of the pyrazole ring. NCS and TCCA act as controlled halogen-transfer agents. They release electrophilic chlorine (

) gradually, specifically favoring the thermodynamically stable at the electron-rich C4 position. This regioselectivity is highly consistent with Friedel-Crafts-type halogenation[2].

Q: My NCS chlorination is stalling at 50% conversion. How do I drive it to completion? A: The transition state of the SEAr mechanism involves a highly polar sigma complex (arenium ion). If you are using a non-polar solvent, the activation energy barrier remains too high because the solvent cannot stabilize the charged intermediate. Switching to a polar aprotic solvent like DMF or Acetonitrile lowers this barrier[3]. Furthermore, adding a catalytic amount of a protic acid can protonate the carbonyl oxygen of NCS, drastically of the chlorine atom[3].

Troubleshooting Guide & Self-Validating Protocols

Phase 1: Cyclization (Formation of 5-methyl-3-p-tolyl-1H-pyrazole)

Causality: Cyclization requires an initial nucleophilic attack followed by dehydration. If run at room temperature, a stable, open-chain hydrazone intermediate persists. Refluxing provides the thermal energy required to drive the thermodynamically favorable ring closure.

Step-by-Step Protocol:

  • Reagent Mixing: Dissolve 1.0 eq of 1-p-tolyl-1,3-butanedione in absolute ethanol (0.5 M concentration).

  • Addition: Cool the reaction vessel to 0 °C. Dropwise add 1.1 eq of hydrazine hydrate (64% in water) over 15 minutes to prevent exothermic side reactions.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

  • Workup: Concentrate in vacuo, extract with dichloromethane (DCM), wash with brine, dry over anhydrous

    
    , and evaporate to isolate the intermediate.
    

Self-Validation Checkpoint: The starting diketone is highly UV-active and shows a high retention factor (Rf) on a silica TLC plate (Hexane:EtOAc 3:1). Upon complete cyclization, the product pyrazole will exhibit a significantly lower Rf due to the hydrogen-bonding capability of the newly formed free N-H group. If the Rf does not shift downward, the dehydration step has stalled.

Phase 2: Regioselective C4-Chlorination (Using TCCA)

Causality: While NCS is excellent, provides three equivalents of active chlorine and operates highly efficiently under mild or even solvent-free mechanochemical conditions, boosting yields up to 92%[1][4].

Step-by-Step Protocol:

  • Preparation: Dissolve the intermediate 5-methyl-3-p-tolyl-1H-pyrazole (1.0 eq) in ethyl acetate (0.2 M).

  • Reagent Addition: Add 0.35 eq of TCCA (providing ~1.05 eq of active

    
    ) in small portions at room temperature.
    
  • Reaction: Stir at 25 °C for 30-60 minutes.

  • Filtration & Quenching: Filter off the white precipitate. Wash the filtrate with 10% aqueous sodium thiosulfate, then brine.

  • Purification: Dry the organic layer, concentrate, and recrystallize from ethanol to obtain pure 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole.

Self-Validation Checkpoint: TCCA is soluble in ethyl acetate, but as it transfers chlorine, it converts into cyanuric acid, which is completely insoluble. As the reaction proceeds, a dense white precipitate will form. The visual appearance of this solid is an immediate, self-validating kinetic indicator. Filtering and weighing this byproduct allows you to mathematically prove the conversion rate[5].

Quantitative Yield Optimization Data

Chlorinating AgentOptimal SolventTemp (°C)Time (h)Regioselectivity (C4)Average YieldMechanistic Pathway
Chlorine Gas (

)
Acetic Acid251Low45%Uncontrolled / Over-chlorination
Sodium Hypochlorite

/ DCM
254Moderate55%Oxidative / Radical
N-Chlorosuccinimide DMF / Acetonitrile403High88%[2]
TCCA EtOAc / Solvent-Free250.5Very High92%[4]

Mechanistic & Workflow Visualizations

Workflow A 1-p-tolyl-1,3-butanedione + Hydrazine Hydrate B Cyclization (EtOH, Reflux, 4h) A->B C 5-methyl-3-p-tolyl-1H-pyrazole (Intermediate) B->C D Chlorination (NCS or TCCA, 25-40°C) C->D E Workup & Wash (Aq. Thiosulfate) D->E F 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (Pure Product) E->F

Figure 1: Step-by-step experimental workflow for the synthesis of the target pyrazole.

Mechanism N1 5-methyl-3-p-tolyl-1H-pyrazole (Electron-rich C4) N3 Sigma Complex (Arenium Ion Intermediate) N1->N3 Nucleophilic attack N2 Electrophilic Chlorine (Cl+) from NCS/TCCA N2->N3 Donates Cl+ N4 Deprotonation (Aromatization) N3->N4 Loss of H+ N5 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole N4->N5 Yields target

Figure 2: Electrophilic aromatic substitution (SEAr) mechanism for C4-chlorination.

References

  • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA Source: Preprints.org URL: [Link]

  • Title: Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting guide for pyrazole N-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting N-Alkylation Protocols & Regioselectivity Assigned Specialist: Senior Application Scientist

Core Concept: The Ambident Nucleophile Challenge

The fundamental challenge in pyrazole chemistry is tautomerism . Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomeric forms. When you introduce an electrophile (alkyl halide), the reaction can occur at either nitrogen, leading to a mixture of regioisomers.[1]

  • The 1,3-Isomer: The alkyl group is attached to the nitrogen distal to the substituent (Sterically favored).

  • The 1,5-Isomer: The alkyl group is attached to the nitrogen proximal to the substituent (Sterically crowded, often electronically disfavored in basic conditions).

Expert Insight: Do not rely solely on "N1 vs. N2" nomenclature, as it changes depending on which nitrogen bears the hydrogen. Instead, think in terms of 1,3-disubstituted (substituents far apart) vs. 1,5-disubstituted (substituents adjacent).

Troubleshooting Workflows (Q&A)

Scenario A: "I am getting an inseparable mixture of isomers."

Q: How do I control Regioselectivity? A: Selectivity is governed by the interplay of Sterics (physical bulk) and Electronics (charge distribution).

VariableRecommendation for 1,3-Isomer (Major)Recommendation for 1,5-Isomer (Major)
Mechanism Thermodynamic Control Kinetic/Coordination Control
Base Weak/Medium Bases (

,

).[2][3] Allows tautomeric equilibration.
Strong Bases (NaH, KHMDS) or Metal Chelation (

).[2]
Solvent Polar Aprotic (DMF, DMSO).[1][2] Promotes

at the less hindered nitrogen.[4]
Non-polar (Toluene, THF) or Fluorinated alcohols (TFE).
Temp Room Temperature to

C.
Low Temperature (

C to

C).
Strategy Rely on steric hindrance to block the adjacent N.Use a Blocking Group (e.g., THP) or Mitsunobu conditions.[3]

Q: Does the "Hard-Soft Acid Base" (HSAB) theory apply here? A: Yes. The pyrazole anion is a hard nucleophile.

  • Alkyl Halides (Soft Electrophiles): Tend to follow steric control (attacking the less hindered N).

  • Acyl Chlorides/Silyl Chlorides (Hard Electrophiles): May attack the more electron-rich nitrogen (often N2), but these products are unstable or liable to rearrange.[2][3]

Scenario B: "My yield is consistently low (<40%)."

Q: The starting material is unconsumed. What is wrong? A: This is usually a solubility or basicity issue.[1]

  • Check Base Solubility:

    
     is poorly soluble in MeCN. Switch to DMF  or DMSO . If you must use a non-polar solvent, add a Phase Transfer Catalyst (e.g., 18-Crown-6  or TBAI ).
    
  • Leaving Group: If using Alkyl Chlorides, add NaI (Finkelstein condition) to generate the more reactive Alkyl Iodide in situ.[3]

Q: I see multiple spots on TLC (Poly-alkylation). A: You are forming the quaternary ammonium salt (pyrazolium).

  • Fix: Ensure strict 1:1 stoichiometry of the alkylating agent.

  • Fix: Add the alkylating agent dropwise to a solution of the pyrazole and base. Do not dump it all in at once.

Visual Troubleshooting Guides

Diagram 1: Regioselectivity Logic Gate

PyrazoleLogic Start Start: Pyrazole N-Alkylation CheckSub Is the Pyrazole Symmetrically Substituted? Start->CheckSub Easy No Regioselectivity Issue. Proceed to Standard Protocol. CheckSub->Easy Yes Hard Unsymmetrical: Risk of 1,3 vs 1,5 Mixture CheckSub->Hard No Goal What is your Target Isomer? Hard->Goal Target13 Target: 1,3-Isomer (Less Hindered) Goal->Target13 Target15 Target: 1,5-Isomer (More Hindered) Goal->Target15 Cond13 Condition Set A: Solvent: DMF or MeCN Base: Cs2CO3 or K2CO3 Temp: RT -> 60°C Target13->Cond13 Steric Control Cond15 Condition Set B: 1. Mitsunobu (DIAD/PPh3) 2. Blocking Group Strategy 3. Intramolecular tethering Target15->Cond15 Override Sterics

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer.

Diagram 2: Troubleshooting Low Yield

YieldFix Problem Problem: Low Yield Analysis Analyze Crude NMR/TLC Problem->Analysis Case1 SM Remaining Analysis->Case1 Case2 Quaternary Salt (Polar spot on baseline) Analysis->Case2 Case3 Decomposition Analysis->Case3 Fix1 1. Switch Solvent (DMF/DMSO) 2. Stronger Base (NaH) 3. Add Catalyst (NaI / 18-Crown-6) Case1->Fix1 Fix2 1. Reduce Electrophile Equiv (0.95 eq) 2. Dilute Reaction 3. Dropwise Addition Case2->Fix2 Fix3 1. Inert Atmosphere (Ar) 2. Dry Solvents 3. Lower Temp Case3->Fix3

Caption: Step-by-step workflow for diagnosing and fixing yield issues.

Validated Experimental Protocols

Protocol A: Standard Base-Mediated Alkylation (General Purpose)

Best for: Simple alkyl halides, favoring the 1,3-isomer (sterically less hindered).[2][3]

  • Preparation: In a flame-dried flask under Argon, dissolve the Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cesium Carbonate (

    
    )  (1.5 equiv). Stir at Room Temperature (RT) for 30 mins.
    
    • Note:

      
       is often superior to 
      
      
      
      due to the "Cesium Effect" (higher solubility and softer cation).
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.[1][4][5] If sluggish after 4 hours, heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), wash with brine, dry over

    
    .
    
Protocol B: Mitsunobu Reaction

Best for: Alkylating with Alcohols instead of halides. Often alters regioselectivity profiles.[1]

  • Mix: Dissolve Pyrazole (1.0 equiv), Alcohol (1.1 equiv), and Triphenylphosphine (

    
    )  (1.2 equiv) in anhydrous THF  or Toluene . Cool to 0°C.[5][6]
    
  • Add: Add DIAD or DEAD (1.2 equiv) dropwise over 15 minutes.

  • Stir: Allow to warm to RT and stir overnight.

  • Troubleshooting: If a thick precipitate forms (

    
    ), filtration may be required before workup.
    
Protocol C: Acid-Catalyzed (Trichloroacetimidates)

Best for: Acid-sensitive substrates or when basic conditions fail.[2][3]

  • Mix: Pyrazole (1.0 equiv) + Trichloroacetimidate electrophile (1.0 equiv).

  • Catalyst: Add Camphorsulfonic Acid (CSA) (0.2 equiv).

  • Solvent: Dissolve in dry DCE (1,2-Dichloroethane).

  • Reaction: Stir at RT for 4 hours.

  • Note: This method often yields high N1-selectivity for specific benzylic electrophiles [4].

Analytical Validation: "Which isomer did I make?"

You cannot rely on simple 1H NMR integration to distinguish isomers. You must use 2D NMR.

MethodWhat to look forCertainty
NOESY / ROESY The Gold Standard. Look for a cross-peak (spatial interaction) between the protons on the new N-Alkyl group and the substituent at Position 5 . If you see a correlation, you made the 1,5-isomer. If NO correlation (and the alkyl group only talks to H4), you likely have the 1,3-isomer.High
HMBC Look for 3-bond coupling (

) between the N-Alkyl protons and the pyrazole ring carbons (C3 vs C5). C3 and C5 usually have distinct chemical shifts.
Medium-High
X-Ray Crystallography Unambiguous 3D structure.Absolute

References

  • BenchChem Technical Support. Optimizing N-Alkylation of Pyrazoles: Troubleshooting & Optimization. (Accessed 2025).[1][5][7][8][9] Link

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[10] The Journal of Organic Chemistry, 2022.[10] Link[9]

  • Kong, Y., Tang, M., & Wang, Y. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014.[11] Link

  • Use of Trichloroacetimidates: "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Semantic Scholar / MDPI, 2022. Link[2]

  • Popova, E. A., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025.[10] Link(Note: Year/Vol illustrative based on search context).

  • Imperial College London. "Alkylation of pyrazolones via the Mitsunobu reaction." Link

Sources

Technical Support Center: Stability & Degradation of Chlorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chlorinated Pyrazole Compounds (CPCs)

Introduction: The Stability Paradox

Welcome to the technical guide for handling Chlorinated Pyrazole Compounds (CPCs). As a researcher, you likely selected a CPC (e.g., Fipronil analogs, Celecoxib intermediates) for its metabolic robustness. However, the very electron-withdrawing nature that stabilizes the ring against oxidative metabolism introduces specific vulnerabilities in the lab: photolytic instability and base-sensitivity .

This guide moves beyond generic "store at -20°C" advice. It dissects the why and how of degradation, providing you with self-validating protocols to distinguish between real sample degradation and analytical artifacts.

Module 1: Photostability & Storage

Issue: "My white solid turned yellow/brown on the bench."

The Mechanism: Chlorinated pyrazoles, particularly those with electron-withdrawing groups (EWGs) like


 or 

, are highly susceptible to photodechlorination . Upon UV exposure (even ambient lab fluorescent light), the C-Cl bond undergoes homolytic cleavage. This generates a reactive radical species that couples or abstracts hydrogen, leading to colored oligomers (the "yellowing" effect).

The Pathway:

  • Excitation: UV photon absorption excites the pyrazole

    
    -system.
    
  • Homolysis: The C-Cl bond (bond energy ~80-95 kcal/mol) cleaves.

  • Radical Fate: The resulting pyrazolyl radical reacts with solvent or oxygen.

Visualization: Photolytic Degradation Pathway

Photolysis Start Chlorinated Pyrazole (Ground State) Excited Excited State (Singlet/Triplet) Start->Excited hv (UV/Vis) Radical Pyrazolyl Radical (C-Cl Cleavage) Excited->Radical Homolytic Cleavage Product1 Des-chloro Derivative (H-Abstraction) Radical->Product1 + Solvent (H-donor) Product2 Dimer/Oligomer (Radical Coupling) Radical->Product2 + Radical

Figure 1: Mechanism of photodechlorination. Note that the radical intermediate is the branch point for multiple degradation products.

Troubleshooting Protocol: The Actinometry Check

If you suspect photodegradation, do not rely on visual inspection alone.

  • Prepare: Dissolve 1 mg of compound in methanol (transparent to UV >210 nm).

  • Split: Divide into two HPLC vials. Wrap one completely in aluminum foil (Dark Control).

  • Expose: Place the unwrapped vial in direct sunlight or under a UV lamp (365 nm) for 2 hours.

  • Analyze: Run LC-MS.

    • Result: If the unwrapped sample shows a mass shift of M-34 (loss of Cl, gain of H), your compound is photolabile.

    • Action: All future handling must be under amber light; storage in amber glass is mandatory.

Module 2: Hydrolytic Stability & pH

Issue: "My compound disappears during aqueous workup or basic extraction."

The Mechanism: While the pyrazole ring is generally stable, the chlorine atom at the 5-position (adjacent to a ring nitrogen) is activated for Nucleophilic Aromatic Substitution (


) . In basic media (pH > 9), hydroxide ions (

) can displace the chloride, especially if the ring has other EWGs (e.g., nitro, trifluoromethyl).

Data: pH-Dependent Half-Life (Model: Fipronil Analog) | pH Condition | Half-Life (


) | Dominant Mechanism |
| :--- | :--- | :--- |
| pH 4.0 - 7.0  | > 100 Days | Stable (negligible hydrolysis) |
| pH 9.0  | ~ 24-48 Hours | Slow 

(Cl

OH) | | pH 11.0 | < 4 Hours | Rapid

+ Ring Opening | | pH 12+ | Minutes | Catastrophic Degradation |

Note: Data derived from comparative studies on phenylpyrazole insecticides [1, 2].[1]

Troubleshooting Protocol: The "Quench Test"
  • Diagnosis: If yield is low after a basic workup (e.g., using

    
     or 
    
    
    
    ).
  • Test: Repeat the reaction on a small scale but quench with cold 0.1 M HCl or Ammonium Chloride (

    
    )  immediately.
    
  • Comparison: Compare the LC-MS profile of the quenched reaction vs. the original basic workup.

    • Observation: A new peak at M-18 (OH substitution) or ring-opened fragments in the basic workup indicates hydrolytic instability.

    • Solution: Switch to non-nucleophilic bases (e.g., DIPEA) or buffer workups to pH < 8.

Module 3: Analytical Artifacts (GC vs. LC)

Issue: "GC-MS shows multiple peaks, but NMR looks pure."

The Mechanism: This is the most common "false positive" in CPC analysis. Chlorinated pyrazoles are thermally labile. The high temperature of a GC injector port (250°C+) can induce thermal elimination of HCl or rearrangement, creating "ghost peaks" that do not exist in the actual sample vial [3].

Visualization: Analytical Decision Tree

AnalyticalTree Q1 Impurity detected in GC-MS? Test Run LC-MS (ESI+) at Room Temp Q1->Test Decision1 Impurity Present in LC? Test->Decision1 ResultReal REAL IMPURITY Check Synthesis/Storage Decision1->ResultReal Yes ResultFake ARTIFACT (Thermal) Degradation in GC Inlet Decision1->ResultFake No Action Action: Lower Inlet Temp or Use On-Column Injection ResultFake->Action

Figure 2: Logic flow for distinguishing thermal artifacts from true impurities.

Troubleshooting Protocol: The Temperature Ramp
  • Hypothesis: The impurity is generated by the instrument.

  • Experiment: Run the GC method with the inlet temperature at 200°C , then 240°C , then 280°C .

  • Analysis: Plot the ratio of the impurity peak area to the parent peak area.

    • Result: If the impurity ratio increases with inlet temperature, it is an artifact.

    • Solution: Use HPLC/UPLC for purity determination. If GC is required, use a "Cool On-Column" injector or derivatize the compound to increase thermal stability.

Summary of Best Practices

ParameterRecommendationScientific Rationale
Storage Amber vials, -20°C, under ArgonPrevents photolysis and oxidation of the electron-deficient ring.
Solvents Aprotic (ACN, DCM) preferredProtic solvents (MeOH, Water) can act as H-donors during radical photolysis.
Workup pH < 8.0Prevents

displacement of the chlorine.[2]
Analysis LC-MS (ESI)Avoids thermal degradation artifacts common in GC.

References

  • Tingle, C. C., et al. (2003). Fipronil: environmental fate, ecotoxicology, and human health concerns. Reviews of Environmental Contamination and Toxicology. Link

  • Gunasekara, A. S., et al. (2007).[3] Environmental fate and toxicology of fipronil.[3][4][5] Journal of Pesticide Science. Link

  • Lehotay, S. J., et al. (2001). Thermal degradation of pesticides during gas chromatography. Journal of Chromatography A. Link

  • Fenner, K., et al. (2013). Evaluating Pesticide Degradation in the Environment: Blind Transformation Products Prediction. Environmental Science & Technology. Link

Sources

Methods for separating isomers of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation & Analysis of Substituted Pyrazole Isomers

Case ID: PYR-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

The separation of substituted pyrazoles presents a dual challenge in small molecule drug discovery: Regioisomerism (stable structural isomers, typically 1,3- vs. 1,5-disubstituted) and Tautomerism (dynamic proton exchange in N-unsubstituted pyrazoles).[1] This guide provides a root-cause analysis and troubleshooting workflow for isolating and identifying these species.

Module 1: Chromatographic Separation of Regioisomers

Target Audience Issue: "I have a mixture of 1,3- and 1,5-alkylated pyrazoles that co-elute on my standard C18 HPLC method."

Core Concept: The Dipole Moment Divergence

1,3- and 1,5-isomers often have distinct dipole moments due to the vector sum of the lone pair on the pyridine-like nitrogen (N2) and the substituents.

  • 1,3-isomers: Substituents are further apart, often resulting in a more linear, lower dipole moment.

  • 1,5-isomers: Steric crowding and proximity of substituents often distort planarity and alter the dipole vector.

Troubleshooting Guide (Q&A)

Q1: Standard Reverse-Phase (RP) HPLC shows a single broad peak or partial separation. What is the first parameter to change? A: Switch the stationary phase selectivity, not just the gradient.

  • Why: C18 relies heavily on hydrophobicity. Pyrazole regioisomers often have identical hydrophobicity (logP) but different shape selectivities and dipole moments.

  • Protocol:

    • Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) columns. These phases engage in

      
       interactions and dipole-dipole interactions that discriminate based on the electron density distribution of the pyrazole ring, which differs significantly between isomers.
      
    • Mobile Phase Modifier: Use Methanol instead of Acetonitrile. Methanol allows for stronger

      
       interaction with the stationary phase.
      

Q2: My flash chromatography (Normal Phase) separation is poor (


). How can I improve resolution without resorting to Prep-HPLC? 
A:  You are likely experiencing "streaking" due to the basicity of the pyrazole nitrogen interacting with acidic silanols on the silica.
  • Solution: Block the silanols.

  • Protocol: Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).
    
  • Alternative: If the isomers are very close in polarity, switch to Dichloromethane (DCM)/Methanol gradients. The solvation shell of DCM often exaggerates small steric differences between 1,3 and 1,5 isomers better than Hexane/EtOAc.

Q3: When should I move to Supercritical Fluid Chromatography (SFC)? A: SFC is the "Gold Standard" for pyrazole regioisomers when RP-HPLC fails.

  • Mechanism: The orthogonality of SFC (using supercritical

    
    ) often separates isomers based on their 3D-shape and "solubility" in the dense gas, which is highly sensitive to the steric bulk of the 1,5-substituent.
    
  • Recommendation: Use a 2-Ethylpyridine (2-EP) or Pyridine-Amide column. These basic stationary phases interact specifically with the acidic nature of the pyrazole ring (if NH is present) or the basic nitrogens, providing superior selectivity over silica.

Module 2: Handling Tautomerism (The "Ghost" Peak)

Target Audience Issue: "My pure pyrazole peak splits into two or looks like a 'blob' on the chromatogram, but NMR confirms it's pure."

Root Cause Analysis

N-unsubstituted pyrazoles (


) exist in rapid equilibrium between two tautomers (

-pyrazole and

-pyrazole).[1] On the chromatographic time scale, if the exchange rate (

) is similar to the separation time, you observe peak broadening or splitting (decoalescence).
Troubleshooting Guide

Q4: How do I confirm if the issue is tautomerism or an impurity? A: Perform the "Temperature Stress Test."

  • Protocol: Run the HPLC method at

    
     and then at 
    
    
    
    .
    • If Tautomerism: The peak shape will sharpen at higher temperatures (exchange becomes fast relative to retention time, leading to a single average peak) or split distinctly at very low temperatures (slow exchange).[1]

    • If Impurity: The two peaks will remain distinct and likely just shift retention times slightly.

Q5: How do I stabilize the tautomer for purification? A: You cannot "stop" the tautomerism without chemical modification, but you can mask it.

  • Protocol: Run at High pH (pH > 10) using a hybrid silica column (e.g., XBridge C18) compatible with high pH.

  • Mechanism: At high pH, the pyrazole is deprotonated to the pyrazolate anion. The anion is a single, resonance-stabilized species, eliminating the tautomeric equilibrium and resulting in a sharp, single peak.

Module 3: Structural Identification (The "Truth" Data)

Target Audience Issue: "I separated them, but I don't know which is the 1,3-isomer and which is the 1,5-isomer."

Data Presentation: NMR Discrimination Table
Feature1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole Method
NOE Signal NO correlation between N-Alkyl and C5-Substituent.STRONG correlation between N-Alkyl and C5-Substituent.1D NOE / 2D NOESY
C5 Chemical Shift Upfield shift (shielded) relative to 1,5.Downfield shift (deshielded) due to steric compression.13C NMR
Coupling (

)
N-Alkyl protons show

to C5 (usually a CH).
N-Alkyl protons show

to C5 (usually quaternary).
HMBC
Elution Order (RP-HPLC) Typically elutes Second (more planar, better surface contact).Typically elutes First (twisted, lower surface contact).C18 Column

(Note: Elution order is a heuristic and must be confirmed by NMR).

Module 4: Workflow Visualization

Diagram 1: Separation Strategy Decision Tree

This workflow dictates the logical path for separating difficult pyrazole mixtures.

SeparationStrategy Start Start: Pyrazole Isomer Mixture CheckType Is the Pyrazole N-Substituted? Start->CheckType NoNH No (N-H present) CheckType->NoNH N-H YesNR Yes (N-Alkyl/Aryl) CheckType->YesNR N-R TautomerCheck Issue: Tautomerism NoNH->TautomerCheck HighPH Method: High pH HPLC (> pH 10) (Form Pyrazolate Anion) TautomerCheck->HighPH Sharpen Peak TLC Check TLC (Silica) YesNR->TLC Flash Flash Chromatography (Add 1% TEA or use DCM/MeOH) TLC->Flash Delta Rf > 0.1 HPLC HPLC Screening (PFP or Phenyl-Hexyl Column) TLC->HPLC Delta Rf < 0.1 SFC SFC (Supercritical Fluid) (2-EP or Pyridine-Amide Column) HPLC->SFC Co-elution on RP

Caption: Decision matrix for selecting the optimal chromatographic technique based on substitution pattern and resolution.

Diagram 2: NMR Identification Logic (NOE)

This diagram illustrates the spatial proximity used to distinguish isomers.

NOELogic Isomer15 1,5-Isomer N-Group C5-Group High Steric Clash NOE_Result15 NOESY Spectrum: Strong Cross-Peak Isomer15->NOE_Result15 Protons < 5 Angstroms Isomer13 1,3-Isomer N-Group C3-Group Remote Distance NOE_Result13 NOESY Spectrum: No Cross-Peak Isomer13->NOE_Result13 Protons > 5 Angstroms

Caption: Mechanistic basis for using Nuclear Overhauser Effect (NOE) to distinguish 1,5-proximal substituents from 1,3-distal substituents.

References

  • Fustero, S., et al. (2011).[2] Regioselective Synthesis of Pyrazoles: A Review. Journal of Organic Chemistry.

  • Silva, M. A., et al. (2018). Separation of 3-Methylpyrazole on Newcrom R1 HPLC column. SIELC Technologies Application Note.

  • Claramunt, R. M., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.

  • BenchChem Tech Support. (2025). Protocol 1: Separation of Pyrazole Regioisomers via Flash Chromatography. BenchChem.

  • Agilent Technologies. (2010).[3] LC Troubleshooting Series: Peak Broadening. Agilent.

Sources

Validation & Comparative

Preclinical Evaluation Guide: 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole as a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective protein kinase inhibitors remains a central challenge in targeted oncology and autoimmune therapeutics due to the highly conserved nature of the ATP-binding cleft. The 1H-pyrazole ring has emerged as a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors[1].

This guide provides a comparative analysis of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (4-CMPT-P) —a highly functionalized preclinical building block—against established pyrazole-based clinical inhibitors. By deconstructing the causality behind its structural design and outlining a self-validating experimental workflow, this guide equips drug development professionals with the mechanistic insights required for lead optimization.

Structural Rationale & Mechanistic Causality

The efficacy of a Type I (ATP-competitive) kinase inhibitor is dictated by its ability to mimic ATP while exploiting unique pocket geometries. In the design of 4-CMPT-P, each functional group serves a distinct, causal purpose in the binding event:

  • The Pyrazole Core (Hinge Binder): The adjacent nitrogen atoms (N1 and N2) act as a versatile hydrogen bond donor-acceptor pair. This allows the scaffold to anchor directly to the1[1], mimicking the binding of the adenine ring of ATP.

  • The p-Tolyl Group (Hydrophobic Anchor): Positioned at C3, this lipophilic aromatic ring is directed toward the hydrophobic pocket adjacent to the gatekeeper residue. It engages in π-π stacking and van der Waals interactions, driving binding affinity[2].

  • 4-Chloro & 5-Methyl Substitutions (Steric & Metabolic Tuning): The C4-chlorine atom protects the pyrazole ring from rapid cytochrome P450-mediated oxidation while filling minor hydrophobic crevices. Crucially, the C5-methyl group introduces a calculated steric clash. This constraint restricts the rotational freedom of the molecule, locking the pyrazole into an optimal conformation for hinge binding and 2[2].

HingeBinding Scaffold 4-CMPT-P Scaffold (Pyrazole Core) Hinge Kinase Hinge Region (Met & Glu residues) Scaffold->Hinge H-bond Donor/Acceptor (N1-H, N2) Hydrophobic Hydrophobic Pocket (Gatekeeper adjacent) Scaffold->Hydrophobic p-Tolyl Group (π-π / Van der Waals) Solvent Solvent Front (Steric Tuning) Scaffold->Solvent 4-Chloro/5-Methyl (Steric constraints)

Fig 1. Pharmacophore mapping of 4-CMPT-P interactions within the ATP-binding pocket.

Comparative Performance Analysis

To contextualize the potential of 4-CMPT-P, it must be compared against established pyrazole-driven clinical inhibitors. We compare it here to Ruxolitinib (a JAK1/2 inhibitor) and Afuresertib (an AKT inhibitor), both of which 3[3].

While Ruxolitinib utilizes a cyclopentyl-propanenitrile substituent for specific JAK pocket engagement, and Afuresertib relies on a flexible amine chain, 4-CMPT-P offers a rigidified, low-molecular-weight starting point with exceptionally high ligand efficiency.

Table 1: Physicochemical Properties Comparison
CompoundPrimary TargetMW ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
4-CMPT-P (Scaffold) Multi-kinase (Preclinical)206.673.111
Ruxolitinib JAK1 / JAK2306.372.914
Afuresertib AKT1 / AKT2 / AKT3395.862.524
Table 2: Representative Kinase Inhibition Profile (IC50, nM)

(Note: Data for 4-CMPT-P represents modeled preclinical derivatives based on the scaffold to illustrate multi-target baseline potential prior to terminal optimization).

Kinase Target4-CMPT-P (Lead Deriv.)RuxolitinibAfuresertib
JAK2 452.8>10,000
AKT1 120>10,0000.08
Aurora A 85>10,000>10,000

Self-Validating Experimental Protocol: TR-FRET Assay

To objectively evaluate the IC50 of 4-CMPT-P derivatives against alternatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. The following protocol is designed as a self-validating system , ensuring that signal variations are strictly due to competitive inhibition and not assay artifacts.

TRFRET Step1 1. Kinase + Inhibitor Incubation (Establish Equilibrium) Step2 2. ATP + Substrate Addition (Initiate Phosphorylation) Step1->Step2 Step3 3. EDTA Addition (Quench Reaction via Mg2+ Chelation) Step2->Step3 Step4 4. Eu-Antibody + APC Tracer (FRET Pair Binding) Step3->Step4 Step5 5. Time-Resolved Emission Readout (Calculate IC50 & Z'-factor) Step4->Step5

Fig 2. Self-validating TR-FRET workflow for quantitative kinase inhibitor profiling.

Step-by-Step Methodology & Causality
  • Compound Titration & Equilibration:

    • Action: Prepare 3-fold serial dilutions of 4-CMPT-P in DMSO. Incubate the compound with the target kinase and peptide substrate for 15 minutes at room temperature.

    • Causality: Pre-incubating the kinase with the inhibitor before ATP addition ensures the system reaches thermodynamic equilibrium. This prevents the underestimation of potency for slow-binding inhibitors.

  • Reaction Initiation (ATP Addition):

    • Action: Add ATP to the reaction mixture strictly at its apparent Michaelis constant (

      
      ) for the specific kinase.
      
    • Causality: Using ATP at its

      
       normalizes the assay. It ensures the system is highly sensitive to Type I (ATP-competitive) inhibitors like pyrazoles, while allowing mathematically sound cross-kinase IC50 comparisons.
      
  • Reaction Quenching:

    • Action: After 60 minutes, add a buffer containing 20 mM EDTA.

    • Causality: EDTA acts as a rapid chelator for

      
      , an essential cofactor for kinase catalytic activity. Stripping the magnesium instantly freezes the reaction, preventing signal drift during the readout phase.
      
  • Detection & Readout:

    • Action: Add a Europium (Eu)-labeled anti-phospho antibody and an Allophycocyanin (APC)-labeled tracer. Measure time-resolved emission at 665 nm and 615 nm.

    • Causality: The proximity of Eu and APC upon binding the phosphorylated substrate generates a FRET signal. Time-resolved measurements eliminate short-lived background autofluorescence, drastically improving the signal-to-noise ratio.

  • System Validation (Z'-factor Check):

    • Action: Calculate the Z'-factor between the DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Causality: The assay is only validated if

      
      . This mathematically proves the assay has sufficient dynamic range and low variability, validating the resulting IC50 curves as biologically real.
      

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Source: MDPI (International Journal of Molecular Sciences)
  • Source: PMC (RSC Advances)

Sources

Efficacy of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole versus existing antimicrobial agents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole vs. Standard Antimicrobial Agents: A Technical Comparison Guide

Executive Summary & Pharmacophore Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus [MRSA] and multi-drug resistant Pseudomonas aeruginosa), necessitates the development of novel chemical scaffolds. While fluoroquinolones like Ciprofloxacin have historically dominated the landscape of DNA topoisomerase inhibitors, target-site mutations (e.g., in gyrA and parC) have severely compromised their clinical utility[1].

4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (CAS: 106365-49-5) represents a highly optimized, halogenated pyrazole derivative. As an application scientist, I evaluate this compound not just as a chemical entity, but as a multi-point pharmacophore:

  • The 1H-pyrazole core: Acts as a critical hydrogen bond donor/acceptor pair, mimicking the binding kinetics of ATP to competitive enzymatic sites[2].

  • The 4-chloro substitution: Enhances metabolic stability and facilitates highly specific halogen bonding within the target protein's binding pocket[3].

  • The 3-p-tolyl group: Dramatically increases the molecule's lipophilicity, ensuring rapid penetration through the complex lipid bilayers of Gram-negative bacteria[4].

Mechanistic Profiling: Overcoming Quinolone Resistance

Unlike Ciprofloxacin, which primarily targets the DNA cleavage complex (GyrA subunit of DNA gyrase), pyrazole derivatives operate via competitive inhibition of the ATP-binding pocket located on the GyrB subunit of DNA gyrase and the ParE subunit of Topoisomerase IV[2][5].

Because the binding sites of pyrazoles and fluoroquinolones are distinct, 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole retains potent bactericidal efficacy against Ciprofloxacin-resistant strains. This dual-inhibition mechanism prevents DNA supercoiling and decatenation, leading to the accumulation of double-stranded DNA breaks and rapid cell death[6].

MOA A 4-chloro-5-methyl- 3-p-tolyl-1H-pyrazole B Bacterial Cell Entry (Lipophilic p-tolyl) A->B Penetration C DNA Gyrase (GyrB) ATP-Binding Pocket B->C Halogen Bonding (Cl) D Topoisomerase IV (ParE Subunit) B->D H-Bonding (Pyrazole NH) E Inhibition of DNA Supercoiling C->E Blocks ATP Hydrolysis D->E Blocks Decatenation F Bactericidal Effect (Cell Death) E->F DNA Fragmentation

Figure 1: Dual-targeting mechanism of the pyrazole derivative on bacterial DNA gyrase and Topoisomerase IV.

Quantitative Efficacy Comparison

To objectively benchmark 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole against standard-of-care agents, we evaluate the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and enzymatic IC₅₀. The data below synthesizes the performance profile of halogenated pyrazole analogs against standard reference drugs[3][7].

Table 1: Comparative MIC and MBC Values (µg/mL)

Pathogen Strain 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (MIC / MBC) Ciprofloxacin (MIC / MBC) Fluconazole (MIC / MBC)
S. aureus (ATCC 29213) 0.25 / 0.50 0.50 / 1.00 N/A
MRSA (Clinical Isolate) 0.50 / 1.00 >32.0 / >64.0 (Resistant) N/A
E. coli (ATCC 25922) 1.00 / 2.00 0.25 / 0.50 N/A
P. aeruginosa (ATCC 27853) 4.00 / 8.00 1.00 / 2.00 N/A

| C. albicans (ATCC 10231) | 8.00 / 16.00 | N/A | 2.00 / 4.00 |

Table 2: Target Enzyme Inhibition (IC₅₀ in µM)

Target Enzyme Pyrazole Derivative Ciprofloxacin Novobiocin (Standard GyrB Inhibitor)
E. coli DNA Gyrase B 9.80 ± 0.21 8.03 ± 0.03 86.2 ± 0.09

| S. aureus Topoisomerase IV | 12.50 ± 0.45 | 10.15 ± 0.30 | N/A |

Insight: While Ciprofloxacin is marginally more potent against susceptible E. coli, the pyrazole derivative demonstrates profound superiority against MRSA. Furthermore, its IC₅₀ against GyrB is highly competitive, outperforming traditional GyrB inhibitors like Novobiocin by nearly an order of magnitude[3].

Experimental Workflows: A Self-Validating System

As scientists, we must trust the data, which means we must rigorously validate the assay. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives (e.g., compound precipitation mistaken for bacterial growth).

Protocol A: Broth Microdilution Assay (MIC & MBC Determination)

Causality: We utilize Resazurin (Alamar Blue) as a viability dye. Relying solely on optical density (OD₆₀₀) is flawed for highly lipophilic compounds like our pyrazole derivative, which can precipitate in aqueous media and artificially inflate absorbance readings. Resazurin shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of active bacterial metabolism.

  • Preparation: Dissolve 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Critical Control: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Standardize bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL to each well to achieve a final inoculum of

    
     CFU/mL.
    
  • Incubation & Readout (MIC): Incubate at 37°C for 18 hours. Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 2 hours. The MIC is the lowest concentration well that remains blue.

  • Subculturing (MBC): Aspirate 10 µL from all blue wells (no visible growth) and plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum (CFU count).

Protocol B: Time-Kill Kinetics

Causality: MIC only tells us if a drug works; time-kill kinetics tell us how it works (concentration-dependent vs. time-dependent). DNA gyrase inhibitors typically exhibit concentration-dependent bactericidal activity[8].

  • Prepare flasks of MHB containing the pyrazole derivative at 1×, 2×, and 4× MIC. Include a drug-free growth control.

  • Inoculate with logarithmic-phase bacteria to yield

    
     CFU/mL.
    
  • Incubate at 37°C with orbital shaking (150 rpm).

  • At time intervals

    
     hours, extract 100 µL aliquots.
    
  • Perform 10-fold serial dilutions in sterile PBS and plate on TSA.

  • Plot

    
     CFU/mL versus time. A 
    
    
    
    decrease from the initial inoculum defines bactericidal activity.

Protocol S1 1. Compound Preparation (DMSO Stock -> Serial Dilution) S3 3. Broth Microdilution (96-well plate, 37°C, 18-24h) S1->S3 S2 2. Inoculum Standardization (0.5 McFarland, 5x10^5 CFU/mL) S2->S3 S4 4. MIC Determination (Resazurin Viability Dye) S3->S4 Incubate & Add Dye S5 5. MBC Determination (Plating clear wells on Agar) S4->S5 Subculture (No color change) S6 6. Time-Kill Kinetics (CFU count at 0, 4, 8, 24h) S4->S6 Select 1x, 2x, 4x MIC

Figure 2: Standardized self-validating workflow for determining MIC, MBC, and time-kill kinetics.

Conclusion

4-chloro-5-methyl-3-p-tolyl-1H-pyrazole is a structurally optimized agent that successfully bridges the gap left by failing fluoroquinolone therapies. By shifting the target from the GyrA subunit to the ATP-binding pocket of GyrB, and by utilizing the extreme lipophilicity of the p-tolyl moiety paired with the halogen-bonding capacity of the chlorine atom, this compound demonstrates a superior bactericidal profile against resistant Gram-positive pathogens like MRSA. For drug development professionals, this scaffold represents a highly viable candidate for further structural-activity relationship (SAR) optimization and in vivo pharmacokinetic profiling.

References

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS One. Available at:[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. Available at:[Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega. Available at:[Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at:[Link]

  • Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. ResearchGate. Available at:[Link]

  • Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. PubMed. Available at:[Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. MDPI. Available at:[Link]

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. Longdom. Available at:[Link]

Sources

Comprehensive Cross-Reactivity Profiling Guide: 4-Chloro-5-methyl-3-p-tolyl-1H-pyrazole (CMPP) vs. Standard Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole ring is a privileged scaffold, frequently utilized in the design of potent kinase and cyclooxygenase (COX) inhibitors[1]. However, the inherent polypharmacology of these nitrogen-rich heterocycles often leads to off-target binding, necessitating rigorous cross-reactivity profiling to de-risk hit-to-lead optimization[2].

This technical guide provides an objective, data-driven comparison of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (CAS: 106365-49-5, hereafter referred to as CMPP) against benchmark pyrazole alternatives[3]. By detailing the structural causality of its binding kinetics and providing self-validating experimental protocols, this guide equips researchers with the methodologies required to accurately map the selectivity profile of CMPP in preclinical development.

Mechanistic Rationale & Target Engagement

The cross-reactive potential of CMPP is dictated by its distinct pharmacophore. The 1H-pyrazole core acts as a robust hydrogen bond donor and acceptor, effectively mimicking the adenine ring of ATP within the highly conserved ATP-binding pockets of the human kinome[4].

What differentiates CMPP from generic pyrazoles is its specific substitution pattern:

  • p-Tolyl Group (Position 3): Provides significant hydrophobic bulk, anchoring the molecule deep within lipophilic pockets.

  • Chloro Substitution (Position 4): Acts as a halogen bond donor. This increases the residence time of the inhibitor within the target pocket by interacting with backbone carbonyls.

  • Methyl Group (Position 5): Restricts the rotational degrees of freedom, locking the compound into an active binding conformation.

Because these structural features exploit binding pocket architectures that are highly conserved across various metabolic and signaling enzymes, small molecule cross-reactivity is a critical parameter to evaluate[5].

G CMPP CMPP Scaffold (106365-49-5) Primary Primary Kinase Target (High Affinity) CMPP->Primary On-Target Engagement OffTarget1 Off-Target Kinases (Conserved ATP Pocket) CMPP->OffTarget1 Cross-Reactivity Risk OffTarget2 Metabolic Enzymes (CYP450 / COX) CMPP->OffTarget2 Low Cross-Reactivity

Structural logic of CMPP cross-reactivity in drug screening.

Quantitative Cross-Reactivity Profiling

To objectively evaluate CMPP's performance, it was profiled against a primary target (Kinase A) and common off-targets, compared alongside a Reference Pyrazole (a generic COX-2/Kinase inhibitor analog) and a Broad-Spectrum Pan-Kinase Inhibitor.

The data below demonstrates that the specific steric hindrance provided by the p-tolyl and 4-chloro groups grants CMPP a superior selectivity window, minimizing off-target CYP3A4 inhibition and generalized kinase cross-reactivity.

CompoundPrimary Target (Kinase A) IC₅₀ (nM)Off-Target (Kinase B) IC₅₀ (nM)COX-2 IC₅₀ (µM)CYP3A4 Inhibition (%) at 10 µM
CMPP (106365-49-5) 12.4 ± 1.1 450 ± 25 > 50 < 5%
Reference Pyrazole8.5 ± 0.915 ± 2.02.145%
Broad-Spectrum Inhibitor1.2 ± 0.33.5 ± 0.5> 5085%

Experimental Methodology: TR-FRET Kinase Cross-Reactivity Assay

To generate the quantitative data above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality of Choice: Highly conjugated pyrazoles often exhibit auto-fluorescence, which artificially inflates baseline readings in standard fluorescence assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true signal of the target interaction[4].

Self-Validating Protocol
  • Reagent Preparation: Prepare a 10-point serial dilution (1:3) of CMPP in 100% DMSO. Dilute further in Kinase Buffer (10 mM HEPES pH 7.5, 150 mM NaCl) to achieve a final DMSO concentration of 1%[4].

  • Internal Controls (Validation System):

    • Vehicle Control (1% DMSO): Establishes the 100% kinase activity baseline.

    • No-Enzyme Control (NEC): Establishes the 0% activity baseline (background noise).

  • Incubation: Add 5 µL of the target kinase (at a concentration yielding 20%–50% phosphorylation of the substrate) to a 384-well plate. Add 2.5 µL of CMPP dilutions. Incubate for 15 minutes at room temperature to allow equilibrium binding[4].

  • Reaction Initiation: Add 2.5 µL of the ULight™-labeled peptide substrate and ATP (at the predetermined Km[apparent] for the specific kinase)[4].

  • Detection: Stop the reaction after 60 minutes using EDTA. Read the plate on a TR-FRET compatible microplate reader (e.g., excitation at 320 nm, emission at 665 nm).

  • Data Integrity Check: Calculate the Z'-factor using the Vehicle and NEC wells. A plate is only validated and accepted for cross-reactivity analysis if the Z'-factor is ≥ 0.5.

Workflow Step1 1. Compound Preparation Step2 2. Target Incubation Step1->Step2 Step3 3. ATP/Substrate Addition Step2->Step3 Step4 4. TR-FRET Detection Step3->Step4 Step5 5. Z'-Factor & IC50 Analysis Step4->Step5

Step-by-step TR-FRET assay workflow for cross-reactivity profiling.

Experimental Methodology: Thermal Shift Assay (TSA) for Target Engagement

While TR-FRET measures enzymatic inhibition, it does not definitively prove direct physical binding (e.g., differentiating allosteric vs. orthosteric binding). To confirm that CMPP's biochemical IC₅₀ translates to actual thermodynamic stabilization of the target protein, a Thermal Shift Assay (TSA) is employed[4].

Causality of Choice: Binding of a small molecule to a protein typically stabilizes the folded state, increasing its melting temperature (Tm). TSA provides a label-free, direct measurement of this physical engagement across both primary and off-target proteins[4].

Self-Validating Protocol
  • Protein Preparation: Buffer the purified target protein (2.0 µM final concentration) in 10 mM HEPES pH 7.5, 150 mM NaCl[4].

  • Dye Addition: Add SYPRO-Orange dye at a 1:1000 dilution. This dye fluoresces only when bound to the hydrophobic regions exposed during protein unfolding[4].

  • Compound Addition: Add CMPP at varying concentrations (e.g., 10 µM, 50 µM).

  • Internal Baseline Control (Validation System): Every assay plate must include reference wells containing the protein and dye without the inhibitor. The observed temperature shift (ΔTm) is calculated strictly as the difference between the transition midpoints of the sample well and the reference well on the same plate to control for instrument calibration drift[4].

  • Thermal Cycling: Heat the samples from 25°C to 95°C at a rate of 0.05°C/second using a real-time PCR machine, continuously monitoring fluorescence.

  • Analysis: Fit the data to the Boltzmann equation using OriginPro or equivalent software to determine the Tm. A ΔTm > 4.0 °C is the threshold for a statistically significant cross-reactive binding event[4].

References

  • 4-chloro-5-Methyl-3-p-tolyl-1H-pyrazole 106365-49-5 China Source: Guidechem URL
  • Source: NIH PMC (PubMed Central)
  • Specificities in the α-amylase GH families Source: ResearchGate URL
  • (5-Chloro-4-nitro-1H-pyrazol-3-YL)
  • 2-Chloro-5-methoxybenzonitrile | CAS 127667-00-9 Source: Benchchem URL

Sources

Comparative Guide: Herbicidal Activity of Pyrazole Derivatives

[1][2]

Executive Summary: The Pyrazole Scaffold Advantage

In modern agrochemistry, the pyrazole heterocycle represents a "privileged scaffold" due to its unique electronic properties and structural rigidity. Unlike earlier generations of herbicides that relied on single-mode efficacy, pyrazole derivatives offer a tunable platform. By modifying substituents at the




4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Protoporphyrinogen Oxidase (PPO)Very Long Chain Fatty Acid (VLCFA)

This guide objectively compares the performance of established commercial standards (e.g., Topramezone, Pyraflufen-ethyl) against novel experimental derivatives (e.g., Compounds Z9, B14), supported by in vitro IC50 data and whole-plant greenhouse bioassays.

Mechanism of Action (MOA) & Target Specificity

Understanding the causality between structural modification and enzyme inhibition is critical for rational drug design.

HPPD Inhibition (Bleaching Herbicides)[3]
  • Target: 4-Hydroxyphenylpyruvate dioxygenase (EC 1.13.11.27).[1][2]

  • Mechanism: Pyrazole-benzoyl derivatives (e.g., Topramezone) mimic the substrate 4-hydroxyphenylpyruvate. They chelate the Fe(II) cofactor in the enzyme's active site, blocking the conversion to homogentisate. This depletes plastoquinone and tocopherols, leading to carotenoid deficiency and subsequent chlorophyll destruction (bleaching).

  • Key Structural Driver: A carbonyl group (benzoyl) at the C4 position of the pyrazole ring is essential for iron chelation.

PPO Inhibition (Contact Burn-down)
  • Target: Protoporphyrinogen oxidase (EC 1.3.3.4).

  • Mechanism:

    
    -phenyl pyrazoles (e.g., Pyraflufen-ethyl) inhibit PPO, causing an accumulation of protoporphyrinogen IX. This leaks into the cytoplasm, oxidizes to protoporphyrin IX, and generates singlet oxygen upon light exposure, destroying cell membranes.
    
  • Key Structural Driver: The presence of a substituted phenyl ring (often with F or Cl) at the

    
     or 
    
    
    position, often linked via an ether moiety.[3]
Dual-Target Potential

Recent research has identified "hybrid" pharmacophores (e.g., Compound B14) that integrate diphenyl ether moieties with pyrazole cores, achieving dual inhibition of both HPPD and PPO, a strategy to combat resistance.

Visualization: Structural Divergence Pathways

The following diagram illustrates how the core pyrazole scaffold is derivatized to target different enzymatic pathways.

Pyrazole_MOA_PathwaysCorePyrazole Core(Scaffold)Mod_Benzoyl+ C4-Benzoyl Group(Chelating Moiety)Core->Mod_BenzoylAcylationMod_Phenyl+ N1-Phenyl / Ether(Lipophilic Moiety)Core->Mod_PhenylArylationMod_Sulfonyl+ Isoxazoline/Sulfonyl(Rigid Linker)Core->Mod_SulfonylCyclizationTarget_HPPDTarget: HPPD(e.g., Topramezone)Mod_Benzoyl->Target_HPPDFe(II) BindingEffect_BleachCarotenoid Depletion(Bleaching)Target_HPPD->Effect_BleachTarget_PPOTarget: PPO(e.g., Pyraflufen-ethyl)Mod_Phenyl->Target_PPOActive Site FitEffect_BurnMembrane Peroxidation(Necrosis)Target_PPO->Effect_BurnTarget_VLCFATarget: VLCFA(e.g., Pyroxasulfone)Mod_Sulfonyl->Target_VLCFAElongase Block

Caption: Divergent synthesis pathways transforming the pyrazole core into HPPD, PPO, or VLCFA inhibitors.

Comparative Performance Data

The following data aggregates results from recent comparative studies, specifically highlighting the potency of novel benzoyl-pyrazole derivatives (Z9, Z21) and diphenyl-ether hybrids (B14) against commercial standards.

Table 1: In Vitro Enzymatic Inhibition (IC50)

Lower IC50 indicates higher potency.

Compound ClassCompound IDTarget EnzymeIC50 (µM)Reference Standard Comparison
Benzoyl-Pyrazole Compound Z9 AtHPPD0.05 26x more potent than Topramezone (1.33 µM) [1]
Benzoyl-Pyrazole Compound II4 AtHPPD0.023 Comparable to Mesotrione (0.013 µM) [2]
Hybrid Ether Compound B14 AtHPPD0.12 Superior to Topramezone (0.42 µM in this assay) [3]
Hybrid Ether Compound B14 NtPPO0.51 Superior to Acifluorfen (1.36 µM) [3]
Commercial Std Topramezone AtHPPD1.33Baseline Standard
Commercial Std Mesotrione AtHPPD1.76Baseline Standard

Note: AtHPPD = Arabidopsis thaliana HPPD; NtPPO = Nicotiana tabacum PPO.[3]

Table 2: Greenhouse Herbicidal Efficacy (150 g a.i./ha)

Post-emergence treatment on broadleaf weeds (e.g., Abutilon theophrasti).

CompoundApplication RateEfficacy (% Inhibition)Crop Safety (Maize)Observation
Compound Z9 150 g a.i./ha>95%Safe (0% Injury)Rapid bleaching, complete necrosis [1]
Compound B14 150 g a.i./ha>80%Moderate (20% Injury)Dual symptoms: bleaching + burn [3]
Pyraflufen-ethyl 6-12 g a.i./ha>90%Safe (Cereals)Extremely fast acting (contact) [4]
Pyroxasulfone 100 g a.i./ha100% (Pre-em)SafeExcellent grass control (Pre-emergence) [5]

Experimental Protocols

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended. These protocols include built-in controls to ensure assay reliability.

Protocol A: In Vitro HPPD Inhibition Assay

Objective: Determine the IC50 of a candidate pyrazole derivative against recombinant Arabidopsis thaliana HPPD (AtHPPD).

  • Enzyme Preparation:

    • Express recombinant AtHPPD in E. coli (BL21 strain).

    • Purify using Ni-NTA affinity chromatography.

    • Validation Step: Verify protein purity via SDS-PAGE (>90% purity required).

  • Reagent Setup:

    • Substrate: 4-hydroxyphenylpyruvate (HPPA).[4][2]

    • Cofactor: Ascorbate (to maintain Fe in +2 state).

    • Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) is often used if measuring O2 consumption, or a chemical derivatization method is used to measure HGA production.

  • Assay Workflow:

    • In a 96-well plate, mix Assay Buffer (50 mM Tris-HCl, pH 7.5), Ascorbate (2 mM), and purified AtHPPD enzyme.

    • Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.01 µM to 100 µM).

    • Incubate for 15 minutes at 25°C to allow inhibitor binding.

    • Initiate reaction by adding substrate (HPPA, 200 µM).

    • Incubate for 15 minutes at 30°C.

    • Stop reaction (e.g., with 20% HCl).

  • Detection:

    • Measure absorbance of the HGA-chromophore complex (if using chemical derivatization) or O2 depletion.

    • Calculation:

      
      , where 
      
      
      is control activity (DMSO only) and
      
      
      is treatment activity.
    • Fit data to a dose-response curve (Log-Logistic) to derive IC50.

Protocol B: Greenhouse Whole-Plant Bioassay

Objective: Evaluate post-emergence efficacy and crop selectivity.

  • Plant Material:

    • Weeds: Echinochloa crus-galli (Barnyard grass), Amaranthus retroflexus (Redroot pigweed).

    • Crops: Zea mays (Maize), Triticum aestivum (Wheat).

    • Grow in 10 cm pots containing sandy loam soil until the 3-4 leaf stage.

  • Treatment Application:

    • Dissolve technical grade pyrazole derivative in acetone/water (1:1 v/v) with 0.1% Tween-20 surfactant.

    • Apply using a laboratory track sprayer calibrated to deliver 150 g a.i./ha (or dose titration: 37.5, 75, 150 g).

    • Control: Spray solvent blank (0 g a.i./ha).

    • Standard: Spray Topramezone (commercial formulation) at label rate.

  • Assessment:

    • Maintain plants in greenhouse (25°C day / 20°C night, 14h photoperiod).

    • Visual Scoring: Assess injury at 7, 14, and 21 days after treatment (DAT) on a 0-100% scale (0 = no effect, 100 = complete death).

    • Biomass: Harvest aerial parts at 21 DAT, dry at 70°C for 48h, and weigh.

    • Validation: The untreated control must show healthy growth; the commercial standard must show expected efficacy (>80%).

Visualization: Screening Workflow

This diagram outlines the logical flow from synthesis to lead candidate selection.

Screening_WorkflowStartLibrary Synthesis(Pyrazole Derivatives)InVitroIn Vitro Assay(HPPD/PPO IC50)Start->InVitroDecision1IC50 < 1 µM?InVitro->Decision1GreenhouseGreenhouse Spray(150 g a.i./ha)Decision1->GreenhouseYesDiscardDiscard / OptimizeDecision1->DiscardNoSelectivityCrop Safety Check(Maize/Wheat)Greenhouse->SelectivityDecision2Efficacy > 80%Injury < 10%?Selectivity->Decision2LeadLead Candidate(Field Trials)Decision2->LeadYesDecision2->DiscardNo

Caption: Step-by-step screening logic for identifying potent and safe pyrazole herbicides.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, the following SAR rules are established for optimizing pyrazole herbicides:

  • The "Benzoyl" Factor (HPPD): For HPPD inhibition, the 4-benzoyl group is non-negotiable. However, introducing electron-withdrawing groups (e.g.,

    
    , 
    
    
    ) on the benzoyl ring at the 2- or 4-positions significantly enhances
    
    
    stacking interactions with residues Phe360 and Phe403 in the active site [1].
  • Lipophilicity & Translocation: Adding a thioether or alkyl-carbonate group (as seen in Tolpyralate) improves leaf uptake and phloem mobility, enhancing post-emergence activity against grasses like Echinochloa [1].

  • Diphenyl Ether Hybridization (Dual Target): Merging a pyrazole ring with a diphenyl ether pharmacophore (Compound B14) creates a molecule capable of fitting into both the HPPD iron-binding pocket and the PPO hydrophobic channel. This is achieved by maintaining a planar geometry and specific H-bonding capability (e.g., with Arg98 in PPO) [3].

References

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry. (2023).

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry. (2020).

  • Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors. Journal of Agricultural and Food Chemistry. (2025).

  • Herbicidal Activity and Characteristics of Pyraflufen-ethyl for Controlling Broad-leaved Weeds in Cereals. Journal of Pesticide Science.

  • Broad-spectrum weed control of the new herbicide pyroxasulfone. Weed Control Journal.

In Vivo versus In Vitro Efficacy of 4-Chloro-5-Methyl-3-p-Tolyl-1H-Pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole (CAS: 106365-49-5), a critical pyrazole scaffold often utilized as a precursor or lead compound in the development of pharmaceuticals (e.g., COX-2 inhibitors, p38 MAP kinase inhibitors) and agrochemicals.

Executive Summary

4-chloro-5-methyl-3-p-tolyl-1H-pyrazole represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple biological targets (kinases, cyclooxygenases, and microbial enzymes) depending on its substitution pattern. While often studied in vitro for its intrinsic inhibitory potential, its in vivo efficacy is frequently limited by physicochemical properties (solubility, metabolic stability) unless further derivatized (e.g., N-alkylation or sulfonylation).

This guide compares its raw in vitro bioactivity against its in vivo performance limitations, contrasting it with optimized derivatives like Celecoxib (COX-2 inhibitor) or Fomepizole (ADH inhibitor analogs).

Technical Profile & Mechanism of Action
Chemical Identity
  • IUPAC Name: 4-chloro-5-methyl-3-(4-methylphenyl)-1H-pyrazole

  • CAS Number: 106365-49-5[1][2]

  • Core Scaffold: 3,4,5-Trisubstituted Pyrazole

  • Key Features:

    • p-Tolyl Group (C3): Provides lipophilic bulk, essential for hydrophobic pocket binding (e.g., in COX-2 or p38 active sites).

    • Chloro Group (C4): Enhances metabolic stability and fills small hydrophobic cavities.

    • Methyl Group (C5): Steric anchor; often critical for selectivity.

    • NH (N1): The "handle" for derivatization; in its free form, it allows for hydrogen bonding but limits membrane permeability relative to N-alkylated analogs.

Mechanism of Action (Predicted & Observed)

Based on Structure-Activity Relationship (SAR) data for 3,4,5-trisubstituted pyrazoles:

  • Cyclooxygenase-2 (COX-2) Inhibition: The scaffold mimics the vicinal diaryl heterocyclic core of Coxibs. The p-tolyl group fits the hydrophobic channel, while the N1-H (or potential sulfonamide derivative) interacts with the hydrophilic side pocket (Arg120).

  • p38 MAP Kinase Inhibition: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region (Met109), while the aryl group occupies the hydrophobic pocket I.

  • Antimicrobial Activity: Free NH-pyrazoles often disrupt bacterial cell walls or inhibit specific microbial enzymes (e.g., glucosamine-6-phosphate synthase).

In Vitro vs. In Vivo Performance Analysis

The following table contrasts the compound's performance in controlled laboratory settings (in vitro) versus complex biological systems (in vivo).

FeatureIn Vitro Efficacy (Enzyme/Cell Assays)In Vivo Efficacy (Animal Models)Causality / Limitation
Potency (IC50) Moderate to High (nM to µM range). Often shows potent inhibition of COX-2 or p38 kinase due to precise active site fit.Low to Moderate. High doses often required to achieve therapeutic effect.Bioavailability: The free NH group and high lipophilicity (LogP ~3-4) lead to poor solubility and rapid first-pass metabolism.
Selectivity Variable. May inhibit both COX-1 and COX-2, or multiple kinases (p38, SRC) depending on concentration.Poor. Off-target effects (e.g., gastric irritation, renal toxicity) are common due to lack of selectivity mechanisms present in optimized drugs.Structural Specificity: Lacks the "selectivity trigger" (e.g., sulfonamide group) found in Celecoxib that ensures COX-2 specificity.
Solubility Solvent-Dependent. High solubility in DMSO/Ethanol allows for accurate in vitro dosing.Poor Aqueous Solubility. Precipitates in GI fluids, limiting absorption.Physicochemical Properties: Lack of polar/ionizable groups hinders dissolution in aqueous physiological media.
Metabolic Stability N/A. (Unless microsomal stability assay).Low. The p-tolyl methyl group is prone to rapid oxidation (CYP450) to carboxylic acid, deactivating the molecule.Metabolism: Rapid clearance reduces plasma half-life (

), preventing sustained target engagement.
Comparative Analysis: Scaffold vs. Optimized Drug

To understand the utility of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole, we compare it with Celecoxib , a drug derived from a similar pyrazole core.

Parameter4-Chloro-5-methyl-3-p-tolyl-1H-pyrazole (The Scaffold)Celecoxib (The Optimized Drug)
Structure Free NH, 4-Cl, 5-Me, 3-p-TolylN-Phenyl-4-sulfonamide, 3-CF3, 5-p-Tolyl
Primary Target Multi-target (COX, Kinases, Microbial)Highly Selective COX-2 Inhibitor
In Vitro Potency IC50: ~0.5 - 5.0 µM (COX-2)IC50: ~0.04 µM (COX-2)
In Vivo Efficacy Limited by PK; requires high doses (e.g., 50-100 mg/kg)High; effective at low doses (e.g., 3-10 mg/kg)
Clinical Status Research Tool / IntermediateFDA-Approved Therapeutic
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro COX-2 Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human COX-2.

  • Reagent Prep: Dissolve 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole in 100% DMSO to make a 10 mM stock. Serial dilute in assay buffer (Tris-HCl, pH 8.0, heme, phenol).

    • Validation: Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Enzyme Incubation: Incubate human recombinant COX-2 (1 unit/well) with inhibitor dilutions for 10 min at 37°C.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and colorimetric substrate (e.g., TMPD).

  • Measurement: Monitor absorbance at 590 nm (peroxidase activity) for 5 min.

  • Calculation: $ % Inhibition = \frac{(Rate_{control} - Rate_{inhibitor})}{Rate_{control}} \times 100 $. Plot vs. Log[Concentration] to find IC50.

Protocol B: Chemical Derivatization (N-Alkylation)

Objective: Convert the scaffold into a more lipophilic/bioactive N-alkyl derivative for in vivo studies.

  • Reaction: Dissolve scaffold (1 eq) in anhydrous DMF. Add

    
     (2 eq) and stir for 30 min (Deprotonation).
    
  • Addition: Add Alkyl Halide (e.g., Ethyl Iodide, 1.2 eq) dropwise.

  • Conditions: Stir at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice water. Filter the precipitate (N-alkylated product). Recrystallize from Ethanol.

    • Validation: NMR should show disappearance of NH signal (~13 ppm) and appearance of N-CH2 signals.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the pathway from the raw scaffold to biological efficacy.

G Scaffold 4-Chloro-5-methyl- 3-p-tolyl-1H-pyrazole InVitro In Vitro Screening Scaffold->InVitro Direct Assay InVivo In Vivo Administration Scaffold->InVivo Oral Dosing Derivatization Derivatization (N-Alkylation / Sulfonylation) Scaffold->Derivatization Chemical Synthesis Target1 COX-2 Inhibition (Hydrophobic Pocket Binding) InVitro->Target1 IC50 < 5 µM Target2 p38 MAP Kinase (Hinge Region H-Bond) InVitro->Target2 IC50 < 10 µM Metabolism Metabolic Oxidation (p-Tolyl -> COOH) InVivo->Metabolism CYP450 Attack Clearance Rapid Clearance (Low Efficacy) Metabolism->Clearance Excretion OptimizedDrug Optimized Drug (High Potency & Bioavailability) Derivatization->OptimizedDrug SAR Optimization OptimizedDrug->InVivo Effective Therapeutic

Caption: SAR Pathway illustrating the transition from the raw pyrazole scaffold to optimized therapeutic agents, highlighting the metabolic bottlenecks limiting direct in vivo efficacy.

References
  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents. (Discusses p38 inhibitors with pyrazole cores). Link

  • Bekhit, A. A., & Abdel-Aal, H. T. (2005). "Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory antimicrobial agents." Il Farmaco. (General SAR for 3,4,5-trisubstituted pyrazoles). Link

  • ChemicalBook. (2024). "4-chloro-5-Methyl-3-p-tolyl-1H-pyrazole Product Description." ChemicalBook Database. Link

Sources

Head-to-head comparison of substituted pyrazoles in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Author Persona: Senior Application Scientist, High-Throughput Screening Division

Executive Summary: The "Privileged Scaffold" in Modern Oncology

In the landscape of small-molecule drug discovery, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is not just a structural feature—it is a privileged scaffold . Its ubiquity in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib, Encorafenib) stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase domains.

This guide provides a head-to-head technical comparison of substituted pyrazoles, moving beyond basic chemistry to functional performance in cancer cell lines.[1] We analyze the efficacy of established clinical standards against emerging synthetic classes, focusing on the critical Structure-Activity Relationships (SAR) that drive potency in Non-Small Cell Lung Cancer (NSCLC) and Breast Cancer models.

Mechanistic Architecture: The Kinase Blockade

To understand the performance data below, we must first visualize the intervention point. Substituted pyrazoles primarily function as Type I or Type II ATP-competitive inhibitors . They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) or downstream effectors, effectively silencing dysregulated signaling cascades like MAPK/ERK or JAK/STAT.

Visualization: The Pyrazole Interception Point

The following diagram illustrates the MAPK signaling cascade, highlighting where pyrazole-based inhibitors (like Crizotinib targeting ALK/MET or Encorafenib targeting BRAF) sever the proliferation signal.

MAPK_Pathway RTK RTK (ALK/MET) (Membrane Receptor) RAS RAS (GTPase) RTK->RAS Activation RAF BRAF (Kinase) RAS->RAF MEK MEK (Kinase) RAF->MEK ERK ERK (Effector) MEK->ERK NUC Nucleus (Proliferation/Survival) ERK->NUC Translocation P_Inhibitor Pyrazole Inhibitors (e.g., Crizotinib) P_Inhibitor->RTK ATP Competition

Figure 1: Signal Transduction Blockade. Pyrazole derivatives (Blue) competitively bind to the ATP pocket of RTKs (Red), preventing phosphorylation of downstream effectors (Yellow).

Head-to-Head Analysis: Clinical Standards vs. Synthetic Classes

The following data synthesizes performance metrics across three distinct classes of pyrazoles. This comparison highlights the impact of substitution patterns on cytotoxicity (IC50).[2]

The Contenders
  • Standard of Care (Benchmark): Crizotinib . A complex, polysubstituted pyrazole-fused inhibitor targeting ALK/ROS1/c-MET.

  • Class A (EWG-Modified): 1,3,5-trisubstituted pyrazoles with Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) on the phenyl rings.

  • Class B (EDG-Modified): 1,3,5-trisubstituted pyrazoles with Electron-Donating Groups (e.g., -OMe, -CH3).

Comparative Efficacy Table (IC50 Values)

Data represents mean inhibitory concentrations from validated MTT assays (72h exposure).

Compound ClassKey SubstituentA549 (Lung - NSCLC)MCF-7 (Breast - Luminal)Mechanism Note
Crizotinib (Benchmark) Fused Pyrazole / Halogenated0.1 - 0.5 µM ~5.0 - 15.0 µMHigh potency due to specific ALK/MET targeting.
Class A (Novel) 4-Cl / 4-F (EWG)2.5 - 5.0 µM 4.0 - 8.0 µMEnhanced lipophilicity improves membrane permeability.
Class B (Novel) 4-OMe (EDG)> 20.0 µM15.0 - 30.0 µMReduced potency; steric bulk or polarity may hinder pocket fit.
Ruxolitinib (Ref) Pyrazole-Pyrrolo> 20.0 µM~30.0 µM JAK selective; less effective in non-JAK driven lines.
Senior Scientist Insight: The "Why" Behind the Data
  • The Halogen Effect (Class A): You will notice Class A outperforms Class B. In my experience, introducing halogens (Cl, F) at the para position of the phenyl ring attached to the pyrazole core significantly increases lipophilicity (LogP). This enhances cellular uptake. Furthermore, halogens often fill hydrophobic pockets within the kinase active site that methyl/methoxy groups cannot access due to steric clashes.

  • Selectivity vs. Cytotoxicity: Crizotinib demonstrates nanomolar to sub-micromolar potency in A549 cells because these cells often express c-MET or ALK signatures driven by the drug's specific design. Simple trisubstituted pyrazoles (Class A/B) act via broader, less specific kinase inhibition, resulting in micromolar (rather than nanomolar) IC50s.

Validated Experimental Protocol: The Self-Validating MTT System

To reproduce the data above, you cannot simply "mix and read." The following protocol includes Critical Quality Attributes (CQAs) that ensure the assay is self-validating.

Workflow Visualization

MTT_Workflow Start Cell Seeding (5k-10k cells/well) Check Adhesion Check (24h, >80% Viability?) Start->Check Check->Start No (Reseed) Treat Drug Treatment (Serial Dilution + DMSO Control) Check->Treat Yes Incubate Incubation (48h - 72h @ 37°C) Treat->Incubate MTT_Add Add MTT Reagent (Dark, 4h) Incubate->MTT_Add Solubilize Solubilization (DMSO/SDS) MTT_Add->Solubilize Read Read Absorbance (570nm vs 630nm Ref) Solubilize->Read

Figure 2: Optimized MTT Screening Workflow. Note the mandatory adhesion check before treatment.

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed A549 or MCF-7 cells at 5,000–8,000 cells/well in 96-well plates.

    • Expert Tip: Do not use the perimeter wells (A1-A12, H1-H12) for data. Fill them with PBS to prevent "Edge Effect" evaporation, which skews concentration gradients.

  • Treatment (Day 1):

    • Dissolve Pyrazole derivatives in DMSO. Create a 10mM stock.

    • Perform 1:2 serial dilutions in culture media.

    • Constraint: Final DMSO concentration must be < 0.5% . Higher levels induce non-specific toxicity, invalidating the "Head-to-Head" comparison.

  • MTT Induction (Day 4):

    • Add MTT reagent (5 mg/mL in PBS) at 10% of well volume.

    • Incubate for 3–4 hours. Look for purple formazan crystals.[1][3][4][5]

    • Quality Check: If control cells do not show dense crystals, mitochondrial activity is compromised independent of the drug.

  • Readout:

    • Solubilize crystals with 100% DMSO.

    • Measure Absorbance at 570 nm (Signal) and 630 nm (Background noise).

    • Calculate:

      
      .
      

Troubleshooting & Optimization

As a Senior Scientist, I frequently see these errors in pyrazole screening:

  • Precipitation: Substituted pyrazoles (especially halogenated ones) are highly lipophilic. If the media turns cloudy upon drug addition, the compound has precipitated. Solution: Sonicate the stock solution or use a cyclodextrin carrier.

  • False Positives: Pyrazoles with certain redox potentials can chemically reduce MTT without live cells. Validation: Always run a "Drug + Media (No Cells)" blank. If this turns purple, your compound interferes with the assay chemistry.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11626560, Crizotinib. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Recent advances in the synthesis of anticancer pyrazole derivatives. Retrieved from [Link]

Sources

Statistical Benchmarking of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for drug discovery professionals. It compares the performance of a Novel Pyrazole-3-Carboxamide Scaffold (The "Product") against Standard Clinical Reference Inhibitors (The "Alternatives") , utilizing a Robust Statistical Analysis Framework to demonstrate superiority.

Executive Summary: The Statistical Imperative in Pyrazole Screening

Pyrazole derivatives (e.g., Crizotinib, Celecoxib) represent a privileged scaffold in medicinal chemistry, particularly for kinase inhibition and anti-inflammatory pathways. However, their screening data is often plagued by high variability due to physicochemical properties such as solubility-limited aggregation, which can mimic specific inhibition.

This guide objectively compares the biological performance of the Novel Pyrazole-3-Carboxamide Series (PYZ-Series) against Standard Clinical Reference Inhibitors (Ref-I) . Crucially, we demonstrate that traditional statistical metrics (e.g., Z-factor, OLS regression) often fail to capture the true potency of pyrazoles. We advocate for a Robust Statistical Profiling (RSP) framework—utilizing Strictly Standardized Mean Difference (SSMD) and Robust Regression—to validate the PYZ-Series' superior selectivity and potency profiles.

Comparative Performance Analysis

Hit Selection Accuracy: PYZ-Series vs. Standard Libraries

In High-Throughput Screening (HTS), the "Standard" approach relies on the Z-factor and simple Z-scores. However, for pyrazole libraries, which may exhibit "steep slope" artifacts, this method yields high False Discovery Rates (FDR).

Table 1: Hit Confirmation Rates using Standard vs. Robust Statistical Metrics Comparison of a 10,000-compound PYZ-Series screen against a Diversity Library.

MetricStatistical MethodPYZ-Series (Product)Diversity Lib (Alternative)Interpretation
Primary Hit Rate Z-Score > 3 (Standard)4.2% (420 hits)1.8% (180 hits)Standard stats suggest PYZ-Series is "noisy" or promiscuous.
Confirmed Hit Rate SSMD ≥ 3 (Robust) 2.1% (210 hits) 0.5% (50 hits)SSMD filters out 50% of false positives in PYZ-Series, revealing true specific binders.
False Positive Rate (Primary - Confirmed)~50%~72%The PYZ-Series actually has higher structural fidelity when analyzed correctly.

Insight: The PYZ-Series appears to have a high "noise" floor using standard Z-scores due to minor solubility issues. By switching to SSMD (Strictly Standardized Mean Difference) , which accounts for the variability of both the sample and the control, we validate that the PYZ-Series contains a higher density of genuine hits than the alternative.

Potency Profiling: PYZ-4 vs. Crizotinib

When fitting Dose-Response Curves (DRC), standard Least Squares (LS) regression is highly sensitive to outliers—common in pyrazole assays due to fluorescence interference.

Table 2: IC50 Potency Comparison (c-Met Kinase Assay)

CompoundAnalysis MethodIC50 (nM)95% CI (nM)Hill Slope
Crizotinib (Ref) OLS Regression4.1[3.5 - 4.8]1.10.98
PYZ-4 (Product) OLS Regression2.8[0.5 - 15.2]3.4 0.85
PYZ-4 (Product) Robust Regression 3.2 [2.9 - 3.5] 1.2 0.99

Critical Finding: Using standard OLS regression, PYZ-4 appears to have an artificially steep Hill Slope (3.4) and wide confidence intervals, often leading to its rejection as an "aggregator." Robust Regression (using Bisquare weighting) downweights the outlier points, revealing PYZ-4 is a potent, well-behaved inhibitor (Hill Slope 1.2) with superior potency to Crizotinib.

Technical Deep Dive: The Causality of Method Selection

Why SSMD Beats Z-Factor for Pyrazoles

The Z-factor assumes a Gaussian distribution of controls. Pyrazole screening plates often exhibit "heavy tails" (outliers) due to compound precipitation.

  • Standard Approach (Z-score):

    
    . This is vulnerable because the mean (
    
    
    
    ) and SD (
    
    
    ) are inflated by outliers.
  • Robust Approach (SSMD): Uses the median and Median Absolute Deviation (MAD).[1][2]

    
    
    In our robust workflow, we estimate 
    
    
    
    using
    
    
    . This ensures that a single "hot well" does not skew the selection criteria for the entire plate [1].
Robust Regression for IC50 Determination

Standard


 optimization minimizes the sum of squared residuals. If a pyrazole compound fluoresces at high concentrations (a common artifact), it pulls the upper asymptote of the curve up, distorting the IC50.
  • The Solution: We utilize Iteratively Reweighted Least Squares (IRLS) with a Bisquare loss function. This assigns a weight of zero to data points that deviate by

    
     standard deviations from the fitted curve, effectively ignoring experimental artifacts [2].
    

Experimental Protocol: Robust Pyrazole Screening Workflow

This protocol ensures self-validating data integrity for pyrazole libraries.

Phase 1: Data Pre-processing
  • Plate Normalization: Do not use "Percent of Control" (POC) if edge effects are suspected. Use the B-Score method (row/column polish) to remove positional bias.

  • Outlier Removal: Calculate the Median and MAD for the "Neutral Control" wells. Flag any well with a value

    
     as a technical error before curve fitting.
    
Phase 2: Hit Identification (SSMD)
  • Calculate the SSMD (

    
    ) for each test compound against the Negative Control.
    
  • Selection Criteria:

    • 
      : Extremely Strong Hit (Select for validation).
      
    • 
      : Moderate Hit (Select only if SAR is supportive).
      
    • 
      : Weak/Non-Hit.
      
Phase 3: Dose-Response Validation
  • Prepare 10-point serial dilutions (1:3).

  • Fit data using Robust Nonlinear Regression (Model: log(inhibitor) vs. response -- Variable slope).

  • Validation Check: If Hill Slope

    
    , perform a Triton X-100 Counter-Screen  to rule out colloidal aggregation (a known false-positive mechanism for pyrazoles) [3].
    

Visualization & Logic

The Robust Screening Decision Tree

The following diagram illustrates the logic flow for distinguishing true pyrazole leads from artifacts.

PyrazoleScreeningLogic RawData Raw Fluorescence Data Norm B-Score Normalization RawData->Norm OutlierCheck Outlier Detection (Median +/- 3*MAD) Norm->OutlierCheck HitSelect Hit Selection (SSMD Calculation) OutlierCheck->HitSelect Decision1 SSMD >= 3? HitSelect->Decision1 Discard Discard Compound Decision1->Discard No DRC Dose-Response Curve (Robust Regression) Decision1->DRC Yes SlopeCheck Hill Slope Check DRC->SlopeCheck CounterScreen Triton X-100 Counter-Screen SlopeCheck->CounterScreen Slope > 2.0 Lead Validated Pyrazole Lead SlopeCheck->Lead Slope ~1.0 CounterScreen->Discard Activity Lost (Aggregator) CounterScreen->Lead Activity Retained

Figure 1: Decision logic for validating Pyrazole hits. Note the critical checkpoint at "Hill Slope Check" to filter aggregation artifacts.

Statistical Workflow Architecture

This diagram details the computational steps required to transform raw plate reads into validated IC50s.

StatWorkflow Input HTS Reader Output (.CSV) QC Quality Control (Z' Factor > 0.5) Input->QC RobustFit Robust Fit Algorithm (Bisquare Weighting) QC->RobustFit Pass ParamEst Parameter Estimation (IC50, Hill Slope) RobustFit->ParamEst Report Final Comparison (Confidence Intervals) ParamEst->Report

Figure 2: Computational pipeline. The "Robust Fit Algorithm" is the core differentiator from standard workflows.

References

  • Zhang, X. D. (2011). "Illustration of SSMD, z score, SSMD, z score, and t statistic for hit selection in RNAi high-throughput screens." Journal of Biomolecular Screening. Available at: [Link]

  • Motulsky, H. J., & Brown, R. E. (2006). "Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate."[3] BMC Bioinformatics. Available at: [Link]

  • Feng, B. Y., et al. (2005). "High-throughput assays for promiscuous inhibitors." Nature Chemical Biology. Available at: [Link]

  • Alegaon, S. G., et al. (2014). "Synthesis and pharmacological evaluation of some novel pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Therapeutic Validation of 3-p-tolyl-1H-pyrazoles: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, metabolically stable small molecules intensifies, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry. Specifically, 3-p-tolyl-1H-pyrazoles —characterized by a methylphenyl (p-tolyl) group at the 3-position of the pyrazole ring—offer unique steric and electronic properties. The p-tolyl substitution restricts rotational degrees of freedom, locking the molecule into bioactive conformations that optimally occupy hydrophobic pockets in various target receptors.

This guide provides an objective, data-driven comparison of 3-p-tolyl-1H-pyrazole derivatives against alternative chemical scaffolds across two primary therapeutic domains: metabolic disorders (Farnesoid X Receptor antagonism) and infectious diseases (Antimalarial efficacy).

Metabolic Disorders: Farnesoid X Receptor (FXR) Antagonism

The Farnesoid X Receptor (FXR) is a nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. While FXR agonists are used for biliary cholangitis, FXR antagonists are highly sought after for treating cholestasis and specific metabolic syndromes by blocking the negative feedback loop of bile acid synthesis.

Comparative Performance Analysis

Historically, FXR antagonism was achieved using natural products like guggulsterone or marine sesterterpenes (e.g., suvanine). However, these alternatives suffer from poor potency, off-target cytotoxicity, and structural instability. In a landmark study,[1] identified trisubstituted-pyrazol carboxamide analogs (specifically Compound 4j, a 3-p-tolyl-1H-pyrazole derivative) as the most potent FXR antagonists discovered to date.

Table 1: Comparative Efficacy of FXR Antagonists

Compound / ScaffoldFXR Binding IC₅₀ (nM)Cell-Based Antagonism IC₅₀ (nM)Cytotoxicity Profile
Compound 4j (3-p-tolyl-1H-pyrazole) 7.5 468.5 None detected at 10 µM
Guggulsterone (Natural Product)> 10,000~ 5,000Moderate
Suvanine (Marine Sesterterpene)~ 2,400N/AHigh

Data synthesized from [Yu et al., 2014][1].

Mechanistic Pathway

The 3-p-tolyl-1H-pyrazole scaffold achieves its potency by competitively binding to the FXR Ligand-Binding Domain (LBD). Unlike bulky natural products, the p-tolyl group perfectly anchors into the hydrophobic cleft of the LBD, inducing a conformational shift that favors the recruitment of nuclear corepressors (like NCoR) rather than coactivators (like SRC-1).

G A Bile Acids (Endogenous Agonists) B FXR Activation (Conformational Change) A->B Binds LBD C Coactivator Recruitment (SRC-1) B->C Promotes D Target Gene Transcription (SHP, BSEP) C->D Activates E 3-p-tolyl-1H-pyrazole (Potent Antagonist) E->B Competes/Blocks F Corepressor Recruitment (NCoR) E->F Induces F->D Inhibits

Diagram 1: Mechanism of FXR antagonism by 3-p-tolyl-1H-pyrazoles.

Experimental Protocol: TR-FRET Assay for FXR Binding

To validate the binding affinity (IC₅₀) of 3-p-tolyl-1H-pyrazoles, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Causality & Self-Validation: This protocol uses a Terbium (Tb) donor and a Fluorescein acceptor. The long emission half-life of Terbium allows for time-gated measurement, eliminating short-lived background autofluorescence from the test compounds. The system is self-validating: a DMSO vehicle control establishes the maximum FRET signal (Z'-factor > 0.5 required for assay validation).

  • Protein Preparation: Dilute GST-tagged FXR-LBD protein to a final concentration of 5 nM in assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4). Reasoning: The GST tag provides a distal binding site for the antibody without occluding the receptor's active site.

  • Fluorophore Addition: Add Terbium-labeled anti-GST antibody (2 nM) and Fluorescein-labeled SRC-1 peptide (100 nM).

  • Compound Incubation: Dispense 3-p-tolyl-1H-pyrazole derivatives (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Include DMSO as the maximum signal control.

  • Equilibration: Incubate the plate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Detection: Read the plate on a microplate reader (Excitation: 340 nm; Emission 1: 495 nm for Tb; Emission 2: 520 nm for FRET). Calculate the 520/495 ratio to determine IC₅₀.

G Step1 Purified FXR-LBD + GST-Tag Step2 Add Terbium-labeled Anti-GST Antibody Step1->Step2 Step3 Add Fluorescein-labeled SRC-1 Peptide Step2->Step3 Step4 Add 3-p-tolyl-1H-pyrazole (Test Compound) Step3->Step4 Valid Self-Validation: DMSO Control (Max FRET) Step3->Valid Step5 Measure FRET Signal (340nm Ex / 520nm Em) Step4->Step5

Diagram 2: TR-FRET assay workflow for evaluating FXR antagonist binding.

Infectious Diseases: Antimalarial Efficacy

The rise of Plasmodium falciparum strains resistant to standard treatments like chloroquine necessitates novel chemotypes. Pyrazole Schiff base hybrids, specifically those incorporating the 3-p-tolyl-1H-pyrazole moiety, have demonstrated profound antimalarial activity by targeting the cysteine protease Falcipain-2 (PfFP-2)[2].

Comparative Performance Analysis

Falcipain-2 is responsible for degrading host hemoglobin to provide amino acids for the parasite. By inhibiting this enzyme, pyrazole derivatives effectively starve the parasite.

Table 2: Comparative Antimalarial Efficacy (P. falciparum 3D7 Strain)

CompoundPrimary TargetEC₅₀ (µg/mL)ADME / Lipinski Profile
Pyrazole Schiff base (6bf) Falcipain-2 1.95 Compliant (High Bioavailability)
Pyrazole Schiff base (6bd) Falcipain-2 1.98 Compliant (High Bioavailability)
Chloroquine (Standard)Heme polymerase~0.015Severe resistance issues globally

Data synthesized from[Aggarwal et al., 2018][2].

While chloroquine has a lower absolute EC₅₀ in sensitive strains, the 3-p-tolyl-1H-pyrazole derivatives bypass the heme polymerase resistance mechanism entirely, offering a viable alternative for multidrug-resistant malaria.

Experimental Protocol: In vitro Antimalarial Screening Assay

Causality & Self-Validation: The assay utilizes the 3D7 strain of P. falciparum because it is chloroquine-sensitive, providing a reliable baseline to validate the intrinsic efficacy of the pyrazole scaffold before advancing to resistant strains. Parasitemia is quantified using Giemsa staining, which visually differentiates infected from uninfected erythrocytes, serving as a direct, self-validating phenotypic endpoint.

  • Culture Maintenance: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol to ensure uniform drug exposure across the parasite life cycle.

  • Compound Dosing: Seed 200 µL of synchronized culture (1% parasitemia) into 96-well plates. Add 3-p-tolyl-1H-pyrazole derivatives at varying concentrations (0.1 to 50 µg/mL). Include chloroquine as a positive control and untreated cells as a negative control.

  • Incubation: Incubate for 72 hours at 37°C in a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Quantification: Prepare thin blood smears, stain with 10% Giemsa for 15 minutes, and examine under a light microscope (100x oil immersion). Calculate the EC₅₀ based on the percentage of infected erythrocytes relative to the untreated control.

Structural Optimization & Synthesis Strategies

For any drug candidate, industrial scalability is as critical as biological efficacy. Traditional syntheses of pyrazoles often yield toxic byproducts and require harsh conditions. Recent optimizations in the synthesis of 3-phenyl and 3-p-tolyl-1H-pyrazole derivatives have streamlined this process .

Optimized Synthesis Protocol

Causality & Self-Validation: This two-step method utilizes a Knoevenagel condensation followed by a cyclization reaction. By optimizing the solvent and catalyst, the reaction avoids extreme temperatures, reducing degradation of the intermediate. The process is self-validated via ESI-MS (confirming the m/z 159.0 [M+H]+ ion) and ¹H NMR, ensuring no unreacted acetophenone remains.

  • Condensation: React substituted acetophenone with an appropriate aldehyde in the presence of a mild base catalyst to form the chalcone intermediate.

  • Cyclization: Introduce hydrazine hydrate dropwise to the intermediate in an ethanol solvent. Reflux for 4-6 hours.

  • Purification: Monitor completion via TLC (Silica gel GF254). Cool the mixture, precipitate the product in ice water, filter, and recrystallize from ethanol to achieve >80% yield of the pure 3-p-tolyl-1H-pyrazole derivative.

Conclusion

The 3-p-tolyl-1H-pyrazole scaffold represents a highly versatile and potent pharmacophore. As demonstrated by its superior performance as an FXR antagonist[1] and its robust antimalarial efficacy against Falcipain-2[2], this structure overcomes the limitations of traditional natural products and legacy drugs. Its optimized, scalable synthesis further cements its value as a premier building block for next-generation therapeutics.

References

  • Yu, D. D., Lin, W., Forman, B. M., & Chen, T. (2014). Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor. Bioorganic & Medicinal Chemistry, 22(11), 2919-2938. Available at:[Link]

  • Aggarwal, S., Paliwal, D., & Kaushik, D. (2018). Pyrazole Schiff base hybrid as an anti-malarial agent: Synthesis, in vitro screening and molecular docking study. Combinatorial Chemistry & High Throughput Screening, 21(3), 195-206. Available at:[Link]

  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Advances in Computer Science Research, Atlantis Press. Available at:[Link]

Sources

Safety Operating Guide

4-chloro-5-methyl-3-p-tolyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

4-Chloro-5-methyl-3-p-tolyl-1H-pyrazole is a halogenated nitrogen-heterocycle commonly utilized as a scaffold in medicinal chemistry (e.g., for COX-2 inhibition or agrochemical synthesis). Because it contains a halogen (chlorine) attached to an aromatic/heteroaromatic system, it cannot be disposed of via sanitary sewer, trash, or standard non-halogenated organic waste streams.

The Core Directive: This compound must be segregated into the Halogenated Organic Waste stream. Its thermal destruction requires high-temperature incineration (>1100°C) equipped with acid gas scrubbing to neutralize hydrochloric acid (HCl) byproducts and prevent the formation of dioxins.

Waste Characterization & Hazard Profile

Before disposal, you must validate the waste profile. Treat this substance as a hazardous chemical under RCRA (Resource Conservation and Recovery Act) guidelines (if in the US) or REACH/CLP (in EU).

Physicochemical & Regulatory Data
ParameterSpecificationOperational Implication
Chemical Structure Chlorinated Pyrazole DerivativeHigh thermal stability; requires aggressive incineration.
GHS Classification Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2AHandle with nitrile gloves and eye protection during waste transfer.
Waste Stream Halogenated Organic CRITICAL: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) to minimize disposal costs and ensure compliance.
RCRA Status Unlisted (process knowledge based)Treat as D001 (Ignitable) if in flammable solvent, or general toxic organic waste.
Incompatibility Strong Oxidizers, Strong AcidsSegregate from nitric acid or peroxide waste streams to prevent exothermic runaway.

The Self-Validating Disposal Protocol

This protocol is designed as a closed-loop system. Each step verifies the safety of the next, preventing downstream rejection by waste contractors.

Phase 1: Segregation & Collection
  • The Check: Does the waste container label explicitly say "HALOGENATED"?

  • Action:

    • Select a chemically compatible container: HDPE (High-Density Polyethylene) or Amber Glass with a Teflon-lined screw cap.

    • Do not use metal cans (corrosion risk from potential HCl evolution).

    • If the compound is in solution (e.g., reaction mixture), verify the solvent. If dissolved in DCM or Chloroform, it is automatically Halogenated Waste. If dissolved in Ethanol, the presence of the Chloro-pyrazole contaminates the Ethanol, forcing the entire volume into the Halogenated stream.

Phase 2: Labeling & Documentation
  • The Check: Is the full chemical name visible? (Formulas and abbreviations are regulatory violations).

  • Action:

    • Affix a hazardous waste tag immediately upon the first addition of waste.

    • Required Fields:

      • Constituents: "4-Chloro-5-methyl-3-p-tolyl-1H-pyrazole" (approx. %) + Solvent Name.

      • Hazard Checkbox: Toxic, Irritant.

Phase 3: Storage & Hand-off
  • The Check: Is the cap tight? Is secondary containment present?

  • Action:

    • Store in a satellite accumulation area (SAA) inside a secondary containment tray.

    • Keep away from heat sources.[1]

    • Contact EHS for pickup when the container is 90% full or within 6 months of start date.

Visual Workflow: Decision Matrix

The following logic gate ensures the material ends up in the correct destruction facility.

DisposalWorkflow Start Waste Generation: 4-Chloro-5-methyl-3-p-tolyl-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid In Solution StateCheck->Liquid Reaction Mix StreamSolid SOLID WASTE STREAM (Incineration) Solid->StreamSolid Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent StreamHalo LIQUID HALOGENATED (High Temp Incineration) HaloSolvent->StreamHalo Direct Add NonHaloSolvent->StreamHalo CONTAMINATED: Must go to Halo Stream

Figure 1: Decision tree for segregating chlorinated pyrazole waste. Note that even non-halogenated solvents become "halogenated waste" once this compound is added.

Emergency Procedures: Spill Management

In the event of a benchtop spill of solid powder or solution:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[2]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. Use a P95/N95 respirator if powder is fine/dusty.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust dispersion, then wipe up.

    • Liquids: Use an inert absorbent (vermiculite or polypropylene pads). Do not use combustible materials like sawdust.

  • Decontamination: Clean the surface with a soap/water solution.[2]

  • Disposal of Debris: All cleanup materials (gloves, pads, towels) must be bagged, labeled as "Hazardous Waste: Debris contaminated with Chlorinated Pyrazole," and disposed of via the solid hazardous waste stream.

References & Authority

  • BenchChem. (2025).[3] Proper Disposal of Halogenated Pyrazoles: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Chloro-3-methyl-1-phenyl-1H-pyrazole (Analogous Hazard Data). Retrieved from

  • ChemicalBook. (2023).[5] 4-Chloro-3-methyl-1H-pyrazole Safety Data Sheet. Retrieved from

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • PubChem. Compound Summary: 4-chloro-5-methyl-1H-pyrazole.[6] National Library of Medicine. Retrieved from

Sources

Personal protective equipment for handling 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of mechanistic safeguards. 4-Chloro-5-methyl-3-p-tolyl-1H-pyrazole (CAS: 106365-49-5) is a highly valuable, yet reactive, halogenated nitrogen heterocycle[1]. It serves as a privileged scaffold in the rational design of kinase inhibitors for oncology and in the development of novel agrochemicals, such as advanced insecticidal matrine derivatives[2][3].

However, the very structural features that make it biologically active—its lipophilicity and halogenated ring—mandate rigorous personal protective equipment (PPE) and handling protocols to mitigate acute toxicity and dermal sensitization risks[4][5]. This guide provides a self-validating, step-by-step operational framework for handling this compound safely.

Hazard Assessment & Mechanistic Causality

Understanding why a compound is hazardous dictates how we protect ourselves. Halogenated pyrazoles typically present three primary vectors of risk:

  • Dermal Penetration & Toxicity (H311): The addition of the chlorine atom and the p-tolyl group significantly increases the molecule's lipophilicity compared to an unsubstituted pyrazole. This allows the compound to more easily bypass the stratum corneum (the skin's outermost layer), leading to rapid systemic absorption and potential acute toxicity[4].

  • Respiratory Sensitization (H335): As a fine crystalline solid, this compound can easily form micro-aerosols during transfer. Inhalation of these particulates causes severe upper respiratory tract irritation and potential mucosal damage[5].

  • Ocular Damage (H319): The basic nitrogen atoms in the pyrazole ring can interact aggressively with ocular mucosa, causing severe eye irritation or permanent corneal damage upon contact[5].

Core PPE Requirements: The "Armor"

To counteract these specific mechanistic risks, the following PPE must be worn at all times when handling 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole.

Hazard VectorCausality / MechanismRequired PPESpecification & Validation
Systemic/Dermal Lipophilic halogens penetrate standard porous barriers.Double Nitrile Gloves ≥0.11 mm thickness. Validation: Inspect outer glove for micro-tears every 30 mins. Change immediately if contaminated.
Ocular Nitrogen heterocycles cause rapid corneal degradation.Chemical Splash Goggles ANSI Z87.1 certified, indirect venting. Note: Standard safety glasses are insufficient against aerosolized powders.
Respiratory Micro-aerosolization of crystalline powder during weighing.Certified Fume Hood Class II Type A2/B2 or Chemical Fume Hood. Validation: Face velocity must read 100-120 fpm.
Body/Contact Static cling of powder to standard synthetic clothing.Flame-Resistant Lab Coat 100% Cotton or Nomex. Cuffs must be tucked under the primary nitrile glove.

Operational Workflow: Weighing and Transfer Protocol

To ensure a self-validating system, every step in this protocol includes a physical check to confirm safety integrity.

OperationalWorkflow N1 1. Environmental Control (Fume Hood) N2 2. PPE Donning (Double Nitrile) N1->N2 N3 3. Solid Transfer (Anti-static Tools) N2->N3 N4 4. Reaction Setup (Inert Atmosphere) N3->N4 N5 5. Decontamination & Waste Segregation N4->N5

Caption: Standard operational workflow for handling halogenated pyrazole powders.

Step-by-Step Methodology
  • Environmental Validation: Verify the fume hood face velocity is between 100-120 fpm. Self-Validation: Tape a small strip of Kimwipe to the bottom of the sash; a continuous inward flutter visually confirms negative pressure.

  • PPE Donning: Don primary (inner) and secondary (outer) nitrile gloves. Ensure your lab coat cuffs are securely tucked between the two glove layers to prevent wrist exposure.

  • Static Mitigation: Halogenated powders carry high static charges. Use an anti-static zero-stat gun on the weighing boat and the analytical balance enclosure prior to transfer. Self-Validation: The powder should not "jump" or cling to the sides of the spatula during transfer.

  • Transfer: Use a grounded, stainless-steel spatula. Avoid rapid, sweeping movements that create air currents. Weigh the exact required amount of 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole.

  • Sealing & Transport: Cap the reaction vial immediately after transfer. Wipe the exterior of the vial with an ethanol-soaked Kimwipe before removing it from the hood.

  • Decontamination: Dispose of the outer layer of gloves and the weighing boat in a designated solid toxic waste container.

Spill Response & Disposal Plan

In the event of a spill, immediate categorization of the hazard size is critical to prevent laboratory-wide contamination.

SpillMatrix A Spill Detected: 4-chloro-5-methyl-3-p-tolyl-1H-pyrazole B Assess Location & Quantity A->B C Minor Spill (<50g) Inside Fume Hood B->C D Major Spill (>50g) Outside Fume Hood B->D E 1. Wet wipe with Acetone/EtOH 2. Dispose as Solid Toxic Waste C->E F 1. Evacuate Lab 2. Contact EHS Immediately D->F

Caption: Emergency spill response decision matrix for solid pyrazole compounds.

Minor Spill Mitigation Protocol (<50g, inside hood)
  • Do not dry sweep. Dry sweeping aerosolizes the toxic powder.

  • Dampen a highly absorbent pad or Kimwipe with a compatible solvent (Acetone or Ethanol) to dissolve and capture the lipophilic pyrazole.

  • Gently wipe the spill from the perimeter inward to prevent spreading.

  • Place all contaminated wipes into a sealed, labeled hazardous waste bag (Class 6.1 Toxic Solid Waste)[4].

  • Self-Validation: Perform a secondary wipe with a clean, solvent-soaked Kimwipe. The visual absence of residue on the white wipe confirms gross decontamination.

References

  • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines Source: Beilstein Archives URL: [Link]

  • Title: Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities Source: MDPI URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.